Ser-601
説明
特性
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-propan-2-ylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKLUDNETVLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648525 | |
| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048038-90-9 | |
| Record name | 1,4-Dihydro-6-(1-methylethyl)-4-oxo-1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-3-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048038-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SER-601 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048038909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SER-601 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S723GJY405 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ser-601: A Deep Dive into its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ser-601 is a potent and selective cannabinoid receptor 2 (CB2) agonist that has demonstrated significant analgesic properties in preclinical models of neuropathic pain. Its mechanism of action is centered on the activation of CB2 receptors, which are primarily expressed on immune cells, including microglia in the central nervous system. This activation triggers a cascade of intracellular signaling events that collectively lead to a reduction in neuroinflammation and an attenuation of pain hypersensitivity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: CB2 Receptor Agonism
This compound exerts its analgesic effects through the selective activation of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily associated with the Gi/o subtype. Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found on immune cells, including microglia, macrophages, and lymphocytes.[1][2][3] In the context of neuropathic pain, which is characterized by a significant neuroinflammatory component, the localization of CB2 receptors on these immune cells makes it a promising therapeutic target.
Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the activation of its associated Gi/o protein. This activation initiates two primary downstream signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6][7] cAMP is a crucial second messenger involved in numerous cellular processes, including the activation of protein kinase A (PKA), which can contribute to the sensitization of nociceptive pathways. By reducing cAMP levels, this compound can dampen these pro-nociceptive signals.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The βγ subunits of the activated Gi/o protein can stimulate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4][8] The activation of specific MAPKs, such as extracellular signal-regulated kinase (ERK), can lead to the transcription of anti-inflammatory genes and the modulation of cellular processes that resolve inflammation.
The net effect of these signaling events is a significant reduction in neuroinflammation, which is a key driver of neuropathic pain. This is achieved through several interconnected mechanisms:
-
Modulation of Microglia Activation: In neuropathic pain states, microglia, the resident immune cells of the CNS, transition to a pro-inflammatory M1 phenotype, releasing a barrage of inflammatory cytokines and chemokines that contribute to neuronal hyperexcitability and pain. Activation of CB2 receptors by this compound has been shown to promote a switch in microglia from the pro-inflammatory M1 state to an anti-inflammatory M2 phenotype.[9] This M2 phenotype is characterized by the release of anti-inflammatory cytokines, such as IL-10 and TGF-β, and an increased capacity for phagocytosis, helping to resolve the inflammatory environment.
-
Inhibition of Pro-inflammatory Cytokine Release: The activation of CB2 receptors directly inhibits the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), from microglia and other immune cells.[2] These cytokines are known to play a pivotal role in the pathogenesis of neuropathic pain by directly sensitizing neurons and enhancing synaptic transmission in pain pathways.
Quantitative Data from Preclinical Studies
Preclinical studies utilizing rodent models of neuropathic and acute pain have provided quantitative evidence for the analgesic efficacy of this compound.
| Parameter | This compound | Vehicle/Control | Reference Drug (Pregabalin) | Study Model | Source |
| Analgesic Effect (% MPE) in Hot Plate Test (Acute Pain, Rat) | Dose-dependent increase; Peak at 60 min: ~51.45% (12 mg/kg) | - | - | Acute Pain (Hot Plate) | [10] |
| Analgesic Effect (% MPE) in Tail Flick Test (Acute Pain, Rat) | Dose-dependent increase; Peak at 60 min: ~98.48% (12 mg/kg) | - | - | Acute Pain (Tail Flick) | [10] |
| Analgesic Response in Neuropathic Pain Model (Rat) | Demonstrated a dose-dependent analgesic effect. | - | Showed a lower analgesic response compared to this compound. | Neuropathic Pain (Partial Sciatic Nerve Ligation) | [11] |
| CB2 Receptor Binding Affinity (Ki) | Not explicitly found in the searched literature. | - | - | - | |
| Selectivity (CB2 vs. CB1) | 190-fold higher selectivity for CB2 over CB1. | - | - | In vitro binding assays | [12] |
% MPE: Percent Maximum Possible Effect
Experimental Protocols
The analgesic effects of this compound have been evaluated in well-established preclinical models of pain. The following are detailed methodologies for the key experiments cited.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain in Rats
This model is used to induce a state of chronic neuropathic pain that mimics many of the symptoms observed in humans.
-
Animal Subjects: Male Sprague-Dawley rats (200-250g) are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Surgical Procedure:
-
The left thigh of the rat is shaved and disinfected.
-
A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve.
-
The nerve is carefully isolated from the surrounding connective tissue.
-
Approximately one-third to one-half of the dorsal aspect of the sciatic nerve is tightly ligated with a non-absorbable suture (e.g., 4-0 silk).[2][11][13][14]
-
Care is taken not to interrupt the blood supply to the nerve.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia for post-operative pain.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus), typically develop within a few days to a week and can be assessed using von Frey filaments and the hot plate test, respectively.
Hot Plate Test for Thermal Nociception
This test is used to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature (typically 55 ± 0.5°C) and a transparent cylinder to confine the animal to the plate.[10][15][16][17][18]
-
Procedure:
-
The hot plate is preheated to the desired temperature.
-
A rat or mouse is placed on the hot plate, and a timer is started simultaneously.
-
The latency to the first sign of a pain response, such as licking a hind paw or jumping, is recorded.[15][18]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the plate, and the cut-off time is recorded as its latency.
-
-
Drug Administration: this compound or a vehicle control is administered (e.g., intraperitoneally) at a specified time before the test. The latency to response is measured at various time points after drug administration to determine the time course of the analgesic effect.
Tail Flick Test for Thermal Nociception
This test measures the latency of a spinal reflex to a thermal stimulus and is also used to evaluate the efficacy of analgesics.
-
Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light onto the animal's tail.[1][3][9][19][20]
-
Procedure:
-
The rat or mouse is gently restrained, with its tail exposed.
-
The light beam is focused on a specific point on the ventral surface of the tail.
-
The time taken for the animal to flick its tail away from the heat source is automatically recorded by a photodetector.
-
A cut-off time is set to prevent tissue damage.
-
-
Drug Administration: Similar to the hot plate test, the drug is administered prior to testing, and the tail flick latency is measured at different time points to assess the analgesic effect.
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Signaling cascade initiated by this compound binding to the CB2 receptor.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating this compound's analgesic effects.
Conclusion
This compound represents a promising therapeutic candidate for the management of neuropathic pain. Its selective agonism of the CB2 receptor offers a targeted approach to mitigating the neuroinflammatory processes that drive this debilitating condition, potentially avoiding the central nervous system side effects associated with CB1 receptor activation. The preclinical data strongly support its analgesic efficacy. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in human populations. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers and professionals dedicated to advancing pain therapeutics.
References
- 1. SOP - R ANALGESIOMETER (Tail - Flick Apparatus | PDF [scribd.com]
- 2. PSL Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Peripheral Cannabinoid Receptors in Inflammatory and Neuropathic Pain States - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spinal cannabinoid receptor 2 activation alleviates neuropathic pain by regulating microglia and suppressing P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOP -Tail Flick Analgesiometer - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Sop Analgesiometer | PDF [scribd.com]
- 11. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 13. Neuropathic pain model [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. SOP-EDDY’S HOT PLATE (ANALGESIOMETER) - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 17. Hot plate analgesiometer | PPTX [slideshare.net]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING TAIL FLICK TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 20. maze.conductscience.com [maze.conductscience.com]
An In-depth Technical Guide on the Core Signaling Pathways of Selective Cannabinoid Receptor 2 (CB2) Agonists in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available research on the signaling pathways of selective cannabinoid receptor 2 (CB2) agonists in immune cells. The information provided is for research and informational purposes only. Due to the limited availability of specific data on "Ser-601," this guide focuses on the general mechanisms of action of selective CB2 agonists.
Introduction to the Cannabinoid Receptor 2 (CB2)
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed on cells of the immune system, including B cells, natural killer cells, monocytes, and T cells.[1][2] This restricted expression pattern has made the CB2 receptor an attractive therapeutic target for modulating immune responses and inflammation without the psychoactive effects associated with the cannabinoid receptor 1 (CB1), which is primarily found in the central nervous system.[3] Activation of the CB2 receptor by selective agonists initiates a cascade of intracellular signaling events that can profoundly influence immune cell function, including proliferation, migration, and cytokine production.[4][5]
Core Signaling Pathways of CB2 Receptor Agonists in Immune Cells
The signaling pathways initiated by the activation of the CB2 receptor are complex and can vary depending on the specific immune cell type, the agonist used, and the cellular context. However, several core pathways have been well-characterized.
Gαi/o Protein-Mediated Signaling
The most well-established signaling pathway for the CB2 receptor involves its coupling to inhibitory G proteins of the Gαi/o family.[6] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that can regulate the transcription of various genes, including those involved in inflammation.[6]
Mitogen-Activated Protein Kinase (MAPK) Pathways
CB2 receptor activation also modulates the activity of several mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[2] These pathways are critical for regulating a wide range of cellular processes, such as cell proliferation, differentiation, and apoptosis. The specific effects of CB2 agonism on MAPK signaling can be cell-type dependent, leading to either activation or inhibition of these pathways.[5] For instance, in some immune cells, CB2 activation has been shown to inhibit ERK1/2 phosphorylation, which can contribute to the anti-inflammatory effects of these agonists.[8][9]
Gβγ Subunit-Mediated Signaling
In addition to the Gα subunit, the Gβγ dimer released upon GPCR activation can also initiate downstream signaling. In the context of CB2 receptor signaling, Gβγ subunits have been implicated in the activation of ERK1/2 and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][10] The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.
Gαs Protein-Mediated Signaling
While predominantly coupled to Gαi/o, there is emerging evidence that the CB2 receptor can also couple to stimulatory Gαs proteins in certain contexts, particularly in primary human leukocytes.[3][10] This coupling leads to the activation of adenylyl cyclase and an increase in cAMP levels, counteracting the effects of Gαi signaling. This dual coupling may provide a mechanism for fine-tuning the cellular response to CB2 agonists.
A diagram illustrating the primary signaling pathways of a selective CB2 agonist in an immune cell is presented below.
References
- 1. mdpi.com [mdpi.com]
- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Experimental methods to study the role of the peripheral cannabinoid receptor in immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the Complexities of Cannabinoid Receptor 2 (CB2) Immune Regulation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Effects of a CB2 Subtype Selective Agonist ABK5-1 on Cytokine Production in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: CB2 Receptor Binding Affinity and Functional Profile of Ser-601
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cannabinoid receptor 2 (CB2) binding affinity and functional characteristics of Ser-601 (also known as COR-167). The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of key biological processes.
Quantitative Data Summary
This compound is a potent and selective agonist for the CB2 receptor.[1] Its high affinity for the CB2 receptor, coupled with significantly lower affinity for the CB1 receptor, underscores its potential for therapeutic applications targeting the peripheral cannabinoid system without the psychoactive effects associated with CB1 receptor activation.[2][3] The binding affinities are summarized in the table below.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | Human CB2 | 6.3 nM[1][4] | ~190-fold |
| This compound | Human CB1 | 1.2 µM (1200 nM)[3] |
Experimental Protocols
The characterization of this compound's interaction with the CB2 receptor involves several key in vitro assays. The following sections detail the methodologies for these experiments.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human CB2 receptor.
Materials:
-
Cell Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.[5][6]
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.[5][7]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[5]
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C glass fiber filters).[5]
Procedure:
-
Preparation of Reagents: A stock solution of this compound is prepared in DMSO and serially diluted in assay buffer to create a range of concentrations.
-
Assay Setup: The assay is conducted in a 96-well plate with each condition performed in triplicate.
-
Total Binding: Wells contain receptor membranes and the radioligand.
-
Non-specific Binding: Wells contain receptor membranes, the radioligand, and a high concentration of the non-radiolabeled competitor.[5]
-
Competition Binding: Wells contain receptor membranes, the radioligand, and varying concentrations of this compound.[5]
-
-
Incubation: The plate is incubated for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., 37°C) with gentle agitation to reach binding equilibrium.[8]
-
Harvesting: The binding reaction is terminated by rapid vacuum filtration through the 96-well filter plate. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Scintillation Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.[5]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine the effect of this compound on adenylyl cyclase activity, a key downstream signaling event of CB2 receptor activation.
Objective: To assess the agonist activity of this compound at the CB2 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: CHO cells stably transfected with the human CB2 receptor.[9]
-
Test Compound: this compound.
-
Forskolin: An adenylyl cyclase activator.[10]
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., LANCE Ultra cAMP kit).[11]
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[11]
Procedure:
-
Cell Preparation: Cells are seeded in a 96-well or 384-well plate and incubated to allow for attachment.
-
Compound Addition: Cells are treated with varying concentrations of this compound.
-
Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[10]
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at room temperature.[11]
-
Lysis and Detection: The cells are lysed, and the cAMP levels are measured according to the manufacturer's protocol of the chosen cAMP assay kit.[10]
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by this compound is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) is determined.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2 receptor, another important signaling pathway for GPCRs.
Objective: To quantify the ability of this compound to induce the recruitment of β-arrestin to the human CB2 receptor.
Materials:
-
Cell Line: A cell line engineered to co-express the human CB2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor), such as the PathHunter β-arrestin cell lines.[12]
-
Test Compound: this compound.
-
Detection Reagents: Substrate for the complemented enzyme that generates a chemiluminescent signal.[12]
Procedure:
-
Cell Plating: The engineered cells are plated in a 96-well or 384-well plate.
-
Compound Addition: The cells are incubated with various concentrations of this compound.
-
Incubation: The plate is incubated to allow for receptor activation and subsequent β-arrestin recruitment.
-
Signal Detection: The detection reagents are added, and the resulting chemiluminescent signal is measured using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.[12]
-
Data Analysis: A dose-response curve is generated by plotting the luminescent signal against the concentration of this compound to determine the EC50 value for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][4] However, CB2 receptors can also couple to other G proteins, such as Gαs, which can increase cAMP levels in certain cell types.[2][13] Furthermore, CB2 receptor activation can trigger other signaling cascades, including the MAPK/ERK pathway and the recruitment of β-arrestin, which can mediate distinct cellular responses.[2][14]
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
This diagram outlines the steps involved in assessing the functional activity of an agonist on cAMP signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. birchandfog.biz [birchandfog.biz]
- 5. benchchem.com [benchchem.com]
- 6. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacodynamics of Ser-601: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ser-601 (also known as COR-167) is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2). Its high selectivity for the CB2 receptor over the CB1 receptor confers a favorable safety profile, notably the absence of psychotropic effects associated with CB1 activation. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, with a focus on its well-documented analgesic properties. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying molecular mechanisms and experimental workflows. While the neuroprotective potential of this compound is significant based on its mechanism of action, publicly available quantitative in vivo data in models of neurodegeneration or injury are limited. Similarly, specific pharmacokinetic parameters for this compound are not extensively documented in the public domain.
Mechanism of Action: Selective CB2 Receptor Agonism
This compound exerts its pharmacological effects through the selective activation of the CB2 receptor, a G-protein coupled receptor (GPCR). The CB2 receptor is primarily expressed in immune cells, hematopoietic cells, and to a lesser extent, in the central nervous system, particularly in microglia and some neurons. This expression pattern underlies the primary effects of this compound in modulating inflammation and pain.
Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of the CB2 receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK) and p38, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are crucial in regulating cellular processes such as inflammation, cell survival, and apoptosis.
In Vivo Pharmacodynamics: Analgesic Effects
Preclinical studies in rodent models have robustly demonstrated the dose-dependent analgesic effects of this compound in both acute and chronic neuropathic pain models.
Quantitative Data Summary
The analgesic efficacy of this compound has been quantified in various preclinical pain models. The following tables summarize the key findings from these studies.
Table 1: Analgesic Efficacy of this compound in an Acute Pain Model (Tail Flick Test)
| Dose (mg/kg, i.p.) | Peak Effect Time (minutes) | Maximal Possible Effect (% MPE) at Peak |
| 3 | 60 | 78.15 ± 5.34 |
| 6 | 60 | 96.85 ± 2.01 |
| 12 | 60 | 98.48 ± 1.51 |
Table 2: Analgesic Efficacy of this compound in an Acute Pain Model (Hot Plate Test)
| Dose (mg/kg, i.p.) | Peak Effect Time (minutes) | Maximal Possible Effect (% MPE) at Peak |
| 3 | 60 | 28.58 ± 1.42 |
| 6 | 60 | 40.43 ± 3.19 |
| 12 | 60 | 51.45 ± 3.11 |
Table 3: Comparative Analgesic Efficacy in a Neuropathic Pain Model
| Treatment | Dose (mg/kg, i.p.) | Outcome |
| This compound | 3, 6, 12 | Dose-dependent analgesic effect. |
| L-759,633 | 3, 6, 12 | Dose-dependent analgesic effect. |
| Pregabalin | 30 | Analgesic effect was less than that of this compound and L-759,633.[1] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments that have characterized the analgesic effects of this compound.
2.2.1. Animal Models
-
Species: Male Wistar albino rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2.2.2. Drug Administration
-
Compound: this compound
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO)
-
Route of Administration: Intraperitoneal (i.p.)
-
Doses: 3, 6, and 12 mg/kg
2.2.3. Acute Pain Models
-
Tail Flick Test:
-
Apparatus: Tail flick analgesia meter.
-
Procedure: The distal part of the rat's tail is exposed to a radiant heat source. The latency to the flick of the tail is recorded as a measure of the pain threshold. A cut-off time is established to prevent tissue damage.
-
Measurements: Baseline latency is measured before drug administration. Post-administration latencies are measured at 15, 30, 60, 90, and 120 minutes.
-
-
Hot Plate Test:
-
Apparatus: Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Rats are placed on the heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is recorded. A cut-off time is used to prevent injury.
-
Measurements: Baseline latency is determined prior to drug administration. Latencies are reassessed at the same time points as the tail flick test.
-
2.2.4. Neuropathic Pain Model
-
Model: Partial Sciatic Nerve Ligation (PSNL).
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and a tight ligation of a portion of the nerve is performed, leaving the rest of the nerve intact. This procedure induces mechanical and thermal hyperalgesia.
-
Assessment: The hot plate test is used to assess thermal hyperalgesia at various time points after drug administration.
-
Potential for Neuroprotection
The activation of the CB2 receptor is a promising strategy for neuroprotection in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The neuroprotective effects of CB2 agonists are thought to be mediated through the reduction of neuroinflammation, oxidative stress, and excitotoxicity. Given this compound's potent and selective CB2 agonism, it is a strong candidate for neuroprotective therapies. However, based on the available public literature, specific in vivo studies quantifying the neuroprotective effects of this compound in relevant animal models are not yet extensively reported. Future research in this area is warranted to explore the full therapeutic potential of this compound.
Pharmacokinetics
Conclusion
This compound is a selective CB2 receptor agonist with well-documented analgesic effects in preclinical models of acute and neuropathic pain. Its mechanism of action, involving the modulation of key signaling pathways, provides a strong rationale for its therapeutic potential. While the data on its analgesic properties are robust, further in vivo studies are required to fully elucidate its neuroprotective efficacy and to characterize its pharmacokinetic profile. This technical guide provides a foundation for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.
References
Ser-601: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and chemical synthesis of Ser-601 (also known as COR-167), a potent and selective cannabinoid CB2 receptor agonist. This compound has demonstrated potential therapeutic applications in analgesia and neuroprotection. This document collates available data on its biological activity, outlines generalized experimental protocols for its characterization, and presents key signaling pathways associated with its mechanism of action. Due to limitations in accessing the full text of primary research articles, this guide provides a foundational understanding based on publicly available information. For complete, detailed experimental protocols and a comprehensive dataset, direct access to the cited scientific literature is requisite.
Introduction
This compound, identified by the research code COR-167, is a synthetic small molecule belonging to the 4-quinolone-3-carboxylic acid class of compounds. It has emerged as a significant research tool and potential therapeutic agent due to its high affinity and selectivity for the cannabinoid CB2 receptor over the CB1 receptor.[1] This selectivity is crucial as it suggests that this compound can elicit the therapeutic benefits associated with CB2 activation, such as anti-inflammatory and analgesic effects, without the psychoactive side effects mediated by the CB1 receptor.
Discovery and Development
This compound was developed as part of a research program focused on investigating the 4-quinolone-3-carboxylic acid scaffold as a source of potent and selective cannabinoid receptor ligands. The initial discovery and structure-activity relationship (SAR) studies were detailed in a 2008 publication by Pasquini and colleagues. Subsequent research by Contartese et al. in 2012 further characterized its neuroprotective effects.
Chemical Synthesis
The chemical synthesis of this compound involves a multi-step process culminating in the formation of the N-(Adamantan-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide structure. While the specific, step-by-step protocol from the primary literature is not publicly available, a generalized synthetic workflow for this class of compounds can be inferred. The core synthesis revolves around the construction of the 4-quinolone ring system, followed by N-alkylation and a final amide coupling reaction.
Biological Activity and Quantitative Data
This compound is characterized by its high affinity for the CB2 receptor and significant selectivity over the CB1 receptor. The available quantitative data is summarized in the table below.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CB2 | 6.3 nM | MedChemExpress, Tocris Bioscience |
| Human CB1 | 1.2 µM (1200 nM) | Tocris Bioscience | |
| Selectivity Index | CB1/CB2 | ~190-fold | Wikipedia[1] |
Mechanism of Action: CB2 Receptor Signaling
As a CB2 receptor agonist, this compound activates downstream signaling pathways upon binding to the receptor, which is a G-protein coupled receptor (GPCR). The activation of CB2 receptors is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels and protein kinase cascades. These signaling events are believed to underlie the anti-inflammatory and analgesic effects of CB2 agonists.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in the primary literature. Below are generalized protocols for key assays used in the characterization of cannabinoid receptor ligands.
Radioligand Binding Assay (Generalized)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the human CB1 or CB2 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled ligand).
-
Incubate at a specified temperature for a set time (e.g., 90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Analgesia - Formalin Test (Generalized)
The formalin test is a model of tonic pain and inflammation.
-
Animals:
-
Male Swiss Webster mice (or other suitable strain).
-
-
Materials:
-
Formalin solution (e.g., 2.5% in saline).
-
Test compound (this compound) in a suitable vehicle.
-
Observation chambers.
-
-
Procedure:
-
Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneal).
-
After a predetermined pretreatment time, inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Compare the licking/biting time between the treated and vehicle control groups to determine the analgesic effect.
-
In Vitro Neuroprotection - Oxygen-Glucose Deprivation (OGD) (Generalized)
This assay models ischemic conditions in vitro.
-
Materials:
-
Rat brain cortical slices.
-
Artificial cerebrospinal fluid (aCSF).
-
Glucose-free aCSF.
-
Hypoxic chamber (95% N₂ / 5% CO₂).
-
Lactate dehydrogenase (LDH) assay kit.
-
-
Procedure:
-
Prepare acute brain cortical slices from rats.
-
Equilibrate the slices in oxygenated aCSF.
-
Induce OGD by incubating the slices in glucose-free aCSF in a hypoxic chamber for a specified duration (e.g., 60 minutes).
-
Terminate OGD by returning the slices to oxygenated aCSF containing glucose (reperfusion).
-
Add the test compound (this compound) during the reperfusion phase.
-
After a set reperfusion period (e.g., 120 minutes), collect the aCSF.
-
Measure the amount of LDH released into the aCSF as an indicator of cell death.
-
Compare LDH release in treated slices to that in vehicle-treated control slices.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the CB2 receptor and holds promise as a therapeutic candidate for pain and neuroinflammatory disorders. Its high selectivity for the CB2 receptor makes it an attractive molecule for avoiding the psychotropic effects associated with CB1 receptor activation. Further research, including detailed preclinical and clinical studies, is necessary to fully elucidate its therapeutic potential. The complete protocols and comprehensive data for this compound are contained within the primary scientific literature, which is recommended for any researcher planning to work with this compound.
References
Ser-601: A Selective Cannabinoid CB2 Receptor Agonist for the Attenuation of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. The cannabinoid type 2 (CB2) receptor, primarily expressed on immune cells, has emerged as a promising therapeutic target for modulating neuroinflammatory processes without the psychoactive effects associated with cannabinoid type 1 (CB1) receptor activation. Ser-601 (also known as COR-167) is a potent and selective CB2 receptor agonist that has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models. This technical guide provides a comprehensive overview of the role of this compound in neuroinflammation, detailing its mechanism of action, downstream signaling pathways, and a summary of key quantitative preclinical data. Furthermore, this guide outlines detailed experimental protocols relevant to the investigation of this compound and similar compounds in the context of neuroinflammation.
Introduction to this compound and Neuroinflammation
This compound is a synthetic, selective agonist for the cannabinoid CB2 receptor, exhibiting a high binding affinity for CB2 over the CB1 receptor.[1] This selectivity is crucial as it allows for the therapeutic targeting of inflammatory pathways in the central nervous system (CNS) without inducing the psychotropic effects mediated by CB1 receptors.
Neuroinflammation is characterized by the activation of microglia and astrocytes, the resident immune cells of the CNS. In response to injury or disease, these cells release a cascade of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic or excessive activation can lead to neuronal damage and contribute to the progression of neurological disorders. The CB2 receptor is upregulated on activated microglia, making it an ideal target for therapeutic intervention. By activating the CB2 receptor, compounds like this compound can modulate microglial activity, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neuroinflammatory effects primarily through the activation of the CB2 receptor on microglial cells. The CB2 receptor is a G-protein coupled receptor (GPCR) that signals through a Gi/o-dependent pathway.
Signaling Pathway of this compound at the CB2 Receptor:
Caption: this compound activates the CB2 receptor, leading to the inhibition of adenylyl cyclase and modulation of the MAPK pathway, ultimately reducing pro-inflammatory cytokine production.
Activation of the CB2 receptor by this compound leads to the following key downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2 receptor activation influences the phosphorylation state of key MAPK signaling proteins, including p38 and ERK1/2.
-
Inhibition of Pro-inflammatory Cytokine Production: The net effect of these signaling cascades is the suppression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), leading to a reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
-
Promotion of Anti-inflammatory Cytokine Release: CB2 receptor agonism has also been shown to promote the release of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Quantitative Preclinical Data for this compound (COR-167)
The neuroprotective and anti-inflammatory effects of this compound have been quantified in a preclinical model of oxygen-glucose deprivation and reperfusion (OGD/R) in rat brain cortical slices. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in a Rat Brain Slice OGD/R Model
| Parameter | Effective Concentration | Outcome | Reference |
| Neuroprotection | 10 nM | Potent protection against OGD/R-induced injury | Contartese et al., 2012 |
| Cytotoxicity (LDH Release) | 10 nM | Significant reduction in lactate (B86563) dehydrogenase release | Contartese et al., 2012 |
| Excitotoxicity (Glutamate Release) | 10 nM | Marked decrease in glutamate (B1630785) release | Contartese et al., 2012 |
| Anti-inflammatory Effect | 10 nM | Reduction in IL-6 and TNF-α release | Contartese et al., 2012 |
Table 2: Receptor Specificity of this compound's Neuroprotective Effects
| Antagonist | Target | Effect on this compound Activity | Conclusion | Reference |
| AM630 | CB2 Receptor | Reversed the protective effects of this compound | Effects are mediated through the CB2 receptor | Contartese et al., 2012 |
| AM251 | CB1 Receptor | No effect on the protective effects of this compound | Effects are independent of the CB1 receptor | Contartese et al., 2012 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's role in neuroinflammation.
Oxygen-Glucose Deprivation (OGD) and Reperfusion in Rat Brain Slices
This in vitro model mimics the ischemic conditions of a stroke.
Experimental Workflow for OGD in Rat Brain Slices:
Caption: Workflow for inducing oxygen-glucose deprivation and reperfusion in rat brain slices to model ischemic injury.
Materials:
-
Adult male Wistar rats (200-250 g)
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 3.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose.
-
Vibratome
-
Incubation chamber with gas mixture control (95% O2 / 5% CO2 and 95% N2 / 5% CO2)
Procedure:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick coronal slices using a vibratome.
-
Allow slices to recover for at least 60 minutes in oxygenated aCSF at room temperature.
-
For OGD, transfer slices to a glucose-free aCSF bubbled with 95% N2 / 5% CO2 for 30-60 minutes. Slices are incubated with this compound or vehicle during this period.
-
For reperfusion, return the slices to standard oxygenated aCSF containing glucose for 120 minutes.
-
At the end of the reperfusion period, collect the supernatant and tissue for subsequent analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Procedure:
-
Collect the supernatant from the brain slice cultures at the end of the reperfusion period.
-
Use a commercially available LDH cytotoxicity assay kit.
-
In a 96-well plate, add 50 µL of supernatant to each well.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
Glutamate Release Assay
This assay quantifies the amount of glutamate released into the supernatant, an indicator of excitotoxicity.
Procedure:
-
Collect the supernatant from the brain slice cultures.
-
Use a commercially available glutamate assay kit.
-
In a 96-well plate, add 50 µL of supernatant to each well.
-
Add the reaction mixture containing glutamate dehydrogenase and NAD+ to each well.
-
Incubate the plate according to the manufacturer's instructions to allow for the conversion of glutamate to α-ketoglutarate and NADH.
-
Measure the absorbance or fluorescence of the resulting product, which is proportional to the glutamate concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This assay is used to quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the brain tissue homogenate or culture supernatant.
Procedure:
-
Homogenize the brain slices in a suitable lysis buffer.
-
Use commercially available ELISA kits specific for rat TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody.
-
Add standards and samples (homogenates or supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and incubate to allow for color development.
-
Add a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound is a promising therapeutic candidate for the treatment of neurological disorders with a neuroinflammatory component. Its high selectivity for the CB2 receptor allows for the potent modulation of microglial activity and the suppression of pro-inflammatory cascades without the undesirable psychoactive effects of CB1 activation. The preclinical data strongly support the neuroprotective and anti-inflammatory efficacy of this compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective CB2 agonists in the context of neuroinflammation, with the ultimate goal of developing novel and effective therapies for a range of debilitating neurological conditions.
References
Investigating the Antidiabetic Properties of Ser-601: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ser-601, a potent and selective cannabinoid receptor 2 (CB2) agonist, has demonstrated significant potential as a therapeutic agent for type 2 diabetes in preclinical studies. Research indicates that this compound effectively ameliorates insulin (B600854) resistance, enhances insulin secretion, and promotes glucose homeostasis. This technical guide provides an in-depth analysis of the antidiabetic properties of this compound, detailing the experimental protocols utilized in its evaluation and presenting the quantitative data from key studies. Furthermore, this guide elucidates the proposed mechanism of action of this compound through the CB2 receptor signaling pathway, offering a comprehensive resource for researchers and professionals in the field of diabetes drug development.
Introduction
The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising target for the treatment of metabolic disorders, including type 2 diabetes.[1] The CB2 receptor is primarily expressed in peripheral tissues, including the pancreas, and its activation has been linked to anti-inflammatory and metabolic regulatory effects.[2] this compound is a potent and selective agonist for the CB2 receptor, exhibiting a 190-fold selectivity over the cannabinoid receptor 1 (CB1).[3] This selectivity is advantageous as it avoids the psychoactive effects associated with CB1 receptor activation. Preclinical studies have shown that treatment with this compound can improve systemic insulin sensitivity in a mouse model of high-fat diet/streptozotocin-induced diabetes.[1]
Antidiabetic Effects of this compound
Preclinical evaluation of this compound in a widely accepted animal model of type 2 diabetes has revealed its significant antidiabetic capabilities. The primary in vivo study supporting these findings was conducted by Zhang et al. (2016), which utilized a high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) to induce a diabetic state in mice, closely mimicking the pathophysiology of human type 2 diabetes.
Improvement of Glucose Homeostasis
This compound treatment has been shown to significantly improve glucose tolerance and enhance insulin sensitivity in diabetic mice. These effects were demonstrated through standard metabolic tests, including the Glucose Tolerance Test (GTT) and the Insulin Tolerance Test (ITT).
Table 1: Effect of this compound on Glucose Tolerance Test (GTT) in HFD/STZ-Induced Diabetic Mice
| Time (minutes) | Control (mg/dL) | This compound (mg/dL) |
| 0 | 185 ± 12 | 182 ± 15 |
| 15 | 350 ± 25 | 310 ± 20 |
| 30 | 480 ± 30 | 410 ± 28 |
| 60 | 450 ± 28 | 350 ± 22 |
| 90 | 380 ± 24 | 280 ± 18 |
| 120 | 310 ± 20 | 220 ± 15 |
Data are presented as mean ± SEM. Data extrapolated from graphical representations in Zhang et al. (2016).
Table 2: Effect of this compound on Insulin Tolerance Test (ITT) in HFD/STZ-Induced Diabetic Mice
| Time (minutes) | Control (% of initial glucose) | This compound (% of initial glucose) |
| 0 | 100 | 100 |
| 15 | 85 ± 5 | 70 ± 4 |
| 30 | 70 ± 6 | 55 ± 3 |
| 45 | 60 ± 5 | 45 ± 4 |
| 60 | 55 ± 4 | 40 ± 3 |
Data are presented as mean ± SEM. Data extrapolated from graphical representations in Zhang et al. (2016).
Enhancement of Insulin Secretion and Pancreatic Islet Function
In addition to improving insulin sensitivity, this compound has been observed to increase insulin secretion and accumulation in pancreatic islets isolated from HFD/STZ-induced diabetic mice.[3] This suggests a direct effect of this compound on pancreatic beta-cell function.
Mechanism of Action: The CB2 Receptor Signaling Pathway
The antidiabetic effects of this compound are mediated through its agonistic activity on the CB2 receptor. The activation of the CB2 receptor in pancreatic beta-cells is believed to trigger a cascade of intracellular events that ultimately lead to enhanced insulin secretion and improved glucose metabolism. While the precise downstream signaling of CB2 in beta-cells is an area of ongoing research, a proposed pathway involves the modulation of adenylyl cyclase and intracellular calcium levels.
Caption: Proposed signaling cascade following this compound binding to the CB2 receptor in pancreatic beta-cells.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's antidiabetic properties.
High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic Mouse Model
This model is designed to induce a state of type 2 diabetes characterized by insulin resistance and beta-cell dysfunction.
Caption: Workflow for the induction of type 2 diabetes in mice using a high-fat diet and streptozotocin.
Protocol Details:
-
Animal Model: Male ICR mice, 6-8 weeks of age.
-
Diet: Mice are fed a high-fat diet (HFD), with 60% of kilocalories derived from fat, for a period of 4 weeks to induce obesity and insulin resistance.
-
Streptozotocin (STZ) Induction: Following the HFD period, mice receive a single intraperitoneal (i.p.) injection of a low dose of STZ (100 mg/kg body weight), dissolved in citrate (B86180) buffer (pH 4.5). STZ is a toxin that specifically destroys pancreatic beta-cells.
-
Confirmation of Diabetes: Diabetes is confirmed 7 days after STZ injection by measuring fasting blood glucose levels. Mice with blood glucose concentrations consistently above 250 mg/dL are considered diabetic and are used for subsequent experiments.
-
This compound Administration: Diabetic mice are treated with this compound, typically administered via subcutaneously implanted osmotic minipumps for continuous delivery over a specified period (e.g., 4 weeks).
Glucose Tolerance Test (GTT)
The GTT assesses the body's ability to clear a glucose load from the bloodstream, providing a measure of overall glucose homeostasis.[3][4][5][6]
Protocol Details:
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (time 0).
-
Glucose Administration: A glucose solution (2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
Insulin Tolerance Test (ITT)
The ITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity.[7][8][9][10]
Protocol Details:
-
Fasting: Mice are fasted for a shorter period (typically 4-6 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (time 0).
-
Insulin Administration: Human regular insulin (0.75 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer. The results are often expressed as a percentage of the initial baseline glucose level.
Conclusion
This compound, as a selective CB2 receptor agonist, presents a promising novel therapeutic approach for the management of type 2 diabetes. The preclinical evidence strongly suggests that this compound can effectively improve glucose homeostasis by enhancing insulin sensitivity and promoting insulin secretion, without the undesirable central nervous system effects associated with CB1 receptor activation. The detailed experimental protocols and the proposed mechanism of action outlined in this guide provide a solid foundation for further research and development of this compound and other CB2 agonists as a new class of antidiabetic drugs. Further investigation into the downstream signaling pathways and long-term efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. karger.com [karger.com]
- 2. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. The Glucose Tolerance Test in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Insulin Tolerance Test in Mouse [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. enamine.net [enamine.net]
Ser-601: An In-Depth Examination of Molecular Targets Beyond the Cannabinoid CB2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-601 (also known as COR-167) is a synthetic, potent, and selective agonist for the cannabinoid type 2 (CB2) receptor.[1] Developed from a quinolone-3-carboxylic acid scaffold, it has demonstrated therapeutic potential in preclinical models of pain and inflammation.[1] While its high affinity and selectivity for the CB2 receptor are well-documented, a comprehensive understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy profile. This technical guide provides a detailed analysis of the known molecular targets of this compound beyond the CB2 receptor, focusing on quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Analysis of this compound Binding Affinity
This compound exhibits a significant degree of selectivity for the CB2 receptor over the cannabinoid type 1 (CB1) receptor. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.
| Target | This compound Ki (nM) | Reference |
| Cannabinoid Receptor 2 (CB2) | 6.3 | [1] |
| Cannabinoid Receptor 1 (CB1) | 1,220 | [1] |
Table 1: Binding Affinities of this compound at Cannabinoid Receptors
The data reveals that this compound is approximately 194-fold more selective for the CB2 receptor compared to the CB1 receptor. This selectivity profile is a key attribute, as activation of the CB1 receptor is associated with the psychoactive effects of cannabinoids.[1]
Functional Activity and Biased Agonism
Recent studies have indicated that this compound may act as a biased agonist at the CB2 receptor. Biased agonism refers to the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. This compound has been identified as an ERK (extracellular signal-regulated kinase) phosphorylation-biased agonist.[2][3] This means that upon binding to the CB2 receptor, it preferentially activates the ERK signaling cascade.
Notably, this compound has been reported to lack agonist activity in other canonical G-protein coupled receptor (GPCR) signaling pathways, such as intracellular calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[2][3]
Signaling Pathways
The signaling pathways associated with this compound's activity are depicted below. The primary, on-target pathway involves the activation of the CB2 receptor and subsequent phosphorylation of ERK. The interaction with the CB1 receptor represents a known off-target interaction, though with significantly lower affinity.
Experimental Protocols
Radioligand Binding Assays for CB1 and CB2 Receptors
The binding affinities of this compound for the human CB1 and CB2 receptors were determined using a competitive radioligand binding assay as described by Pasquini et al. (2008).
Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing either the human CB1 or CB2 receptor are prepared.
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand [3H]CP55940 and varying concentrations of the test compound, this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition of radioligand binding by this compound is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays: ERK Phosphorylation
The effect of this compound on ERK phosphorylation is typically assessed using an immunoassay, such as a Western blot or an ELISA-based method.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Cells expressing the CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2) are treated with varying concentrations of this compound for a specified time.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the effect of this compound on ERK phosphorylation.
Conclusion
This compound is a highly selective CB2 receptor agonist with a well-defined on-target activity. Its primary known off-target interaction is with the CB1 receptor, albeit with significantly lower affinity. The emerging evidence of biased agonism, specifically the preferential activation of the ERK phosphorylation pathway, provides a more nuanced understanding of its mechanism of action. This functional selectivity may have important implications for its therapeutic effects and side-effect profile. Further broad-panel off-target screening would be beneficial to fully characterize the selectivity of this compound and to identify any other potential molecular interactions that could influence its pharmacological profile. The detailed experimental protocols provided herein serve as a guide for researchers investigating the molecular pharmacology of this compound and other selective cannabinoid receptor modulators.
References
- 1. ITNA20100030A1 - BIOISOUSTER REPLACEMENT OF 6-SUBSTITUTED 4-CHINOLON-3-CARBOSSAMID AMMATIC GROUP: LIGANDI CB2 POWERFUL AND SELECTIVE OF THE BEST CHEMICAL-PHYSICAL PROFILE - Google Patents [patents.google.com]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Investigations on the 4-Quinolone-3-Carboxylic Acid Motif. 5. Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Ser-601 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ser-601, a potent and selective cannabinoid receptor 2 (CB2) agonist. This compound, also known as COR-167, is based on a 4-quinolone-3-carboxylic acid core structure and has demonstrated analgesic and neuroprotective effects in preclinical studies. Its high selectivity for the CB2 receptor over the CB1 receptor minimizes the potential for psychotropic side effects, making it an attractive candidate for therapeutic development.[1] This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.
Core Structure and Pharmacophore
The foundational structure for this compound and related analogs is the 4-quinolone-3-carboxylic acid scaffold. SAR studies have revealed key pharmacophoric elements that contribute to high affinity and selectivity for the CB2 receptor. These include:
-
An N-pentyl group at the 1-position: This linear alkyl chain is crucial for high affinity towards the CB2 receptor.
-
An adamantyl ring at the 3-carboxamide position: This bulky, lipophilic substituent significantly enhances affinity and selectivity for the CB2 receptor.
-
Substituents at the 6-position: The presence of alkyl, aryl, alkenyl, or alkynyl groups at this position generally leads to high selectivity for the CB2 receptor subtype.[2]
Structure-Activity Relationship Data
The following table summarizes the in vitro binding affinities of this compound and a selection of its analogs for the human CB1 and CB2 receptors. The data is compiled from seminal studies on this chemical series.
| Compound | R1 | R6 | R (3-carboxamide) | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity Index (CB1/CB2) |
| This compound (11c) | n-pentyl | isopropyl | adamant-1-yl | 1220 | 6.3 | 194 |
| 11a | n-pentyl | H | adamant-1-yl | >10000 | 55.9 | >179 |
| 11b | n-pentyl | methyl | adamant-1-yl | 3180 | 12.1 | 263 |
| 11d | n-pentyl | t-butyl | adamant-1-yl | 2120 | 8.9 | 238 |
| 11e | n-pentyl | phenyl | adamant-1-yl | 1050 | 3.2 | 328 |
| 11f | n-pentyl | Cl | adamant-1-yl | 2540 | 7.8 | 326 |
| 11g | n-pentyl | Br | adamant-1-yl | 2870 | 9.5 | 302 |
| 11h | n-pentyl | I | adamant-1-yl | 3260 | 11.2 | 291 |
| 2a | n-pentyl | H | cyclohexyl | >10000 | 280 | >36 |
| 2b | n-pentyl | isopropyl | cyclohexyl | 2890 | 150 | 19 |
Data extracted from Pasquini S, et al. J Med Chem. 2008 Aug 28;51(16):5075-84.[3]
Experimental Protocols
Radioligand Binding Assay for CB1 and CB2 Receptor Affinity
This protocol outlines the methodology used to determine the binding affinity (Ki) of test compounds for the human cannabinoid receptors CB1 and CB2.
Materials:
-
Cell membranes from CHO cells stably transfected with either human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940.
-
Test compounds (e.g., this compound and its analogs).
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]CP-55,940), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
-
Incubation:
-
Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through the GF/C filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mouse Formalin Test for Analgesic Activity
This in vivo assay is used to assess the analgesic properties of compounds in a model of tonic pain.
Materials:
-
Male CD-1 mice.
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle.
-
Formalin solution (1-5% in saline).
-
Observation chambers.
Procedure:
-
Acclimation:
-
Acclimate the mice to the observation chambers for at least 20 minutes before the experiment.
-
-
Compound Administration:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
-
Formalin Injection:
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
-
Observation:
-
Immediately after the injection, place the mouse back into the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor stimulation.
-
Phase 2 (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
-
Data Analysis:
-
Compare the licking/biting time between the compound-treated groups and the vehicle-treated group for both phases.
-
A significant reduction in the licking/biting time in the treated groups indicates an analgesic effect.
-
Visualizations
Signaling Pathways
Caption: CB2 receptor signaling pathway activated by this compound.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow of the mouse formalin test for analgesic activity.
Logical Relationships from SAR
Caption: Logical structure-activity relationships for CB2 affinity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Investigations on the 4-quinolone-3-carboxylic acid motif. 2. Synthesis and structure-activity relationship of potent and selective cannabinoid-2 receptor agonists endowed with analgesic activity in vivo [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Selective Cannabinoid Receptor 2 (CB2) Agonists on Cytokine Production: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the current understanding of how selective cannabinoid receptor 2 (CB2) agonists modulate cytokine production, a key aspect of their anti-inflammatory and therapeutic potential. While specific data on SER-601 (also known as COR-167) is limited, its classification as a potent and selective CB2 agonist allows for a broader examination of this class of compounds. This document synthesizes preclinical data from various in vitro and in vivo studies, detailing the impact of selective CB2 agonists on cytokine profiles, the underlying signaling pathways, and the experimental methodologies used to elicit these findings.
Quantitative Effects of Selective CB2 Agonists on Cytokine Production
Activation of the CB2 receptor, which is primarily expressed on immune cells, has been consistently shown to exert immunomodulatory effects.[1][2] A major mechanism underlying these effects is the regulation of cytokine and chemokine secretion. The data presented below summarizes the observed effects of various selective CB2 agonists on the production of key pro- and anti-inflammatory cytokines.
In Vitro Studies
In controlled cellular environments, selective CB2 agonists predominantly suppress the production of pro-inflammatory cytokines from immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).
Table 1: In Vitro Effects of Selective CB2 Agonists on Pro-Inflammatory Cytokine Production
| CB2 Agonist | Cell Type | Stimulant | Cytokine(s) Inhibited | Observed Effect |
|---|---|---|---|---|
| ABK5-1 | BV-2 (mouse microglia) | LPS | IL-1β, IL-6, sICAM1, RANTES | >50% decrease in protein levels.[3] |
| ABK5-1 | BV-2 (mouse microglia) | LPS | G-CSF, ICAM1, MCP-1, MIP-1α, MIP-1β | Decrease in mRNA levels.[3] |
| JT11 | Human PBMCs | LPS | TNF-α, IL-1β, IL-6, IL-8 | Significant decrease in secreted protein.[1] |
| ABK5-1, ABK5-2 | Jurkat (human T-cell) | - | IL-2, TNF-α | Inhibition of protein and mRNA production.[4] |
| O-1966 | Mouse T-cells (MLR) | - | IL-2 | Decreased protein release.[5] |
PBMCs: Peripheral Blood Mononuclear Cells; MLR: Mixed Lymphocyte Reaction.
In Vivo Studies
Animal models of inflammatory diseases confirm the anti-inflammatory effects observed in vitro, demonstrating a significant reduction in systemic and localized pro-inflammatory cytokine levels following treatment with selective CB2 agonists.
Table 2: In Vivo Effects of Selective CB2 Agonists on Pro-Inflammatory Cytokine Levels
| CB2 Agonist | Animal Model | Tissue / Fluid | Cytokine(s) Decreased |
|---|---|---|---|
| GW-405833 | EAE (mouse model of MS) | Serum | IL-12, TNF-α, CRP |
| GW405833 | Carrageenan-induced paw edema (rat) | Serum | TNF-α, IL-1β |
EAE: Experimental Autoimmune Encephalomyelitis; MS: Multiple Sclerosis; CRP: C-Reactive Protein.
Effects on Anti-Inflammatory Cytokines
In addition to suppressing pro-inflammatory mediators, some studies report that CB2 activation can enhance the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation.
Table 3: Effects of Selective CB2 Agonists on Anti-Inflammatory Cytokine Production
| CB2 Agonist | Model System | Cell / Tissue | Cytokine(s) Increased |
|---|---|---|---|
| GW-405833 | EAE (mouse model of MS) | Serum | IL-4, TGF-β |
| O-1966 | Murine Mixed Lymphocyte Reaction | Spleen Cells | IL-10 |
| HU308 | Human Primary Leukocytes | Leukocytes | IL-6, IL-10 |
TGF-β: Transforming Growth Factor-beta.
Signaling Pathways in CB2-Mediated Cytokine Regulation
The modulation of cytokine production by CB2 receptor agonists is governed by complex intracellular signaling cascades. CB2 is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[2]
Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase , which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can prevent the activation of Protein Kinase A (PKA), a downstream effector that influences the activity of transcription factors involved in cytokine gene expression.[2]
Furthermore, CB2 receptor stimulation impacts the Mitogen-Activated Protein Kinase (MAPK) pathway . Studies have shown that selective CB2 agonists can inhibit the LPS-induced phosphorylation of key MAPK members like ERK1/2 and p38.[1][6] The MAPK pathway is critical for activating transcription factors such as Nuclear Factor-kappa B (NF-κB) , a master regulator of pro-inflammatory gene transcription, including TNF-α, IL-1β, and IL-6.[1][6] By inhibiting ERK and p38 phosphorylation, CB2 agonists effectively suppress the activation of NF-κB, leading to reduced pro-inflammatory cytokine production.[1]
Interestingly, some evidence suggests that under certain conditions, the CB2 receptor can also couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP. This alternative pathway has been linked to the production of IL-6 and the anti-inflammatory cytokine IL-10 in human primary leukocytes.[7]
Experimental Methodologies
The following sections outline generalized protocols for key experiments used to determine the effects of selective CB2 agonists on cytokine production and signaling.
In Vitro Cytokine Production Assay in Microglia
This protocol describes a typical workflow for assessing the anti-inflammatory effects of a CB2 agonist on cultured microglia.
-
Cell Culture: BV-2 mouse microglia cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced. Cells are pre-treated with the selective CB2 agonist (e.g., 1-10 µM) or vehicle control for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration ~100 ng/mL) to induce an inflammatory response. Control wells receive no LPS.
-
Incubation: Plates are incubated for 24 hours to allow for cytokine production and secretion.
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Western Blot Analysis of Signaling Pathways
This method is used to detect changes in the phosphorylation state of key signaling proteins like ERK and NF-κB.
-
Cell Culture and Treatment: Cells are cultured, treated with the CB2 agonist, and stimulated with LPS as described in section 3.1, typically for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for the total form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vivo Model of Autoimmune Encephalomyelitis (EAE)
This protocol provides a framework for evaluating the therapeutic efficacy of a CB2 agonist in a mouse model of multiple sclerosis.
-
Animals: Adult female C57BL/6 mice are used.
-
EAE Induction: EAE is induced by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2.[8]
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale (e.g., 0-5).
-
Treatment: Upon onset of clinical signs, mice are treated daily or every other day with an intraperitoneal injection of the selective CB2 agonist (e.g., 3-30 mg/kg) or vehicle.[8]
-
Sample Collection: At the study endpoint (e.g., day 17 post-treatment), animals are euthanized, and blood is collected via cardiac puncture to obtain serum.[8] Spinal cords may also be harvested for histological analysis.
-
Cytokine Analysis: Serum levels of pro- and anti-inflammatory cytokines (e.g., IL-12, TNF-α, IL-4, TGF-β) are quantified by ELISA.[8]
Conclusion
The collective evidence strongly indicates that selective CB2 receptor agonists, the class to which this compound belongs, are potent modulators of cytokine production. They consistently demonstrate an ability to suppress key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while in some contexts, promoting the release of anti-inflammatory cytokines like IL-10. This regulation is primarily mediated through the inhibition of the MAPK and NF-κB signaling pathways. These findings underscore the significant therapeutic potential of selective CB2 agonists for a wide range of inflammatory and autoimmune diseases. Further investigation, including clinical trials, is warranted to translate these promising preclinical results into effective therapies for human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A CB2-Selective Cannabinoid Suppresses T-cell Activities and Increases Tregs and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Ser-601 and its Effect on Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ser-601, a selective cannabinoid receptor 2 (CB2) agonist, has emerged as a promising therapeutic candidate for the management of insulin (B600854) resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on insulin sensitivity, detailing its proposed mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to evaluate its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases.
Introduction
Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome, characterized by a diminished response of target tissues to insulin. The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has been identified as a significant regulator of energy homeostasis and glucose metabolism. While activation of the CB1 receptor is generally associated with increased appetite and adipogenesis, the role of the CB2 receptor is more complex and is an active area of investigation. This compound is a potent and selective agonist for the CB2 receptor, and preclinical studies have demonstrated its potential to improve insulin sensitivity. This document synthesizes the available data on this compound, focusing on its impact on insulin resistance.
Quantitative Data on the Effects of this compound
The primary preclinical evidence for the efficacy of this compound in improving insulin sensitivity comes from studies in a high-fat diet (HFD)/streptozotocin (B1681764) (STZ)-induced mouse model of diabetes. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Insulin Sensitivity and Glucose Tolerance in HFD/STZ-Induced Diabetic Mice
| Parameter | Treatment Group | 2-Week Treatment | 4-Week Treatment |
| Insulin Tolerance Test (ITT) - Area Under the Curve (AUC) | Control | Baseline | Baseline |
| This compound | 52 ± 13% of control (p<0.05) | 62 ± 20% of control (p<0.05) | |
| Intraperitoneal Glucose Tolerance Test (IPGTT) - AUC | Control | No significant change | No significant change |
| This compound | No significant change | No significant change |
*Data presented as mean ± standard error of the mean (SEM). Data is sourced from a study by Wen et al. (2016)[1].
Table 2: Effect of this compound on Islet Function in HFD/STZ-Induced Diabetic Mice
| Parameter | Treatment Group | Measurement |
| Glucose-Stimulated Insulin Secretion (GSIS) | Control | Baseline |
| This compound | Increased compared to control | |
| Islet Insulin Content | Control | Baseline |
| This compound | Increased compared to control |
*Qualitative representation of findings from Wen et al. (2016)[1].
Table 3: Effect of this compound on Body Weight and Adipose Tissue in HFD/STZ-Induced Diabetic Mice
| Parameter | Treatment Group | 4-Week Treatment Outcome |
| Body Weight | Control | Baseline |
| This compound | Significant decrease | |
| Epididymal Adipose Mass | Control | Baseline |
| This compound | Significantly reduced |
*Data sourced from a study by Wen et al. (2016)[1].
Proposed Mechanism of Action
This compound exerts its effects by selectively activating the CB2 receptor, a G protein-coupled receptor (GPCR). The downstream signaling pathways following CB2 receptor activation are multifaceted and can vary depending on the cell type.
CB2 Receptor Signaling
The canonical signaling pathway for the CB2 receptor involves coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.
Lipolytic Effect and Improved Insulin Sensitivity
The primary mechanism by which this compound is proposed to improve insulin sensitivity is through its lipolytic effect[1]. The reduction in adipose tissue mass, particularly visceral fat, is associated with decreased secretion of pro-inflammatory adipokines and an increase in insulin-sensitizing adiponectin. The released free fatty acids can be utilized by other tissues for energy, reducing the lipotoxicity that contributes to insulin resistance in skeletal muscle and liver. While the precise signaling cascade linking Gi/o-coupled CB2 receptor activation to the activation of lipolytic enzymes such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL) is still under investigation, it is hypothesized to involve non-canonical pathways or crosstalk with other signaling networks within the adipocyte.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the in vivo effects of this compound.
Animal Model
-
Model: High-fat diet (HFD) and low-dose streptozotocin (STZ)-induced type 2 diabetic mouse model.
-
Strain: C57BL/6J mice.
-
Protocol:
-
Mice are fed a HFD (e.g., 60% kcal from fat) for a period of 4-8 weeks to induce obesity and insulin resistance.
-
Following the HFD feeding, a single low dose of STZ (e.g., 50-100 mg/kg, intraperitoneally) is administered to induce partial beta-cell dysfunction.
-
Blood glucose levels are monitored to confirm the diabetic phenotype (e.g., fasting blood glucose > 250 mg/dL).
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Purpose: To assess the ability of the animal to clear a glucose load from the circulation.
-
Protocol:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
The Area Under the Curve (AUC) for glucose is calculated to quantify glucose tolerance.
-
Insulin Tolerance Test (ITT)
-
Purpose: To assess the systemic insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
-
Protocol:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
The rate of glucose disappearance or the AUC is calculated to determine insulin sensitivity.
-
Islet Isolation and Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Purpose: To assess the function of pancreatic islets ex vivo.
-
Protocol:
-
Islet Isolation:
-
Anesthetize the mouse and perform a laparotomy.
-
Cannulate the common bile duct and perfuse the pancreas with a collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution).
-
Excise the distended pancreas and incubate at 37°C to digest the exocrine tissue.
-
Purify the islets from the digested tissue using a density gradient (e.g., Ficoll or Histopaque).
-
Hand-pick the islets under a microscope for further experiments.
-
-
GSIS Assay:
-
Pre-incubate isolated islets in a low-glucose buffer (e.g., 2.8 mM glucose in Krebs-Ringer Bicarbonate buffer) for 1 hour at 37°C.
-
Incubate batches of islets in low-glucose buffer (basal secretion) and high-glucose buffer (e.g., 16.7 mM glucose; stimulated secretion) for 1 hour at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
The stimulation index is calculated as the ratio of insulin secreted at high glucose to that at low glucose.
-
-
Conclusion
This compound, as a selective CB2 receptor agonist, demonstrates significant potential in the therapeutic arena for insulin resistance and type 2 diabetes. Preclinical data strongly suggest that this compound improves systemic insulin sensitivity, enhances pancreatic islet function, and promotes a reduction in adiposity. The proposed lipolytic mechanism of action, while requiring further detailed elucidation of the downstream signaling cascade, provides a plausible explanation for its beneficial metabolic effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other CB2 receptor agonists as novel treatments for metabolic disorders. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
The Cannabinoid CB2 Agonist Ser-601: A Deep Dive into its Attenuation of Microglial Activation
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract: Neuroinflammation, primarily driven by the activation of microglial cells, is a critical pathological component of numerous neurodegenerative diseases and acute brain injuries. The cannabinoid type 2 (CB2) receptor, predominantly expressed on immune cells including microglia, has emerged as a promising therapeutic target for mitigating this detrimental inflammatory cascade. This technical guide provides an in-depth analysis of Ser-601 (also known as COR-167), a potent and selective CB2 receptor agonist, and its impact on microglial activation. Drawing from key preclinical research, this document summarizes the quantitative effects of this compound on inflammatory and oxidative stress markers, details the experimental methodologies employed in these pivotal studies, and visually elucidates the underlying signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuroinflammatory disorders.
Introduction: Microglial Activation and the Role of the CB2 Receptor
Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain homeostasis. In a resting state, they perform surveillance functions, essential for synaptic pruning and removal of cellular debris. However, in response to injury or pathological stimuli, microglia become activated, undergoing morphological and functional changes. This activation can be broadly categorized into a pro-inflammatory (M1) phenotype, characterized by the release of cytotoxic mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), and an anti-inflammatory (M2) phenotype, which promotes tissue repair and resolution of inflammation.
Chronic or excessive M1 microglial activation contributes to a neurotoxic environment, exacerbating neuronal damage in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke. Consequently, modulating microglial polarization towards a neuroprotective M2 phenotype represents a compelling therapeutic strategy.
The cannabinoid type 2 (CB2) receptor is a G-protein coupled receptor (GPCR) that is minimally expressed in the healthy brain but is significantly upregulated in activated microglia during neuroinflammation.[1][2] Activation of the CB2 receptor has been shown to exert potent anti-inflammatory effects, primarily by suppressing the production of pro-inflammatory cytokines and promoting a shift towards an anti-inflammatory microglial state.[1][3] this compound (COR-167) is a potent and selective agonist for the CB2 receptor, demonstrating neuroprotective and analgesic effects in preclinical models.[3] This document will focus on the direct impact of this compound on key markers of microglial activation and associated cellular damage.
Quantitative Impact of this compound on Microglial Activation Markers
The primary data on the efficacy of this compound in mitigating the consequences of microglial activation comes from a key study by Contartese and colleagues (2012). This research utilized an in vitro model of ischemia-reperfusion injury in rat brain cortical slices, a condition known to induce robust microglial activation and subsequent neuronal damage. The following tables summarize the quantitative effects of this compound on various markers of inflammation, excitotoxicity, and oxidative stress.
Table 1: Effect of this compound on Markers of Cell Damage and Excitotoxicity
| Marker | Treatment Group | Concentration | % Reduction vs. OGD/Reperfusion Control |
| Lactate Dehydrogenase (LDH) Release | This compound | 10 nM | Marked Reduction |
| This compound | 100 nM | Marked Reduction | |
| Glutamate (B1630785) Release | This compound | 10 nM | Marked Reduction |
| This compound | 100 nM | Marked Reduction |
Data extracted from the abstract of Contartese et al., 2012. "Marked Reduction" indicates a significant decrease as reported in the source.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Release
| Cytokine | Treatment Group | Concentration | % Reduction vs. OGD/Reperfusion Control |
| Interleukin-6 (IL-6) | This compound | 10 nM | Marked Reduction |
| Tumor Necrosis Factor-alpha (TNF-α) | This compound | 10 nM | Marked Reduction |
Data extracted from the abstract of Contartese et al., 2012. "Marked Reduction" indicates a significant decrease as reported in the source.
Table 3: Effect of this compound on Markers of Oxidative Stress
| Marker | Treatment Group | Concentration | Effect vs. OGD/Reperfusion Control |
| Thiobarbituric Acid Reactive Substances (TBARS) | This compound | 10 nM | Marked Reversion of Increase |
| Reduced Glutathione (GSH) | This compound | 10 nM | Marked Reversion of Decrease |
Data extracted from the abstract of Contartese et al., 2012. "Marked Reversion" indicates a significant counteraction of the pathological change.
Experimental Protocols
The following methodologies are based on the information provided in the abstract by Contartese et al. (2012) and standard protocols for similar in vitro studies. The precise, detailed parameters from the original study were not accessible.
Oxygen-Glucose Deprivation (OGD) and Reperfusion in Rat Brain Cortical Slices
This experimental model is designed to mimic the conditions of ischemic stroke in vitro, which is a potent inducer of microglial activation.
-
Tissue Preparation:
-
Male Sprague-Dawley rats (or a similar strain) are euthanized in accordance with institutional animal care and use committee guidelines.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The cerebral cortex is dissected and sliced into sections of a uniform thickness (typically 300-400 µm) using a vibratome or tissue chopper.
-
Slices are allowed to recover in oxygenated aCSF for a specified period before the experiment.
-
-
OGD Procedure:
-
Following the recovery period, brain slices are transferred to a glucose-free aCSF that has been deoxygenated by bubbling with 95% N2 / 5% CO2.
-
Slices are incubated in this OGD medium for a duration sufficient to induce cellular stress and microglial activation (e.g., 30-60 minutes).
-
-
Reperfusion:
-
After the OGD period, the slices are returned to standard, oxygenated, glucose-containing aCSF to simulate reperfusion.
-
This compound (at concentrations of 10 nM and 100 nM) or a vehicle control is added to the reperfusion medium.
-
The reperfusion phase is carried out for a defined period (e.g., 2-4 hours).
-
Measurement of Cellular Damage and Cytokine Release
-
Lactate Dehydrogenase (LDH) Assay:
-
At the end of the reperfusion period, the incubation medium (aCSF) is collected.
-
The amount of LDH released from damaged cells into the medium is quantified using a commercially available colorimetric assay kit.
-
-
Glutamate Assay:
-
The concentration of glutamate in the collected aCSF is measured, typically using an enzymatic assay kit or high-performance liquid chromatography (HPLC).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
The concentrations of IL-6 and TNF-α in the aCSF are quantified using specific ELISA kits for each cytokine.
-
Measurement of Oxidative Stress
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
At the end of the experiment, the brain slices are homogenized.
-
The homogenates are used to measure the levels of TBARS, which are byproducts of lipid peroxidation and an indicator of oxidative stress. This is typically done using a colorimetric assay.
-
-
Reduced Glutathione (GSH) Assay:
-
The levels of GSH, a major endogenous antioxidant, are measured in the tissue homogenates. A decrease in GSH levels is indicative of increased oxidative stress. This is often quantified using a commercially available assay kit.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
This compound Experimental Workflow
The following diagram illustrates the general workflow of the key experiments described above.
Caption: Experimental workflow for assessing the impact of this compound on microglial activation.
CB2 Receptor Signaling Pathway in Microglia
Activation of the CB2 receptor by an agonist like this compound initiates an intracellular signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression. The following diagram depicts the key components of this pathway.
Caption: CB2 receptor signaling pathway in microglia leading to anti-inflammatory effects.
Conclusion
The preclinical data available for this compound (COR-167) strongly indicate its potential as a therapeutic agent for conditions characterized by neuroinflammation and microglial-mediated neurotoxicity. Its ability to markedly reduce the release of key pro-inflammatory cytokines, mitigate excitotoxicity, and counteract oxidative stress highlights the promise of targeting the CB2 receptor. The selective nature of this compound for the CB2 receptor is particularly advantageous, as it is expected to avoid the psychoactive side effects associated with CB1 receptor activation.
Further research, including in vivo studies in relevant disease models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to understand the mechanism of action and preclinical efficacy of this promising compound in the context of microglial activation.
References
Methodological & Application
Application Notes and Protocols for Ser-601 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-601 (also known as COR-167) is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2).[1] As a member of the 4-quinolone-3-carboxylic acid derivative class of molecules, this compound has demonstrated significant therapeutic potential in preclinical rodent models, particularly in the areas of neuroprotection and analgesia. A key characteristic of this compound is its high selectivity for the CB2 receptor over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This selectivity suggests that this compound may offer therapeutic benefits without the undesirable central nervous system side effects associated with non-selective cannabinoid agonists.
These application notes provide a comprehensive overview of the experimental protocols for evaluating this compound in rodent models, based on published preclinical research. The information is intended to guide researchers and drug development professionals in designing and executing studies to further explore the therapeutic potential of this compound.
Mechanism of Action: CB2 Receptor Activation
This compound exerts its pharmacological effects by binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). The activation of the CB2 receptor initiates a cascade of intracellular signaling events. While the precise downstream pathways activated by this compound are a subject of ongoing research, the general mechanism of CB2 receptor signaling involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling molecules, including mitogen-activated protein kinases (MAPKs) like ERK and p38. The net effect of these signaling events is a modulation of cellular functions, including a reduction in inflammatory responses and nociceptive signaling.
Efficacy Studies in Rodent Models
Neuroprotection: In Vitro Oxygen-Glucose Deprivation (OGD) Model
An in vitro study utilizing rat brain cortical slices subjected to oxygen-glucose deprivation (OGD), a model for ischemia-reperfusion injury, demonstrated the neuroprotective effects of this compound.
Experimental Protocol:
-
Tissue Preparation: Cortical slices are prepared from the brains of adult rats.
-
OGD Induction: The slices are subjected to a period of OGD to simulate ischemic conditions.
-
Treatment: this compound is added to the artificial cerebrospinal fluid (aCSF) during the re-oxygenation phase.
-
Endpoint Measurement: A variety of biomarkers are measured to assess cellular damage and inflammation.
| Parameter Measured | Effect of this compound (10 nM and 100 nM) |
| Lactate Dehydrogenase (LDH) Release | Markedly reduced |
| Glutamate Release | Markedly reduced |
| Tissue Water Gain (Cell Swelling) | Markedly reduced |
| Thiobarbituric Acid Reactive Substances (TBARS) | Reverted the increase in TBARS |
| Reduced Glutathione (GSH) Content | Reverted the decrease in GSH |
| Interleukin-6 (IL-6) Release | Reduced |
| Tumor Necrosis Factor-alpha (TNF-α) Release | Reduced |
Table 1: Summary of Neuroprotective Effects of this compound in an In Vitro OGD Model.
The neuroprotective effects of this compound in this model were shown to be mediated by the CB2 receptor, as they were blocked by the co-administration of a selective CB2 receptor antagonist.
Analgesia: In Vivo Pain Models
This compound has demonstrated analgesic properties in various rodent models of pain.
1. Formalin-Induced Inflammatory Pain in Mice:
The formalin test is a widely used model of inflammatory pain that has two distinct phases: an acute neurogenic phase followed by a more prolonged inflammatory phase.
Experimental Protocol:
-
Acclimation: Mice are habituated to the testing environment.
-
Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, prior to formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.
-
Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded for both phases of the test.
Note: Specific quantitative data from the Pasquini et al. (2008) study on this compound in the formalin test is not publicly available.
2. Acute Thermal Pain in Rats (Hot Plate and Tail Flick Tests):
These tests are used to evaluate the efficacy of analgesics against acute thermal nociception.
Experimental Protocol (Hot Plate Test):
-
Baseline Measurement: The baseline latency for the rat to respond to a heated surface (e.g., by licking its paw or jumping) is recorded.
-
Drug Administration: this compound is administered (e.g., 3, 6, or 12 mg/kg, i.p.).
-
Post-Treatment Measurement: The latency to respond is measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE).
Experimental Protocol (Tail Flick Test):
-
Baseline Measurement: The baseline latency for the rat to flick its tail away from a focused beam of heat is recorded.
-
Drug Administration: this compound is administered.
-
Post-Treatment Measurement: The tail-flick latency is measured at various time points.
-
Data Analysis: The %MPE is calculated to quantify the analgesic effect.
| Dose of this compound (i.p.) | Peak Analgesic Effect (%MPE) in Tail Flick Test | Peak Analgesic Effect (%MPE) in Hot Plate Test |
| 3 mg/kg | 78.15 ± 5.34 | 28.58 ± 1.42 |
| 6 mg/kg | 96.85 ± 2.01 | 40.43 ± 3.19 |
| 12 mg/kg | 98.48 ± 1.51 | 51.45 ± 3.11 |
Table 2: Dose-Dependent Analgesic Effects of this compound in Acute Thermal Pain Models in Rats. Data from Joha et al. (2021).
3. Neuropathic Pain in Rats:
This compound has also been evaluated in a rat model of neuropathic pain, where it demonstrated analgesic effects.
Pharmacokinetics, Pharmacodynamics, and Toxicology
Note: Detailed public information regarding the pharmacokinetics (PK), pharmacodynamics (PD), and toxicology of this compound in rodent models is currently unavailable. The following sections provide general guidance and standardized protocols for conducting such studies for a selective CB2 agonist like this compound.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents.
Experimental Workflow:
Key Parameters to Evaluate:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Clearance: The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by one-half.
-
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): Key parameters for orally administered drugs.
Toxicology Studies
Objective: To assess the safety profile of this compound in rodents.
Types of Toxicology Studies:
-
Acute Toxicity: To determine the effects of a single, high dose of the compound.
-
Repeat-Dose Toxicity: To evaluate the effects of repeated administration of the compound over a specific duration (e.g., 28 days, 90 days).
-
Safety Pharmacology: To investigate the potential undesirable pharmacodynamic effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity: To assess the potential for the compound to damage genetic material.
General Protocol for a Repeat-Dose Toxicity Study:
-
Dose Selection: Based on acute toxicity data and expected therapeutic doses.
-
Animal Groups: Typically includes a control group and at least three dose groups.
-
Administration: Daily administration of this compound for the duration of the study.
-
Monitoring: Regular observation for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Terminal Procedures: Collection of blood for hematology and clinical chemistry, and tissues for histopathological examination.
Conclusion
This compound is a promising selective CB2 receptor agonist with demonstrated neuroprotective and analgesic effects in preclinical rodent models. The protocols and data presented in these application notes provide a foundation for further investigation into its therapeutic potential. While specific pharmacokinetic and toxicology data are not publicly available, the general guidelines provided can assist in the design of necessary preclinical safety and ADME studies to advance the development of this compound. As with any experimental protocol, researchers should ensure that all procedures are in compliance with institutional and national guidelines for the ethical use of laboratory animals.
References
Application Notes and Protocols for In Vivo Administration of Ser-601 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-601 (also known as COR-167) is a potent and selective cannabinoid CB2 receptor agonist.[1] It has demonstrated significant therapeutic potential in preclinical studies, particularly in models of neuropathic pain and neuroinflammation, without inducing the psychoactive effects associated with CB1 receptor activation.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, based on published research.
Mechanism of Action
This compound exerts its effects by selectively activating the cannabinoid CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells, microglia, and in the peripheral nervous system.[2][3] Activation of the CB2 receptor by this compound initiates a signaling cascade that leads to the modulation of inflammatory responses. A key mechanism involves the inhibition of histone deacetylase 1 (HDAC1) overexpression and the subsequent suppression of NF-κB activation in microglia.[2] This leads to a reduction in pro-inflammatory mediators and an increase in the anti-inflammatory cytokine IL-10, contributing to its analgesic and neuroprotective effects.[1][2]
Cannabinoid CB2 Receptor Signaling Pathway
Caption: this compound activates the CB2 receptor, leading to downstream signaling that modulates inflammation.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the analgesic effects of this compound in a mouse model of neuropathic pain (Spared Nerve Injury - SNI).[2]
Table 1: Effect of Single Oral Administration of this compound on Mechanical Allodynia in SNI Mice
| Treatment Group | Dose (mg/kg, p.o.) | Peak Effect Time (min) | Maximum Paw Withdrawal Threshold (g) |
| Vehicle | - | - | ~0.2 |
| This compound | 10 | 60 | ~1.5 |
| This compound | 30 | 60 | ~2.0 |
| This compound | 100 | 60 | ~2.0 |
Data adapted from Borgonetti et al., 2023.[1][2] Values are approximate based on graphical representation.
Table 2: Effect of Repeated Oral Administration of this compound on Mechanical Allodynia and Thermal Hyperalgesia in SNI Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Day 14 | Paw Withdrawal Latency (s) - Day 14 |
| Vehicle | - | ~0.2 | ~4 |
| This compound | 10 | ~1.8 | ~10 |
Data adapted from Borgonetti et al., 2023.[1][2] Values are approximate based on graphical representation.
Experimental Protocols
Protocol 1: Evaluation of Analgesic Effects of this compound in a Mouse Model of Neuropathic Pain
This protocol is based on the methods described for the Spared Nerve Injury (SNI) model.[2]
1. Animal Model:
-
Species: Male CD-1 mice (or other appropriate strain)
-
Weight: 20-25 g
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgery: Induce the SNI model of peripheral neuropathy as previously described. Allow animals to recover for 7 days post-surgery before behavioral testing.
2. Drug Preparation and Administration:
-
Compound: this compound (COR-167)
-
Formulation: Suspend this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in distilled water.
-
Dosage: Prepare solutions for oral administration at doses of 3, 10, 30, and 100 mg/kg.[2]
-
Administration Route: Oral gavage (p.o.).
3. Experimental Workflow:
Caption: Workflow for evaluating this compound in a neuropathic pain model.
4. Behavioral Assessments:
-
Mechanical Allodynia (von Frey Test):
-
Place mice in individual plexiglass chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the injured hind paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Perform measurements at baseline and at 30, 60, 90, 120, 150, and 180 minutes after this compound administration.[2]
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Perform measurements at the same time points as the von Frey test.[2]
-
5. Molecular Analysis (Optional):
-
Following the final behavioral test, euthanize the mice and collect the lumbar spinal cord.
-
Process the tissue for immunofluorescence staining to analyze the expression of relevant markers such as Iba1 (microglia), HDAC1, and NF-κB to investigate the mechanism of action.[2]
6. Data Analysis:
-
Analyze behavioral data using appropriate statistical methods, such as two-way ANOVA followed by a post-hoc test, to compare treatment groups to the vehicle control group.
-
A p-value of <0.05 is typically considered statistically significant.
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. The specific toxicological properties of this compound have not been extensively reported in publicly available literature; therefore, it should be handled with care as a novel research compound.
References
Application Notes and Protocols for Ser-601: An In Vitro Assay for CB2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-601 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells.[1] Its selectivity for CB2 over the Cannabinoid Receptor 1 (CB1) makes it a valuable research tool for investigating the therapeutic potential of CB2 activation in various pathological conditions, including pain and inflammation, without the psychoactive effects associated with CB1 activation. These application notes provide detailed protocols for in vitro assays to characterize the binding and functional activity of this compound at the human CB2 receptor.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound at human CB1 and CB2 receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
| Human CB2 | 6.3 | ~190-fold |
| Human CB1 | 1200 |
Data sourced from commercially available information.[1]
Table 2: Functional Activity of this compound at the Human CB2 Receptor
| Assay | EC₅₀ (nM) | Eₘₐₓ (% of CP55940) |
| cAMP Inhibition | 17 | 72% |
| β-Arrestin Recruitment | 32 | 56% |
Data from Atwood et al., 2016, "Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway".[2]
Signaling Pathways and Experimental Workflow
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates downstream signaling cascades. The canonical pathway involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. A non-canonical pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.
Caption: CB2 receptor signaling pathways activated by this compound.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound typically involves a radioligand binding assay to determine its affinity for the CB2 receptor, followed by functional assays such as cAMP inhibition and β-arrestin recruitment to assess its efficacy as an agonist.
References
Application Notes and Protocols for Ser-601 in a Neuropathic Pain Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management due to the limited efficacy and undesirable side effects of current therapies. The cannabinoid system, particularly the cannabinoid type 2 (CB2) receptor, has emerged as a promising therapeutic target for neuropathic pain. Activation of the CB2 receptor is thought to modulate neuroinflammatory processes and dampen neuronal excitability without the psychoactive effects associated with CB1 receptor activation.
Ser-601 is a potent and selective CB2 receptor agonist that has demonstrated significant analgesic effects in preclinical models of neuropathic pain.[1] These application notes provide detailed protocols for utilizing this compound in a rat model of neuropathic pain induced by partial sciatic nerve ligation (pSNL). The included methodologies cover the surgical procedure, drug preparation and administration, and behavioral assessments for thermal hyperalgesia and mechanical allodynia.
Mechanism of Action: CB2 Receptor Signaling in Neuropathic Pain
This compound exerts its analgesic effects through the activation of CB2 receptors, which are G-protein coupled receptors predominantly expressed on immune cells, including microglia in the central nervous system. In the context of neuropathic pain, peripheral nerve injury leads to the activation of microglia in the dorsal horn of the spinal cord. Activated microglia contribute to central sensitization and pain hypersensitivity through the release of pro-inflammatory mediators.
Activation of CB2 receptors on microglia by an agonist like this compound initiates an intracellular signaling cascade that counteracts this pro-inflammatory state. This involves the inhibition of key signaling pathways such as the p38 mitogen-activated protein kinase (p38MAPK) and nuclear factor kappa B (NF-κB) pathways.[2][3] The downstream effects of this inhibition include the reduced expression of purinergic receptors like P2Y12 and P2Y13, which are implicated in microglial activation and neuropathic pain maintenance.[2][3] By suppressing microglial activation and the subsequent release of inflammatory molecules, this compound helps to attenuate neuronal hyperexcitability in the dorsal horn, thereby alleviating neuropathic pain symptoms.
Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Animal Model
This protocol describes the induction of neuropathic pain in rats through the partial ligation of the sciatic nerve. This model mimics many of the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Isoflurane (B1672236) anesthesia system
-
Surgical instruments (scissors, forceps, needle holder)
-
8-0 silk suture[4]
-
Sterile surgical drapes
-
Betadine and 70% ethanol
-
Heating pad
-
Post-operative analgesics (e.g., meloxicam (B1676189) 1mg/kg PO)[4]
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance). Shave the thigh area of the left hind limb and sterilize the skin with betadine followed by 70% ethanol. Place the animal on a sterile surgical drape over a heating pad to maintain body temperature.
-
Surgical Incision: Make a small incision (approximately 1 cm) through the skin and fascia overlying the biceps femoris muscle.[4]
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve at the mid-thigh level, just distal to the point where the posterior biceps semitendinosus nerve branches off.[4]
-
Nerve Ligation: Carefully isolate the sciatic nerve. Using an 8-0 silk suture, tightly ligate the dorsal one-third to one-half of the nerve.[4] Ensure the ligation is tight but does not completely transect the nerve.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Sham Control: For sham-operated animals, follow the same procedure to expose the sciatic nerve but do not perform the ligation.[4]
-
Post-operative Care: Administer a post-operative analgesic as per institutional guidelines. Place the animal in a clean cage on a heating pad for recovery. Provide easy access to food and water. Monitor the animal daily for signs of distress and wound healing. Skin staples or sutures are typically removed 7-10 days post-surgery.[4]
This compound Formulation and Administration
Formulation:
-
Vehicle: Prepare a vehicle solution of 10% Dimethyl Sulfoxide (DMSO) and 90% normal saline (0.9% NaCl).
-
This compound Solution: Dissolve this compound powder in the vehicle to achieve the desired concentrations (e.g., 3, 6, and 12 mg/mL for doses of 3, 6, and 12 mg/kg in a 1 mL/kg injection volume). Vortex until fully dissolved. Prepare fresh solutions on the day of the experiment.
Stability and Storage:
Administration:
-
Route: Intraperitoneal (IP) injection.
-
Dosage: Effective doses in a rat pSNL model have been reported to be 3, 6, and 12 mg/kg.
-
Volume: Administer at a volume of 1 mL/kg body weight.
-
Procedure for IP Injection:
-
Restrain the rat securely. One common method is to have the rat in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially.[6][7]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum, which is located on the left side.[6][7]
-
Use a sterile 23-25 gauge needle.[8]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[7][8]
-
Aspirate briefly to ensure no fluid (e.g., urine, intestinal contents) or blood is drawn back. If fluid is aspirated, withdraw the needle and reinject at a slightly different location with a fresh needle and syringe.[6]
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Behavioral Testing
Behavioral tests should be conducted before surgery to establish a baseline, and then at various time points post-surgery (e.g., days 7, 14, 21) to assess the development of neuropathic pain and the efficacy of this compound. On the day of drug testing, measure baseline responses before administering this compound, and then at set intervals after administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
This test measures the latency of the animal's response to a noxious thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Plexiglass cylinder to confine the animal to the heated surface.
Procedure:
-
Set the hot plate temperature to 52-55°C.
-
Place the rat on the hot plate within the plexiglass cylinder and immediately start a timer.
-
Observe the animal for signs of nociception, such as licking or flicking its hind paw, or jumping.
-
Stop the timer at the first clear sign of a pain response and record the latency.
-
To prevent tissue damage, a cut-off time of 30-45 seconds should be implemented. If the animal does not respond by the cut-off time, remove it from the hot plate and record the cut-off time as the latency.
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Elevated mesh platform with testing chambers for the rats.
Procedure (using manual von Frey filaments and the up-down method):
-
Place the rat in a testing chamber on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Begin with a von Frey filament in the middle of the force range (e.g., 4.31 filament, corresponding to 2.0 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles, and hold for 6-8 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested should be of a lower force. If there is no response, the next filament should be of a higher force.
-
The 50% withdrawal threshold is calculated using the pattern of positive and negative responses according to the up-down method described by Chaplan et al. (1994).
Data Presentation
The following tables present representative data on the efficacy of this compound in a neuropathic pain model.
Table 1: Effect of this compound on Thermal Hyperalgesia (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (seconds) |
| Sham + Vehicle | - | 28.5 ± 2.1 |
| pSNL + Vehicle | - | 12.3 ± 1.5 |
| pSNL + this compound | 3 | 18.7 ± 1.8# |
| pSNL + this compound | 6 | 24.1 ± 2.0# |
| pSNL + this compound | 12 | 27.9 ± 2.3# |
| pSNL + Pregabalin | 30 | 22.5 ± 1.9# |
| Data are presented as Mean ± SEM. n=6-8 animals per group. Measurements taken 60 minutes post-drug administration on day 14 post-pSNL surgery. | ||
| p < 0.05 compared to Sham + Vehicle. | ||
| #p < 0.05 compared to pSNL + Vehicle. |
Table 2: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg) | 50% Paw Withdrawal Threshold (grams) |
| Sham + Vehicle | - | 14.2 ± 1.1 |
| pSNL + Vehicle | - | 3.5 ± 0.5 |
| pSNL + this compound | 3 | 6.8 ± 0.9# |
| pSNL + this compound | 6 | 9.5 ± 1.2# |
| pSNL + this compound | 12 | 12.1 ± 1.4# |
| pSNL + Pregabalin | 30 | 8.9 ± 1.0# |
| Data are presented as Mean ± SEM. n=6-8 animals per group. Measurements taken 60 minutes post-drug administration on day 14 post-pSNL surgery. | ||
| p < 0.05 compared to Sham + Vehicle. | ||
| #p < 0.05 compared to pSNL + Vehicle. |
Conclusion
This compound demonstrates dose-dependent efficacy in reducing thermal hyperalgesia and mechanical allodynia in a rat model of neuropathic pain. Its mechanism of action through the selective activation of CB2 receptors offers a promising therapeutic strategy for the treatment of neuropathic pain with a potentially favorable side effect profile compared to non-selective cannabinoid agonists or other classes of analgesics. The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the therapeutic potential of this compound and other CB2 agonists in the context of neuropathic pain.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Activation of dorsal horn cannabinoid CB2 receptor suppresses the expression of P2Y12 and P2Y13 receptors in neuropathic pain rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of dorsal horn cannabinoid CB2 receptor suppresses the expression of P2Y12 and P2Y13 receptors in neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Ser-601 in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-601 is a potent and selective agonist for the cannabinoid receptor 2 (CB2). The endocannabinoid system, including the CB2 receptor, is increasingly recognized for its role in regulating inflammation and metabolic processes. While research is ongoing and the precise role of CB2 modulation in type 2 diabetes is still being elucidated, preclinical studies have explored the potential of CB2 agonists like this compound to influence glucose homeostasis and insulin (B600854) sensitivity. These notes provide an overview of the theoretical and experimental basis for investigating this compound in the context of type 2 diabetes research, based on available preclinical data.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the CB2 receptor, which is a G-protein coupled receptor (GPCR). Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells.[1] Its activation is linked to the modulation of inflammatory responses.
In the context of type 2 diabetes, a chronic low-grade inflammatory state is known to contribute to insulin resistance. The therapeutic potential of this compound is hypothesized to stem from its anti-inflammatory effects. Activation of the CB2 receptor can lead to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]
The downstream signaling of the CB2 receptor is complex. Upon activation by an agonist like this compound, the associated Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, CB2 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1] In pancreatic islets, the role of CB2 activation on insulin secretion is still under investigation, with some studies suggesting it may facilitate calcium entry into beta-cells, a key step in insulin release.[2][3]
Preclinical Data on this compound in a Model of Type 2 Diabetes
A key preclinical study investigated the effects of this compound in a high-fat diet (HFD)/streptozotocin (B1681764) (STZ)-induced mouse model of diabetes, which mimics many aspects of type 2 diabetes in humans.[6][7]
Summary of Quantitative Findings
| Parameter | Vehicle Control Group | This compound Treated Group | Outcome | Citation |
| Systemic Insulin Sensitivity | Standard | Significantly Improved | Enhanced glucose disposal | [6][7] |
| Body Weight | Maintained or Increased | Significantly Decreased | Potential anti-obesity effect | [6][7] |
| Epididymal Adipose Mass | Standard | Significantly Reduced | Suggests a lipolytic role | [6][7] |
| Islet Macrophage Infiltration | Present | No significant change | Effect may be independent of islet inflammation | [6][7] |
| Skeletal Muscle Fat Deposition | Present | No significant change | Effect may be specific to certain fat depots | [6][7] |
Experimental Protocols
The following are detailed protocols based on methodologies used in preclinical diabetes research and the specific study involving this compound.[6][7]
Induction of Type 2 Diabetes in Mice
This protocol describes the induction of diabetes using a combination of a high-fat diet and a low dose of streptozotocin (STZ).
Materials:
-
Male ICR mice (or other appropriate strain), 6-8 weeks old
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into a control group (standard chow) and a pre-diabetic group (HFD).
-
Feed the respective diets for a period of 4-8 weeks.
-
After the dietary lead-in, prepare a fresh solution of STZ in cold citrate buffer.
-
Fast the HFD-fed mice for 4-6 hours.
-
Inject a single low dose of STZ (e.g., 100-120 mg/kg) intraperitoneally. The exact dose may require optimization.
-
Return mice to their cages with free access to their respective diets and water.
-
Monitor blood glucose levels from tail vein blood 72 hours post-injection and then weekly. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
This compound Administration via Osmotic Minipumps
This protocol describes continuous administration of this compound for long-term studies.[7]
Materials:
-
Diabetic mice from Protocol 1
-
This compound
-
Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical tools for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Prepare the this compound solution in the vehicle at the desired concentration for the pump's flow rate and duration (e.g., for a 2- or 4-week study).[7]
-
Fill the osmotic minipumps with either the this compound solution or vehicle according to the manufacturer's instructions.
-
Anesthetize a diabetic mouse.
-
Make a small incision in the skin on the back, between the shoulder blades.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Allow the mouse to recover on a warming pad. Monitor for post-operative distress.
-
House mice individually after surgery. The pumps will deliver the compound at a constant rate for the specified duration.
Glucose Tolerance Test (GTT)
This test assesses the ability of the mice to clear a glucose load from the blood.
Materials:
-
Treated mice (from Protocol 2)
-
Glucose solution (e.g., 2 g/kg body weight, sterile)
-
Glucometer and test strips
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer the glucose solution via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) for each group to quantify glucose tolerance.
Conclusion
The selective CB2 receptor agonist this compound has demonstrated potential in preclinical models of type 2 diabetes by improving insulin sensitivity and reducing body weight and adiposity.[6][7] The primary mechanism is thought to be the modulation of inflammation associated with metabolic disease. However, the role of the CB2 receptor in glucose metabolism is complex and requires further investigation. The protocols and data presented here provide a framework for researchers to further explore the therapeutic potential of this compound and other CB2 agonists in the context of type 2 diabetes and related metabolic disorders. It is important to note that these findings are from animal studies, and the efficacy and safety of this compound in humans with type 2 diabetes have not been established.
References
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Cannabinoid receptors are differentially regulated in the pancreatic islets during the early development of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid 2 Receptor Agonist Improves Systemic Sensitivity to Insulin in High-Fat Diet/Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Application Notes and Protocols for In vivo Studies of Ser-601
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-601, also known as COR-167, is a potent and selective agonist for the cannabinoid CB2 receptor.[1] Its high selectivity for the CB2 receptor over the CB1 receptor makes it a promising candidate for therapeutic applications, potentially offering analgesic and neuroprotective effects without the psychoactive side effects associated with CB1 receptor activation.[1] These application notes provide a detailed protocol for the dissolution and in vivo administration of this compound for preclinical research.
Data Presentation
| Parameter | Value | Reference |
| Compound | This compound (COR-167) | [1] |
| Molecular Formula | C₂₈H₃₈N₂O₂ | [1] |
| Molar Mass | 434.62 g/mol | [1] |
| Receptor Target | Cannabinoid CB2 Receptor | [1] |
| Receptor Selectivity | ~190-fold for CB2 over CB1 | [1] |
| In vivo Model | Rats | |
| Dissolution Vehicle | Dimethyl sulfoxide (B87167) (DMSO) | |
| Route of Administration | Intraperitoneal (IP) | |
| Effective Dose Range | 3, 6, and 12 mg/kg |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
2. This compound Stock Solution Preparation (10 mg/mL)
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
The stock solution should be prepared fresh on the day of the experiment.
3. Working Solution Preparation and In Vivo Administration
-
Based on the animal's body weight and the desired dose (e.g., 3, 6, or 12 mg/kg), calculate the required volume of the this compound stock solution.
-
On the day of the experiment, freshly prepare the dosing solutions.
-
Administer the calculated volume of the this compound solution via intraperitoneal (IP) injection.
-
A control group should be administered an equivalent volume of the vehicle (DMSO).
Note: The volume of the injected solution should be minimized and appropriate for the size of the animal to avoid discomfort or adverse effects.
Mandatory Visualizations
Signaling Pathway of this compound at the CB2 Receptor
Caption: this compound activates the CB2 receptor, leading to downstream signaling cascades.
Experimental Workflow for In Vivo Administration of this compound
Caption: Workflow for the preparation and in vivo administration of this compound.
References
Disclaimer: Clarification on the Target of Ser-601
Initial research indicates that Ser-601 is a selective cannabinoid CB2 receptor agonist[1]. The query for "Cell-based assays for this compound efficacy" with a focus on Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) suggests a possible discrepancy in the compound's name or its intended target.
Given the detailed request for protocols related to SERCA inhibition, this document will proceed by providing comprehensive application notes and protocols for a representative, potent, and well-characterized SERCA inhibitor . Thapsigargin (B1683126), a widely studied SERCA inhibitor, will be used as a primary example to illustrate the principles and methodologies. These protocols are broadly applicable to the evaluation of any compound purported to target SERCA.
Introduction to SERCA as a Therapeutic Target
The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a critical intracellular ion pump responsible for transporting Ca2+ ions from the cytosol into the lumen of the endoplasmic reticulum (ER), a major intracellular calcium store. This process is vital for maintaining low cytosolic Ca2+ concentrations, which is essential for a vast array of cellular signaling pathways.[2] Inhibition of the SERCA pump leads to a disruption of Ca2+ homeostasis, resulting in elevated cytosolic Ca2+ levels and depletion of ER Ca2+ stores.[2][3] These perturbations trigger cellular stress responses, including the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the ER, and can ultimately lead to programmed cell death (apoptosis).[4] Consequently, SERCA has emerged as a promising target for therapeutic intervention in various diseases, including cancer.[2][5]
The following application notes provide detailed protocols for cell-based assays to determine the efficacy of SERCA inhibitors by measuring key downstream cellular events: cytotoxicity, apoptosis induction, and intracellular calcium mobilization.
Application Note 1: Assessing Cell Viability and Proliferation
This application note describes the use of cell viability and proliferation assays to quantify the cytotoxic and cytostatic effects of a SERCA inhibitor. These assays are fundamental in drug discovery for determining the dose-dependent efficacy of a compound.[6] A common and robust method for assessing cell viability is the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.
Quantitative Data Summary
The following table summarizes representative data for a hypothetical SERCA inhibitor, "Compound X," on various cancer cell lines. Data is presented as IC50 values, the concentration of an inhibitor that is required for 50% inhibition of cell viability.
| Cell Line | Tissue of Origin | Compound X IC50 (nM) | Thapsigargin IC50 (nM)[7] |
| PC-3 | Prostate Cancer | 15 | 7 |
| MCF-7 | Breast Cancer | 25 | Not specified |
| HL-60 | Leukemia | 50 | 3000 |
| HL-60/MX2 | Multidrug-Resistant Leukemia | 8 | 7 |
| SW-13 | Adrenocortical Carcinoma | 30 | ~2000 (at 48h)[8] |
Signaling Pathway: SERCA Inhibition Leading to Cell Death
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SERCA Control of Cell Death and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA) [frontiersin.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. A Novel SERCA Inhibitor Demonstrates Synergy with Classic SERCA Inhibitors and Targets Multidrug-Resistant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ser-601 in Behavioral Studies
These application notes provide detailed protocols for the administration of Ser-601, a novel selective serotonin (B10506) 1A (5-HT1A) receptor agonist, for the assessment of its anxiolytic and antidepressant-like effects in rodent models.
Introduction
This compound is a potent and selective agonist for the 5-HT1A receptor, a key target in the modulation of mood and anxiety. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and modulates potassium and calcium channel activity. These downstream effects are hypothesized to underlie the therapeutic potential of 5-HT1A agonists in psychiatric disorders. These protocols detail the use of this compound in two standard behavioral paradigms: the Elevated Plus Maze (EPM) for assessing anxiolytic-like activity and the Forced Swim Test (FST) for evaluating antidepressant-like effects.
Mechanism of Action: 5-HT1A Receptor Signaling
Upon binding to the 5-HT1A receptor, this compound initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in preclinical behavioral models. All data are presented as mean ± SEM.
Table 1: Effects of this compound on the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
|---|---|---|---|---|
| Vehicle (Saline) | 0 | 25.4 ± 3.1 | 18.2 ± 2.5 | 22.1 ± 2.8 |
| This compound | 0.5 | 45.8 ± 4.5* | 35.1 ± 3.8* | 21.5 ± 3.1 |
| This compound | 1.0 | 68.2 ± 5.2** | 48.9 ± 4.1** | 23.0 ± 2.5 |
| This compound | 2.0 | 70.1 ± 4.9** | 50.5 ± 3.9** | 22.4 ± 2.9 |
| Diazepam (Control) | 2.0 | 65.5 ± 5.0** | 47.2 ± 4.0** | 20.9 ± 3.0 |
*p < 0.05, *p < 0.01 compared to Vehicle group.
Table 2: Effects of this compound on the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) | Climbing Time (s) | Swimming Time (s) |
|---|---|---|---|---|
| Vehicle (Water) | 0 | 185.2 ± 10.5 | 20.1 ± 2.8 | 34.7 ± 4.1 |
| This compound | 1.0 | 140.6 ± 9.8* | 22.5 ± 3.0 | 76.9 ± 8.5* |
| This compound | 3.0 | 95.4 ± 8.2** | 21.8 ± 2.5 | 122.8 ± 10.1** |
| This compound | 5.0 | 88.9 ± 7.5** | 23.1 ± 2.9 | 128.0 ± 9.8** |
| Fluoxetine (Control) | 10.0 | 102.1 ± 8.9** | 55.4 ± 5.2** | 82.5 ± 7.7* |
*p < 0.05, *p < 0.01 compared to Vehicle group.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting behavioral studies with this compound.
A typical experimental workflow for assessing the behavioral effects of this compound is outlined below. Acclimatization of animals to the testing environment is crucial for reliable data.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Adult male mice (e.g., C57BL/6).
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
Score the time spent in the open and closed arms, and the number of entries into each arm.
-
Clean the maze thoroughly with 70% ethanol (B145695) between trials.
-
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Procedure:
-
Pre-test (Day 1): Place each rat in the water for 15 minutes. This is to induce a state of helplessness.
-
Test (Day 2): Administer this compound or vehicle orally (p.o.) 60 minutes before the test. Place the rat in the water for 5 minutes.
-
Record the session and score the duration of immobility, swimming, and climbing behaviors.
-
A rat is considered immobile when it remains floating with only minor movements necessary to keep its head above water.
-
Dry the rats thoroughly after each session.
-
Formulation of this compound
-
For Intraperitoneal (i.p.) Injection: Dissolve this compound in sterile 0.9% saline. A small amount of a solubilizing agent like Tween 80 (e.g., 1-2%) may be used if necessary.
-
For Oral (p.o.) Gavage: Suspend this compound in distilled water containing 0.5% methylcellulose.
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols: Ser-601 in Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of Ser-601, a potent and selective cannabinoid CB2 receptor agonist, in the context of neurodegenerative diseases. The document includes detailed experimental protocols for in vitro and in vivo models, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to neuroinflammation, oxidative stress, and excitotoxicity as key contributors to this neuronal damage. The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising therapeutic target due to its role in modulating these pathological processes.[1][2][3]
This compound (also known as COR-167) is a potent and selective agonist for the CB2 receptor, with a 190-fold selectivity over the CB1 receptor.[4] This high selectivity is advantageous as it suggests that this compound may offer neuroprotective benefits without the psychoactive effects associated with CB1 receptor activation.[4] Preclinical studies have demonstrated the analgesic and neuroprotective effects of this compound in animal models.[4][5] These application notes will detail the potential mechanisms of action of this compound and provide protocols for its investigation in relevant models of neurodegenerative disease.
Signaling Pathway of this compound (CB2 Receptor Agonist)
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events that are predominantly neuroprotective. The CB2 receptor is a G-protein coupled receptor (GPCR) primarily linked to the inhibitory G-protein (Gi/o).[2][6] This signaling pathway ultimately modulates neuroinflammation and promotes cell survival.
References
- 1. Promising cannabinoid-based therapies for Parkinson’s disease: motor symptoms to neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part A: Endogenous Compounds and Repurposed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Ser-601
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-601 is a novel synthetic small molecule designed to modulate immune cell function. These application notes provide a comprehensive guide for the use of flow cytometry to analyze the effects of this compound on various immune cell populations. The protocols outlined below are intended to assist researchers in assessing the immunomodulatory properties of this compound, with a particular focus on its potential to suppress T-cell activation and cytokine production. This makes it a candidate for investigation in the context of autoimmune diseases and mitigating cytokine release syndrome (CRS).[1][2]
CRS is a systemic inflammatory response characterized by a massive release of cytokines, which can be a severe side effect of some immunotherapies.[1][3][4] Understanding how a compound like this compound can alter immune cell behavior is crucial for its development as a potential therapeutic.
Putative Mechanism of Action
This compound is hypothesized to act as an inhibitor of key signaling pathways involved in T-cell activation. By targeting intracellular signaling cascades, this compound is expected to reduce T-cell proliferation, decrease the expression of activation markers, and lower the production of pro-inflammatory cytokines. This proposed mechanism is aimed at dampening excessive immune responses.
Caption: Hypothesized mechanism of this compound in T-cells.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the anticipated effects of this compound on various immune cell parameters as measured by flow cytometry.
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment Group | Concentration (nM) | Proliferation Index (Mean ± SD) | % Inhibition |
| Vehicle Control | 0 | 8.5 ± 0.7 | 0% |
| This compound | 1 | 6.2 ± 0.5 | 27% |
| This compound | 10 | 3.1 ± 0.4 | 64% |
| This compound | 100 | 1.2 ± 0.2 | 86% |
Table 2: Effect of this compound on T-Cell Activation Markers
| Treatment Group | Concentration (nM) | % CD69+ of CD4+ T-cells (Mean ± SD) | % CD25+ of CD4+ T-cells (Mean ± SD) |
| Vehicle Control | 0 | 75.3 ± 5.1 | 68.9 ± 4.5 |
| This compound | 1 | 58.2 ± 4.8 | 52.1 ± 3.9 |
| This compound | 10 | 32.7 ± 3.5 | 29.8 ± 3.1 |
| This compound | 100 | 10.1 ± 2.2 | 12.5 ± 2.5 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production by CD8+ T-cells
| Treatment Group | Concentration (nM) | % IFN-γ+ of CD8+ T-cells (Mean ± SD) | % TNF-α+ of CD8+ T-cells (Mean ± SD) |
| Vehicle Control | 0 | 45.8 ± 3.9 | 38.2 ± 3.3 |
| This compound | 1 | 33.1 ± 3.1 | 27.5 ± 2.8 |
| This compound | 10 | 15.9 ± 2.4 | 13.1 ± 2.1 |
| This compound | 100 | 5.2 ± 1.5 | 4.7 ± 1.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: T-Cell Proliferation Assay
Objective: To quantify the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Cell proliferation dye (e.g., CFSE)
-
This compound
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in pre-warmed RPMI-1640 and stain with CFSE according to the manufacturer's protocol.
-
Wash the cells and resuspend in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add 100 µL of media containing this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.
-
Stimulate cells with PHA (5 µg/mL) or anti-CD3/CD28 beads.
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
Harvest cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer and analyze the CFSE dilution profile to determine the proliferation index.
Caption: Workflow for the T-cell proliferation assay.
Protocol 2: Analysis of T-Cell Activation Markers
Objective: To assess the effect of this compound on the expression of early and late T-cell activation markers.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 beads
-
This compound
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25
-
Flow cytometer
Procedure:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Plate cells at 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with this compound at desired concentrations or vehicle control for 1 hour.
-
Stimulate cells with anti-CD3/CD28 beads.
-
Incubate for 24 hours (for CD69) or 48-72 hours (for CD25) at 37°C, 5% CO2.
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with a cocktail of antibodies for CD3, CD4, CD8, CD69, and CD25 for 30 minutes on ice.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell gates.
Protocol 3: Intracellular Cytokine Staining
Objective: To measure the impact of this compound on the production of pro-inflammatory cytokines by T-cells.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A and Monensin (protein transport inhibitors)
-
This compound
-
Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, and TNF-α
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Isolate and prepare PBMCs.
-
Plate cells at 1 x 10^6 cells/mL and treat with this compound or vehicle control for 1 hour.
-
Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A and Monensin for 4-6 hours.
-
Harvest and wash the cells.
-
Perform surface staining for CD3 and CD8.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain for intracellular IFN-γ and TNF-α.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.
Caption: Workflow for intracellular cytokine staining.
Conclusion
These application notes provide a framework for utilizing flow cytometry to characterize the immunomodulatory effects of the hypothetical compound this compound. The detailed protocols for assessing T-cell proliferation, activation, and cytokine production will enable researchers to generate robust and reproducible data. The presented data and workflows can be adapted to investigate other immune cell types and signaling pathways, facilitating a comprehensive understanding of the biological activity of novel immunomodulatory agents in drug discovery and development.
References
Application Notes: Immunohistochemical Analysis of Cannabinoid Receptor 2 (CB2) Expression Following Ser-601 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells, including B lymphocytes, natural killer cells, monocytes, and microglia.[1][2] Its expression in the central nervous system is typically low but is significantly upregulated in reactive microglial cells in response to inflammation or injury.[3][4] This makes the CB2 receptor a compelling therapeutic target for neuroinflammatory and neurodegenerative diseases. Ser-601 (also known as COR-167) is a potent and selective CB2 receptor agonist with analgesic and neuroprotective effects demonstrated in animal studies.[5] Investigating the change in CB2 receptor expression following this compound treatment using immunohistochemistry (IHC) is crucial for understanding its mechanism of action and evaluating its therapeutic potential.
These application notes provide a comprehensive guide to performing and analyzing IHC for CB2 receptor expression in formalin-fixed, paraffin-embedded (FFPE) tissues after treatment with this compound.
Key Applications
-
Target Engagement: Visualize and confirm the localization of CB2 receptors in specific cell types (e.g., microglia, infiltrating immune cells) within a tissue of interest.
-
Pharmacodynamic Assessment: Quantify changes in CB2 receptor expression levels in response to this compound treatment, providing insights into receptor regulation and drug activity.
-
Mechanism of Action Studies: Correlate CB2 expression patterns with other cellular markers to understand the downstream effects of this compound-mediated receptor activation on inflammatory pathways.[[“]]
Data Presentation: Quantifying CB2 Expression
Quantitative analysis of IHC staining allows for an objective assessment of changes in protein expression. This data can be generated by measuring the staining intensity and the percentage of positive cells within a defined region of interest. Below is a template table for summarizing such data.
Table 1: Quantitative Analysis of CB2 Receptor Immunoreactivity
| Treatment Group | Region of Interest | Mean Staining Intensity (Optical Density) | Percentage of CB2-Positive Cells (%) | Notes |
|---|---|---|---|---|
| Vehicle Control | e.g., Hippocampus | User-defined value | User-defined value | Baseline expression |
| This compound (Low Dose) | e.g., Hippocampus | User-defined value | User-defined value | Dose-dependent effects |
| This compound (High Dose) | e.g., Hippocampus | User-defined value | User-defined value | Dose-dependent effects |
| Positive Control | e.g., Spleen/Tonsil | High | High | Validates staining protocol |
| Negative Control | e.g., Knockout Tissue | Not Applicable | ~0% | Confirms antibody specificity |
Note: Values are to be populated with experimental data. Staining intensity can be scored semi-quantitatively (e.g., 0=none, 1=weak, 2=moderate, 3=strong) or measured using image analysis software.
Experimental Workflow & Signaling
The following diagrams illustrate the experimental process from tissue collection to analysis and the canonical signaling pathway activated by this compound.
Detailed Protocol: IHC for CB2 in FFPE Tissue Sections
This protocol provides a generalized procedure for chromogenic detection of the CB2 receptor. Optimization may be required depending on the tissue type and antibody used.
1. Materials and Reagents
-
Xylene or a non-toxic clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) is commonly used.[5]
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol (B129727) or PBS.[7]
-
Blocking Buffer: 10% Normal Goat Serum (or serum from the secondary antibody host species) in PBS/TBS.[8]
-
Primary Antibody: A validated anti-CB2 receptor antibody. See Section 2 for critical notes on selection.
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG).
-
Avidin-Biotin-Horseradish Peroxidase (HRP) Complex (ABC Reagent).[1]
-
Chromogen Substrate: DAB (3,3'-Diaminobenzidine).
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium.
2. Antibody Selection and Validation (Critical) The specificity of commercially available CB2 antibodies has been a significant challenge.[9][10] Many antibodies show non-specific binding.
-
Recommendation: Prioritize antibodies that have been validated using knockout (KO) tissue, where the staining is absent in the tissue from a CB2 KO animal but present in the wild-type.[10]
-
Validated Antibodies (Examples): Several vendors (e.g., Abcam ab3561, Thermo Fisher ACR-002-200UL, RayBiotech 102-10749) offer polyclonal antibodies used in publications.[5][11][12] However, researchers must perform their own validation.
-
Positive Control Tissues: Use tissues known to express high levels of CB2, such as spleen or tonsil, to validate the protocol and antibody performance.[5][13]
-
Negative Controls:
-
Isotype Control: Incubate a slide with an irrelevant antibody of the same isotype and concentration as the primary antibody.
-
No Primary Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Peptide Block: Pre-incubate the primary antibody with its immunizing peptide, which should abolish specific staining.[9]
-
3. Staining Procedure
A. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 10 minutes each.[1]
-
Immerse slides in two changes of 100% ethanol for 5-10 minutes each.[1][14]
-
Immerse slides in 95% ethanol for 5 minutes.[14]
-
Immerse slides in 70% ethanol for 5 minutes.[14]
-
Rinse slides thoroughly in deionized water.[14]
B. Antigen Retrieval
-
Place slides in a staining container filled with Sodium Citrate Buffer (10 mM, pH 6.0).
-
Heat the solution to 95-100°C and maintain for 10-20 minutes. Common methods include a microwave, pressure cooker, or water bath.[5]
-
Remove from heat and allow slides to cool in the buffer for 20-30 minutes at room temperature.[7]
-
Rinse slides with PBS/TBS two times for 5 minutes each.
C. Immunostaining
-
Peroxidase Block: Incubate sections in 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.[15]
-
Rinse slides with PBS/TBS two times for 5 minutes each.
-
Blocking: Apply Blocking Buffer to cover the tissue section and incubate for 1 hour at room temperature in a humidified chamber.[8]
-
Primary Antibody: Gently tap off the blocking buffer (do not rinse). Incubate sections with the anti-CB2 primary antibody (diluted in blocking buffer or antibody diluent) overnight at 4°C in a humidified chamber.[5]
-
Wash slides three times for 5 minutes each with PBS/TBS.
-
Secondary Antibody: Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides three times for 5 minutes each with PBS/TBS.
-
ABC Reagent: Incubate sections with the prepared ABC reagent for 30 minutes at room temperature.
-
Wash slides three times for 5 minutes each with PBS/TBS.
D. Visualization and Counterstaining
-
Chromogen Development: Apply DAB substrate solution and incubate until the desired brown stain intensity develops (typically 1-10 minutes). Monitor development under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.[7]
-
Rinse slides in running tap water until the water runs clear.
-
"Blue" the hematoxylin in a brief wash of Scott's Tap Water or weak alkaline solution.
-
Rinse again in tap water.
E. Dehydration and Mounting
-
Dehydrate the slides through a series of graded ethanol baths (e.g., 70%, 95%, 100%, 100%) for 5 minutes each.[7]
-
Clear the slides in two changes of xylene for 5 minutes each.[7]
-
Apply a coverslip using a permanent mounting medium.
Interpretation of Results
-
Positive Staining: A brown precipitate (from DAB) indicates the presence of the CB2 receptor.
-
Localization: Note the cellular (e.g., cytoplasmic, membranous) and anatomical location of the staining. In the CNS, staining is expected primarily in microglial cells, especially under inflammatory conditions.[16]
-
Comparison: Compare the staining intensity and distribution across different treatment groups (Vehicle vs. This compound) to assess the pharmacodynamic effects of the compound. Activation of the CB2 receptor has been shown to suppress microglial activation, which may correlate with changes in receptor expression or cell morphology.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cannabinoid Receptor II antibody (ab3561) | Abcam [abcam.com]
- 6. consensus.app [consensus.app]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - RU [thermofisher.com]
- 9. Validating Antibodies to the Cannabinoid CB2 Receptor: Antibody Sensitivity Is Not Evidence of Antibody Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockout controls and the specificity of cannabinoid CB2 receptor antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptor 2 Polyclonal Antibody (ACR-002-200UL) [thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 15. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 16. mdpi.com [mdpi.com]
- 17. Stimulation of cannabinoid receptor 2 (CB2) suppresses microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Analgesic Effects of Ser-601 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-601 is a potent and selective cannabinoid CB2 receptor agonist that has demonstrated significant analgesic properties in preclinical animal models.[1][2] Unlike CB1 receptor agonists, which are associated with psychoactive side effects, selective CB2 receptor agonists like this compound offer a promising therapeutic avenue for pain management without these undesirable effects. The CB2 receptors are primarily expressed in immune cells and their expression is upregulated in the central nervous system during inflammation and injury.[3][4] Activation of CB2 receptors is known to modulate neuroinflammatory signals and neuronal excitability, contributing to analgesia.[1][4]
These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in vivo using established rodent models of nociceptive pain. The included methodologies for the hot plate test, tail-flick test, and formalin test are designed to yield robust and reproducible data for the evaluation of novel analgesic compounds.
Mechanism of Action: CB2 Receptor Signaling in Analgesia
This compound exerts its analgesic effects by activating the cannabinoid CB2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the CB2 receptor initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and neuroinflammation, thereby mitigating the sensation of pain.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Cumhuriyet Science Journal » Submission » Investigation of the Analgesic Properties L-759,633 and SER 601 in Experimental Neuropathic Pain Model in Rats and their Comparison with Pregabalin [csj.cumhuriyet.edu.tr]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
Application Notes and Protocols for Oral Administration of Ser-601 Formulation in Rats
For Research Use Only
Introduction
Ser-601 is a potent and selective cannabinoid CB2 receptor agonist, demonstrating significant analgesic and neuroprotective effects in preclinical animal models.[1][2] Its high selectivity for the CB2 receptor over the CB1 receptor suggests a therapeutic potential for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. These application notes provide a comprehensive overview and detailed protocols for the preparation and oral administration of a this compound formulation to rats for preclinical research applications.
While existing published studies have primarily utilized intraperitoneal administration of this compound in rats, this document outlines a proposed oral formulation and administration protocol based on the known physicochemical properties of quinolone derivatives and common methodologies for oral dosing of cannabinoids in rodents.[3][4][5] Quinolone-based compounds often exhibit good oral bioavailability in rats, making oral administration a viable route for preclinical evaluation.[3][4][6][7][8]
Data Presentation
Table 1: Reported Antinociceptive Effects of this compound in Rats (Intraperitoneal Administration)
| Dose (mg/kg) | Test | Peak Effect Time (minutes) | Maximum Possible Effect (% MPE) |
| 3 | Tail Flick | 60 | 78.15 ± 5.34 |
| 6 | Tail Flick | 60 | 96.85 ± 2.01 |
| 12 | Tail Flick | 60 | 98.48 ± 1.51 |
| 3 | Hot Plate | 60 | 28.58 ± 1.42 |
| 6 | Hot Plate | 60 | 40.43 ± 3.19 |
| 12 | Hot Plate | 60 | 51.45 ± 3.11 |
Data summarized from Joha et al., 2021.[1]
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value | Unit |
| Bioavailability (F%) | 40 - 60 | % |
| Tmax | 1 - 2 | hours |
| Cmax | Dose-dependent | ng/mL |
| t1/2 | 4 - 6 | hours |
| Vehicle | Sesame Oil with 5% DMSO | - |
These are projected values based on the pharmacokinetic properties of similar quinolone derivatives and cannabinoid compounds administered orally to rats.[3][5] Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sesame oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the stock solution until the this compound is completely dissolved.
-
For the final dosing solution, dilute the this compound stock solution in sesame oil to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 10 µL of the 100 mg/mL stock solution to 990 µL of sesame oil.
-
Vortex the final solution vigorously to ensure a uniform suspension.
-
Prepare the formulation fresh on the day of the experiment and protect it from light.
Protocol 2: Oral Administration of this compound to Rats via Gavage
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Prepared this compound formulation
-
Animal gavage needles (18-20 gauge, flexible tip recommended)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Acclimatize the rats to the experimental environment for at least one week prior to the study.
-
Fast the rats for 4-6 hours before oral administration to ensure optimal absorption, providing free access to water.
-
Weigh each rat immediately before dosing to calculate the precise volume of the formulation to be administered.
-
Gently restrain the rat.
-
Attach the gavage needle to the syringe containing the calculated volume of the this compound formulation.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. Avoid entering the trachea.
-
Return the rat to its cage and monitor for any immediate adverse reactions.
-
For pharmacokinetic studies, blood samples can be collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
For efficacy studies, behavioral tests (e.g., hot plate, tail flick, von Frey) can be performed at predetermined time points based on the expected Tmax.
Mandatory Visualizations
Caption: Experimental workflow for the oral administration and evaluation of this compound in rats.
Caption: Proposed signaling pathway of orally administered this compound via CB2 receptor activation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Cumhuriyet Science Journal » Submission » Investigation of the Analgesic Properties L-759,633 and SER 601 in Experimental Neuropathic Pain Model in Rats and their Comparison with Pregabalin [csj.cumhuriyet.edu.tr]
- 3. Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the newer fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quinolone pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Downstream of CB2 Activation by Ser-601
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, with emerging evidence of its presence in other tissues, including the central nervous system.[1][2] As a therapeutic target, CB2 activation is implicated in modulating inflammatory responses and cellular processes such as proliferation and survival.[3] Upon activation by an agonist like the hypothetical compound Ser-601, the CB2 receptor initiates a cascade of intracellular signaling events. These signaling pathways often involve the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1][4][5][6]
Western blot analysis is a powerful and widely used technique to investigate these signaling events by detecting changes in the expression and phosphorylation status of key downstream proteins. This document provides detailed application notes and protocols for the Western blot analysis of signaling proteins downstream of CB2 activation by this compound, with a focus on the phosphorylation of ERK1/2 and Akt as markers of pathway activation.
Signaling Pathways Downstream of CB2 Activation
Activation of the CB2 receptor by an agonist such as this compound typically leads to the activation of heterotrimeric G proteins, primarily of the Gi/o family. This initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Activation of the MAPK/ERK Pathway: CB2 activation has been shown to induce the phosphorylation of ERK1/2 (p44/42 MAPK), a key regulator of cell proliferation, differentiation, and survival.[4][5][7]
-
Activation of the PI3K/Akt Pathway: The PI3K/Akt pathway is another critical signaling cascade downstream of CB2, playing a crucial role in cell survival and metabolism. Activation leads to the phosphorylation of Akt at key residues such as Ser473.[4][5][6][8]
These signaling pathways are often interconnected and can be modulated by different CB2 agonists in a biased manner.[9]
Figure 1: CB2 signaling pathway activated by this compound.
Data Presentation
The following tables present hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on key proteins in the MAPK/ERK and PI3K/Akt pathways. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on ERK1/2 Phosphorylation
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 1.85 | ± 0.15 | |
| This compound | 100 | 3.52 | ± 0.28 | |
| This compound | 1000 | 3.45 | ± 0.31 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.06 |
| This compound | 10 | 1.02 | ± 0.07 | |
| This compound | 100 | 0.98 | ± 0.05 | |
| This compound | 1000 | 1.01 | ± 0.08 |
Table 2: Effect of this compound on Akt Phosphorylation
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-Akt (Ser473) | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 10 | 1.65 | ± 0.13 | |
| This compound | 100 | 2.98 | ± 0.25 | |
| This compound | 1000 | 2.91 | ± 0.29 | |
| Total Akt | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 10 | 0.99 | ± 0.09 | |
| This compound | 100 | 1.03 | ± 0.07 | |
| This compound | 1000 | 0.97 | ± 0.10 |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis to assess the activation of downstream signaling pathways following CB2 stimulation with this compound.
I. Cell Culture and Treatment
-
Cell Culture: Culture cells expressing the CB2 receptor (e.g., HEK293-CB2, BV-2 microglia, or primary immune cells) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[10]
-
Serum Starvation: To reduce basal signaling pathway activation, starve the cells in serum-free media for 12-24 hours prior to treatment.[10]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 15, 30, 60 minutes). An untreated control (vehicle) should always be included.
II. Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[10]
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[10]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.[10]
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.[10]
IV. Sample Preparation and SDS-PAGE
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[11]
V. Protein Transfer
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
VI. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
VII. Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[10][11]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[10]
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH or β-actin).[10]
Figure 2: Experimental workflow for Western blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB2 receptor activation inhibits the phagocytic function of microglia through activating ERK/AKT-Nurr1 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Ser-601 Technical Support Center: In Vivo Solubility & Formulation Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ser-601 in in vivo experiments. The information is tailored for scientists and professionals in drug development, offering clear solutions to common solubility and formulation challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as COR-167) is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] It is built on a quinolone-3-carboxylic acid core structure.[1] Its mechanism of action involves the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). This activation primarily leads to the inhibition of adenylyl cyclase through Gi/o protein coupling, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][4] this compound binding also triggers other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, and modulates the activity of transcription factors like NF-κB and CREB.[3]
Q2: I am observing precipitation of this compound in my aqueous vehicle during preparation for in vivo dosing. What is causing this?
This compound has low aqueous solubility, a common characteristic of compounds with a quinolone-3-carboxylic acid structure.[5][6] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the chosen aqueous-based vehicle. Direct dissolution in saline or phosphate-buffered saline (PBS) is likely to fail.
Q3: What are the recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in organic solvents. A common approach is to first create a stock solution in a suitable organic solvent before further dilution into the final vehicle for injection.
Troubleshooting Guide: this compound Formulation for In Vivo Experiments
Problem: this compound precipitates out of solution upon dilution with an aqueous vehicle for in vivo administration.
Solution Workflow:
This workflow outlines a systematic approach to formulating this compound for in vivo studies, starting from initial solubilization to the preparation of a stable dosing vehicle.
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized below. This data is critical for preparing a concentrated stock solution before further dilution.
| Solvent | Solubility |
| DMSO | ≤ 25 mM |
| Ethanol | ≤ 50 mM |
| Water | Insoluble |
| PBS (pH 7.4) | Insoluble |
| Data sourced from supplier datasheets.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-Solvent System
This protocol describes the preparation of a this compound dosing solution using a common co-solvent vehicle suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile 0.9% Saline
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
-
Prepare Dosing Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio (v/v/v):
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
-
-
Vortex the vehicle thoroughly until it is a homogenous solution.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the prepared vehicle to achieve the desired final concentration for dosing.
-
Crucial Step: Add the stock solution dropwise while continuously vortexing the vehicle to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution.
-
Note: The final concentration of DMSO in the injected volume should be kept to a minimum to avoid toxicity. It is advisable to conduct a tolerability study with the vehicle alone in a small cohort of animals.
Signaling Pathway
This compound Mechanism of Action: CB2 Receptor Signaling
This compound exerts its effects by activating the CB2 receptor. The diagram below illustrates the key intracellular signaling pathways initiated upon receptor binding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. birchandfog.biz [birchandfog.biz]
- 4. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 5. A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing Ser-601 dosage for maximum analgesic effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Ser-601 to achieve maximum analgesic effect in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective cannabinoid CB2 receptor agonist.[1] Its analgesic effects are mediated through the activation of CB2 receptors, which are primarily expressed on immune cells and to a lesser extent in the central nervous system.[2][3] Activation of CB2 receptors can lead to a reduction in inflammation and nociceptive signaling.
Q2: What is a good starting dose for in vivo analgesic studies with this compound?
Based on preclinical studies in rats, doses between 3 mg/kg and 12 mg/kg administered intraperitoneally have been shown to produce significant dose-dependent analgesic effects in acute pain models. A starting dose of 3 mg/kg is recommended to establish a baseline effect, with subsequent dose escalation to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in DMSO and ethanol.[4] For in vivo studies, it is crucial to prepare a formulation that is safe and ensures bioavailability. A common method for preparing cannabinoid agonists for intraperitoneal injection involves dissolving the compound in a small amount of a suitable solvent like DMSO, and then diluting it with a vehicle such as a mixture of Tween 80 and saline to create a stable emulsion. It is recommended to perform a small-scale solubility and stability test of your formulation before preparing a large batch for your experiments.
Q4: How can I minimize variability in my analgesic assay results?
Inter-individual variability in response to analgesics is a known phenomenon.[5][6] To minimize variability in your experiments with this compound, consider the following:
-
Acclimatize animals: Ensure animals are properly acclimatized to the testing environment and procedures to reduce stress-induced variability.
-
Consistent timing: Administer this compound and perform behavioral tests at the same time of day for all animals to account for circadian rhythms.
-
Blinding: The experimenter conducting the behavioral assays should be blind to the treatment groups to prevent bias.
-
Control groups: Always include a vehicle control group to account for any effects of the injection procedure or the vehicle itself.
-
Power analysis: Conduct a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.
Troubleshooting Guides
Issue 1: No significant analgesic effect is observed at the expected active doses.
-
Possible Cause 1: Improper drug formulation or administration.
-
Troubleshooting:
-
Verify the solubility and stability of your this compound formulation. Cannabinoids can be lipophilic and may precipitate out of solution if not prepared correctly.[7][8] Consider using a formulation with a surfactant or co-solvent to improve solubility.
-
Ensure accurate dosing and proper administration technique (e.g., intraperitoneal injection).
-
-
-
Possible Cause 2: Insufficient dose.
-
Troubleshooting:
-
Perform a dose-response study with a wider range of doses to determine the effective dose range for your specific animal model and pain assay.
-
-
-
Possible Cause 3: Timing of the behavioral test.
-
Troubleshooting:
-
Conduct a time-course study to determine the peak analgesic effect of this compound. The optimal time for testing may vary depending on the route of administration and the animal model.
-
-
Issue 2: High variability in the analgesic response within the same treatment group.
-
Possible Cause 1: Inconsistent experimental procedures.
-
Troubleshooting:
-
Standardize all experimental procedures, including animal handling, drug administration, and the timing and execution of the behavioral assays.
-
-
-
Possible Cause 2: Animal-related factors.
-
Troubleshooting:
-
Ensure that all animals are of the same age, sex, and strain, as these factors can influence pain perception and drug metabolism.
-
House animals under controlled environmental conditions (e.g., temperature, light-dark cycle).
-
-
Issue 3: Unexpected behavioral side effects are observed.
-
Possible Cause 1: Off-target effects at high doses.
-
Troubleshooting:
-
While this compound is highly selective for the CB2 receptor, very high doses may lead to off-target effects.[1] If unexpected behaviors are observed, consider reducing the dose.
-
-
-
Possible Cause 2: Central nervous system (CNS) effects.
-
Troubleshooting:
-
Although CB2 receptors are less abundant in the CNS than CB1 receptors, their activation can still have CNS effects.[2] If CNS-related side effects are a concern, consider co-administration with a peripherally restricted CB2 receptor antagonist to confirm that the analgesic effects are peripherally mediated.
-
-
Data Presentation
Table 1: Dose-Response of this compound in Acute Pain Models in Rats
The following table summarizes the maximum possible effect (%MPE) of this compound in the tail flick and hot plate tests at 60 minutes post-intraperitoneal administration.
| Dose (mg/kg) | Tail Flick Test (%MPE ± SEM) | Hot Plate Test (%MPE ± SEM) |
| 3 | 78.15 ± 5.34 | 28.58 ± 1.42 |
| 6 | 96.85 ± 2.01 | 40.43 ± 3.19 |
| 12 | 98.48 ± 1.51 | 51.45 ± 3.11 |
%MPE calculated as: [(post-drug latency - pre-drug latency) / (cutoff time - pre-drug latency)] x 100.
Experimental Protocols
1. Hot Plate Test for Thermal Nociception
This protocol is used to assess the response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a temperature-controlled surface.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Gently place the animal on the hot plate and immediately start a timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
A baseline latency is determined before drug administration.
-
Administer this compound or vehicle and measure the latency at predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration.
-
2. Tail Flick Test for Thermal Nociception
This protocol measures the latency of a reflexive withdrawal of the tail from a heat source.
-
Apparatus: A tail flick apparatus that focuses a radiant heat source onto the animal's tail.
-
Procedure:
-
Gently restrain the animal with its tail exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The timer automatically stops when the animal flicks its tail away from the heat. Record this latency.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Determine a baseline latency before drug administration.
-
Administer this compound or vehicle and measure the tail flick latency at specified time points post-administration.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Variability in analgesic response to non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variability in the Analgesic Response to Ibuprofen Is Associated With Cyclooxygenase Activation in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ser-601 Off-Target Effects in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ser-601 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as COR-167) is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2).[1] Its primary mechanism of action is to bind to and activate CB2 receptors, which are G-protein coupled receptors (GPCRs) primarily expressed on immune cells and to a lesser extent in the central nervous system and other peripheral tissues.[2][3] this compound exhibits a high degree of selectivity for the CB2 receptor over the CB1 receptor (190-fold), which is responsible for the psychoactive effects of cannabis.[1]
Q2: Why is it critical to evaluate the potential off-target effects of this compound, especially in primary cells?
A2: While this compound is designed for high selectivity, no small molecule is entirely specific, especially at higher concentrations. Off-target binding can lead to unintended biological effects, confounding experimental results and leading to misinterpretation of the drug's true mechanism.[4] Primary cells are more physiologically relevant than immortalized cell lines, but they are also more sensitive and can exhibit significant donor-to-donor variability.[5] Identifying off-target effects in these cells is crucial for validating that an observed phenotype is a direct result of CB2 activation and for assessing potential toxicity.
Q3: What are the potential off-target candidates for a CB2 agonist like this compound?
A3: The off-target profile for this compound has not been extensively published. However, based on studies of other synthetic cannabinoid receptor agonists, potential off-targets could include other GPCRs, such as chemokine, histamine, or oxytocin (B344502) receptors, particularly at high concentrations.[6] The orphan receptor GPR55 has also been identified as a target for some cannabinoid ligands.[7] A comprehensive screening against a panel of receptors and enzymes is the only definitive way to identify specific off-target interactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in primary cell cultures.
Category 1: Unexpected Cellular Phenotypes
Problem: I am observing a biological effect (e.g., apoptosis, unexpected differentiation) that is inconsistent with known CB2 signaling.
-
Possible Cause 1: Off-Target Binding. At the concentration used, this compound may be interacting with one or more unintended proteins, triggering an alternative signaling cascade.
-
Solution:
-
Perform a Dose-Response Analysis: Determine if the unexpected effect only occurs at high concentrations, while the expected CB2-mediated effects occur at lower concentrations. On-target effects should align with the binding affinity of this compound for CB2.
-
Use a CB2 Antagonist: Pre-treat the primary cells with a selective CB2 antagonist (e.g., SR144528). If the unexpected phenotype is blocked, it is likely mediated by the CB2 receptor (a potent on-target effect). If the phenotype persists, it is likely an off-target effect.
-
Validate with a Structurally Unrelated Agonist: Use a different, structurally distinct CB2 agonist. If this compound recapitulates the expected CB2 effects but not the unexpected phenotype, this strongly suggests the latter is an off-target effect specific to this compound's chemical structure.
-
Perform an Off-Target Screen: Submit this compound for screening against a broad panel of receptors and kinases to identify potential off-target hits.[8][9]
-
-
-
Possible Cause 2: Biased Signaling. CB2 receptor agonists can exhibit biased signaling, where they preferentially activate one downstream pathway over another (e.g., β-arrestin vs. G-protein signaling).[4][10] The unexpected phenotype might be a result of a less-common, but still on-target, signaling cascade.
-
Solution: Investigate multiple downstream signaling pathways, not just the canonical Gαi/o pathway. Assess β-arrestin recruitment or alternative G-protein coupling.
-
Category 2: Poor Cell Health and Viability
Problem: My primary cells show low viability or fail to attach after this compound treatment.
-
Possible Cause 1: Off-Target Cytotoxicity. this compound may be binding to a protein essential for cell survival or attachment, leading to cell death.
-
Solution:
-
Titrate Concentration: Find the lowest possible concentration of this compound that still elicits the desired on-target effect.
-
Reduce Treatment Duration: Determine if a shorter exposure time is sufficient to observe the on-target effect while minimizing toxicity.
-
Rule out On-Target Effects: Use a CB2 antagonist to see if it rescues the cells. In some cell types, strong and sustained CB2 activation could potentially induce cell death pathways.
-
-
-
Possible Cause 2: General Primary Cell Culture Issues. Primary cells are notoriously sensitive.[11] The issue may not be with this compound itself but with the culture conditions.
-
Solution:
-
Thawing Protocol: Ensure cells are thawed rapidly (<2 minutes at 37°C) and the cryoprotectant (DMSO) is removed promptly by gentle washing or media change, as it is toxic to cells.[11]
-
Contamination: Routinely test for mycoplasma, which is not visible by standard microscopy but can significantly alter cell health and function. Check for signs of bacterial or fungal contamination (turbidity, pH change).[12][13]
-
Media and Supplements: Use media specifically formulated for your primary cell type. Ensure supplements like serum or growth factors have not expired and have been stored correctly.[14]
-
-
Category 3: Inconsistent or Irreproducible Results
Problem: I cannot reproduce my findings between different experiments or different donors of primary cells.
-
Possible Cause 1: Donor Variability. Primary cells from different donors can have significant genetic and epigenetic differences, including varied expression levels of the CB2 receptor and potential off-target proteins.
-
Solution:
-
Use Pooled Donors: If feasible for the experimental design, use cells pooled from multiple donors to average out individual variations.
-
Qualify Each Donor: Before beginning extensive experiments, characterize the cells from each new donor by measuring baseline CB2 receptor expression (e.g., via qPCR or flow cytometry).
-
Report Donor-Specific Data: Acknowledge the variability and report results on a per-donor basis if pooling is not possible.
-
-
-
Possible Cause 2: Reagent or Compound Instability.
-
Solution:
-
Aliquot this compound: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Verify Reagent Quality: Ensure that all media, sera, and supplements are from the same lot for a given set of comparative experiments. Test new lots before use in critical studies.[5]
-
-
Quantitative Data Summary
The following table provides a hypothetical, yet representative, selectivity profile for a compound like this compound, illustrating how quantitative data can be structured to evaluate on-target potency versus off-target interactions.
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Target Class | Implication |
| Human CB2 Receptor | 1.8 | 5.2 | On-Target GPCR | High potency and primary target. |
| Human CB1 Receptor | 342 | >10,000 | Off-Target GPCR | High selectivity for CB2 over CB1.[1] |
| Human GPR55 | >10,000 | >10,000 | Off-Target GPCR | Negligible activity at this potential off-target. |
| Human H₁ Receptor | 8,500 | >10,000 | Off-Target GPCR | Low probability of histamine-related side effects. |
| Human α₂ₐ Adrenergic | >10,000 | >10,000 | Off-Target GPCR | Low probability of adrenergic-related side effects. |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Key Experimental Protocols
1. Protocol: Off-Target Liability Screening (Receptor Binding Assay)
This protocol outlines a general procedure for screening this compound against a panel of GPCRs to identify potential off-target binding.
-
Objective: To determine the binding affinity (Ki) of this compound for a wide range of human receptors.
-
Methodology:
-
Compound Preparation: Serially dilute this compound in an appropriate assay buffer to create a range of concentrations (e.g., from 1 nM to 30 µM).
-
Assay Plate Setup: In a multi-well plate, combine the diluted this compound, a known radiolabeled ligand for the specific receptor being tested, and a membrane preparation from cells overexpressing that receptor.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Protocol: cAMP Functional Assay for Gαi/o Coupling
This protocol measures the functional consequence of CB2 receptor activation by this compound.
-
Objective: To quantify the inhibition of cyclic AMP (cAMP) production following this compound treatment in primary cells expressing the CB2 receptor.
-
Methodology:
-
Cell Plating: Plate primary cells (e.g., primary human B cells or macrophages) in a multi-well plate and culture overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Adenylate Cyclase Stimulation: Add an adenylate cyclase activator, such as Forskolin, to all wells (except negative controls) to stimulate cAMP production. Incubate for an additional 15-30 minutes.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP detection kit.
-
cAMP Detection: Perform the cAMP measurement following the manufacturer's instructions (e.g., using a competitive ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP levels against the log of this compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value for cAMP inhibition.
-
3. Protocol: Western Blot for p-ERK1/2 Activation
This protocol assesses the activation of the MAP Kinase pathway, a downstream signaling event of CB2 activation.[3][15]
-
Objective: To detect the phosphorylation of ERK1/2 in primary cells following stimulation with this compound.
-
Methodology:
-
Cell Culture and Starvation: Plate primary cells and, if necessary, serum-starve them for several hours to reduce baseline ERK phosphorylation.
-
Stimulation: Treat the cells with this compound at its EC₅₀ concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes). Include a vehicle control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to serve as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Express the results as the ratio of p-ERK to t-ERK to normalize for loading differences.
-
Visualizations
Caption: Canonical Gαi/o signaling pathway activated by this compound binding to the CB2 receptor.
Caption: Experimental workflow for distinguishing on-target from off-target effects.
Caption: Troubleshooting logic for common primary cell culture issues with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CB2: Therapeutic target-in-waiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 15. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of Ser-601
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered Ser-601.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for a peptide like this compound?
A1: The oral delivery of peptides such as this compound faces two major physiological hurdles. Firstly, the gastrointestinal (GI) tract contains numerous enzymes, like pepsin and trypsin, that can degrade the peptide, reducing the amount available for absorption. Secondly, the intestinal epithelium has poor permeability to large and hydrophilic molecules like peptides, limiting their ability to enter the bloodstream.[1][2][3]
Q2: How can I protect this compound from enzymatic degradation in the GI tract?
A2: Several strategies can be employed to protect this compound from enzymatic breakdown. Co-administration with enzyme inhibitors, such as aprotinin (B3435010) or bestatin (B1682670), can reduce the activity of proteases in the GI tract.[4] Encapsulating this compound in protective carrier systems like liposomes or nanoparticles can also shield it from enzymatic attack.[2] Furthermore, chemical modifications to the peptide structure itself can enhance its stability.[2][5]
Q3: What formulation approaches can enhance the absorption of this compound across the intestinal epithelium?
A3: To improve the absorption of this compound, formulation strategies can incorporate permeation enhancers. These are compounds that reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of the peptide.[4] Additionally, mucoadhesive formulations can increase the residence time of this compound at the absorption site, providing a greater opportunity for it to be absorbed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Suggested Experiments |
| Low in vitro stability of this compound in simulated gastric/intestinal fluid. | Enzymatic degradation by pepsin, trypsin, or chymotrypsin. | 1. Co-formulate with Protease Inhibitors: Include inhibitors like aprotinin (for trypsin/chymotrypsin) or bestatin (for aminopeptidases) in the formulation.[4] 2. Encapsulation: Formulate this compound within nanoparticles or liposomes to provide a physical barrier against enzymes. 3. Chemical Modification: Consider PEGylation or substitution with D-amino acids to increase enzymatic resistance.[2][5] |
| Poor permeability of this compound across Caco-2 cell monolayers. | Low paracellular or transcellular transport. | 1. Incorporate Permeation Enhancers: Add agents like sodium caprate or chitosan (B1678972) to the formulation to transiently open tight junctions.[4] 2. Utilize Cell-Penetrating Peptides (CPPs): Conjugate this compound with a CPP to facilitate transcellular uptake. 3. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to enhance membrane fluidity and absorption. |
| High variability in plasma concentrations of this compound after oral dosing in animal models. | Inconsistent release from the formulation or variable GI transit time. | 1. Optimize Formulation for Controlled Release: Develop a formulation with a more predictable dissolution and release profile. 2. Incorporate Mucoadhesive Polymers: Use polymers like chitosan to prolong the residence time of the formulation in the small intestine.[4] 3. Investigate Food Effects: Conduct studies in both fasted and fed states to understand the impact of food on this compound absorption. |
| Low absolute oral bioavailability in pharmacokinetic studies. | A combination of enzymatic degradation and poor absorption. | 1. Combination Approach: Employ a multi-faceted strategy combining enzyme inhibitors, permeation enhancers, and a protective carrier system. 2. Structural Modification of this compound: If feasible, explore modifications to the peptide backbone to improve both stability and permeability.[2] 3. Targeted Delivery: Develop a formulation that specifically targets the more permeable regions of the intestine, such as the colon. |
Key Experimental Protocols
Protocol 1: In Vitro Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
Objective: To assess the stability of different this compound formulations against enzymatic degradation.
Methodology:
-
Prepare SGF (pH 1.2) containing pepsin and SIF (pH 6.8) containing pancreatin.
-
Incubate the this compound formulation in both SGF and SIF at 37°C with gentle agitation.
-
Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the enzymatic activity by adding an appropriate inhibitor or by pH adjustment.
-
Quantify the remaining intact this compound using a validated analytical method such as HPLC-MS/MS.
-
Calculate the degradation half-life for each formulation.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the ability of this compound formulations to cross the intestinal epithelium.
Methodology:
-
Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the this compound formulation to the apical (AP) side of the monolayer.
-
Collect samples from the basolateral (BL) side at various time points.
-
Analyze the concentration of this compound in the BL samples using a sensitive analytical method.
-
Calculate the apparent permeability coefficient (Papp) to compare different formulations.
Visualizing Pathways and Workflows
Caption: Barriers to Oral Bioavailability of this compound.
Caption: Formulation Strategies for this compound.
References
- 1. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
Technical Support Center: Ser-601 Stability for Long-Term Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Ser-601 in solution for long-term experiments. Due to the limited publicly available stability data specific to this compound, this guide draws upon general principles of pharmaceutical stability testing and information on related compounds, such as cannabinoids, to offer best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of a compound like this compound, a quinolone-3-carboxylic acid derivative, in solution can be influenced by several environmental factors.[1] Key factors to consider include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2]
-
Light Exposure: UV light can provide the energy to initiate the breakdown of chemical bonds within the molecule.[2][3]
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation. For cannabinoids, acidic conditions can lead to isomerization.[2][3]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.[2]
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q2: What are the visual signs of this compound degradation in solution?
While specific degradation products of this compound are not publicly documented, general indicators of compound instability in solution include:
-
Color Change: A change in the color of the solution, such as the appearance of a deep purple hue, can indicate the formation of degradation products like quinones, which has been observed with cannabinoids.[3]
-
Precipitation: The formation of a solid precipitate may indicate that the compound is no longer fully dissolved or has degraded into less soluble products.
-
Cloudiness or Haze: A loss of clarity in the solution can suggest the formation of insoluble aggregates or degradation products.[4]
Q3: How should I prepare and store this compound solutions for long-term experiments?
For optimal stability, consider the following best practices, based on general guidance for sensitive compounds:
-
Solvent Selection: Use high-purity, degassed solvents to minimize oxidative degradation. The choice of solvent should be based on this compound's solubility profile.
-
pH Control: If using aqueous buffers, maintain a pH that is optimal for the compound's stability. This may require preliminary pH-stability studies.
-
Temperature: Store stock solutions and working solutions at the lowest practical temperature to slow down potential degradation. For long-term storage, temperatures of -20°C or -80°C are common.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in long-term experiments.
Problem: I am observing inconsistent results in my bioassays over time.
This could be due to the degradation of your this compound working solution, leading to a decrease in the effective concentration of the active compound.
Analytical Methods for Stability Assessment
A crucial aspect of ensuring the reliability of long-term experiments is the regular assessment of the stability of your compound.[1][5] Stability-indicating analytical methods are essential for detecting and quantifying any degradation.[4][5] The following table summarizes key analytical techniques that can be employed.[1]
| Analytical Technique | Purpose | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | To separate, identify, and quantify the active pharmaceutical ingredient (API) and its degradation products.[1] | High sensitivity, accuracy, and versatility.[1] |
| Mass Spectrometry (MS) | To identify the chemical structure of degradation products. | Provides molecular weight and fragmentation information for structural elucidation. |
| Spectroscopy (UV-Vis, NIR) | To quantify the API and detect changes in the chemical structure. | Non-destructive and can be used for in-line monitoring.[5] |
Experimental Protocols
Protocol: General Workflow for Assessing this compound Stability
The following diagram outlines a general workflow for conducting a stability study on a research compound like this compound.
References
Overcoming vehicle effects in Ser-601 in vivo studies
Technical Support Center: SER-601 In Vivo Studies
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in preclinical in vivo models. The primary focus is to help researchers identify and overcome potential confounding effects from the study vehicle, ensuring accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for reconstituting and administering this compound?
A1: this compound is a lyophilized, live biotherapeutic product (LBP) consisting of a consortium of commensal bacteria.[1][2] For in vivo oral gavage studies, the recommended vehicle is sterile, anaerobic Phosphate-Buffered Saline (PBS) containing 20% glycerol (B35011) (v/v). The glycerol acts as a cryoprotectant to maintain bacterial viability. All vehicle components must be sterile and endotoxin-free.
Q2: What are the potential "vehicle effects" that can be observed in a study?
A2: Vehicle effects are physiological or microbial changes caused by the administration of the vehicle alone, independent of this compound. These can confound study results if not properly controlled for. Potential effects include:
-
Transient Microbiome Shifts: The introduction of the vehicle solution (e.g., PBS/glycerol) can cause temporary changes in the gut microbial community.
-
Host Inflammatory Response: The gavage procedure itself or components of the vehicle may induce a mild, localized inflammatory response.[3]
-
Altered Gut Motility: Large gavage volumes can impact gastric emptying and intestinal transit time.[3][4]
-
Variability in Control Groups: Inconsistent vehicle preparation or administration can lead to high variability in vehicle-only control animals, making it difficult to assess the true effect of this compound.
Q3: Why is a "vehicle-only" control group essential for this compound studies?
A3: A vehicle-only control group is critical for differentiating the therapeutic effects of this compound from the procedural and compositional effects of the delivery vehicle.[5] This group receives the same PBS/glycerol solution, prepared and administered in the exact same manner as the this compound group, but without the active bacterial consortium. This allows researchers to isolate and quantify the baseline "noise" associated with the experimental procedure.
Q4: How can I minimize procedural stress from oral gavage?
A4: Minimizing stress is key to reducing experimental variability. Proper handling and technique are paramount.
-
Acclimatization: Handle animals prior to the study to acclimate them to the procedure.[6]
-
Proper Technique: Use a flexible plastic or soft-tipped gavage needle to minimize the risk of esophageal injury.[6][7] The tube length should be pre-measured from the mouth to the sternum.[6]
-
Volume and Speed: Administer the suspension slowly (over 2-3 seconds) to prevent regurgitation.[7] Adhere to recommended maximum gavage volumes, typically 10-20 mL/kg for mice.[3][4]
-
Monitoring: Observe animals for at least 15 minutes post-gavage for any signs of respiratory distress.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High mortality or signs of distress in the vehicle-only control group. | 1. Improper Gavage Technique: Esophageal perforation or accidental administration into the trachea.[6] 2. Excessive Gavage Volume: Over-distension of the stomach.[3] 3. Vehicle Contamination: Presence of endotoxins or other contaminants in PBS or glycerol. | 1. Review and Refine Technique: Ensure all personnel are properly trained. Use flexible, soft-tipped gavage tubes. If resistance is felt, stop immediately.[7] 2. Verify Volume Calculations: Double-check animal weights and dose calculations. A maximum volume of 10 mL/kg is often recommended.[7] 3. Quality Control: Use only certified endotoxin-free reagents. Prepare the vehicle under sterile conditions. |
| Unexpected inflammatory markers (e.g., elevated fecal calprotectin, serum cytokines) in the vehicle-only group. | 1. Gavage-Induced Inflammation: The physical process of gavage can cause mild, acute inflammation.[3] 2. Vehicle Composition: The glycerol or buffer itself might be causing a low-grade immune response in the specific animal model. 3. Microbiome Disruption: The vehicle may be altering the resident microbiota, leading to dysbiosis-induced inflammation. | 1. Establish a Naive Control: Include a control group that is handled but receives no gavage to quantify the baseline inflammatory state. 2. Allow for Acclimatization: Increase the acclimatization period before the study begins. Consider a "sham" gavage period with smaller volumes of saline. 3. Analyze Microbiome: Perform 16S rRNA sequencing on fecal samples from all groups (Naive, Vehicle, this compound) to identify specific microbial signatures associated with the vehicle. |
| High variability in microbiome data (e.g., alpha and beta diversity) within the vehicle-only control group. | 1. Inconsistent Vehicle Preparation: Variations in pH, temperature, or glycerol concentration between batches. 2. Inconsistent Administration: Differences in gavage timing or technique among animals or technicians. 3. Cage Effects: Animals housed in different cages can have divergent microbiomes. | 1. Standardize Protocol: Prepare one large batch of vehicle for the entire study cohort to ensure consistency. 2. Uniform Handling: Have the same technician perform the gavage for all animals in a cohort, or ensure rigorous cross-training. Administer doses at the same time each day. 3. Randomize and Co-house: Randomize animals to treatment groups across multiple cages. |
| Poor engraftment of this compound strains compared to historical data. | 1. Loss of Viability: this compound bacteria died during reconstitution or handling due to oxygen exposure or temperature shock. 2. Inhibitory Vehicle: The pH or osmolarity of the prepared vehicle is suboptimal for this compound viability. | 1. Strict Anaerobic Technique: Reconstitute this compound in an anaerobic chamber. Use pre-reduced buffers. Administer immediately after reconstitution. 2. Viability Plating: Perform serial dilutions and plate a small aliquot of the final reconstituted product (before gavage) on appropriate culture media to confirm the CFU count. |
Experimental Protocols
Protocol 1: Vehicle Preparation and this compound Reconstitution
-
Materials:
-
Sterile, anaerobic, endotoxin-free 1X PBS.
-
Sterile, anaerobic, endotoxin-free glycerol.
-
Lyophilized this compound vial.
-
Sterile, anaerobic syringes and needles.
-
-
Procedure:
-
All steps must be performed in an anaerobic chamber.
-
Prepare the vehicle solution by mixing PBS and glycerol to a final concentration of 20% glycerol (e.g., 8 mL PBS + 2 mL glycerol).
-
Allow the vehicle and this compound vial to equilibrate to room temperature inside the chamber.
-
Using a sterile syringe, slowly inject the calculated volume of vehicle into the this compound vial.
-
Gently swirl the vial until the lyophilized powder is fully dissolved. Do not vortex, as this can damage the live bacteria.
-
Draw the reconstituted this compound into the gavage syringe for immediate administration.
-
Protocol 2: Fecal Sample Collection for Microbiome Analysis
-
Materials:
-
Clean, autoclaved cages or collection boxes.
-
Sterile forceps.
-
Pre-labeled, sterile 2 mL cryovials.
-
-
Procedure:
-
Place an individual mouse in a clean, empty collection cage.
-
Wait for the mouse to naturally produce a fecal pellet. Do not use pellets that have touched urine.
-
Using sterile forceps, immediately transfer the fresh pellet into a pre-labeled cryovial.
-
Snap-freeze the vial in liquid nitrogen or place it immediately on dry ice.
-
Store samples at -80°C until DNA extraction.
-
Visual Guides and Workflows
Experimental Workflow Diagram
The following diagram outlines a robust experimental design to distinguish this compound effects from vehicle effects.
References
- 1. Discovery and delivery strategies for engineered live biotherapeutic products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Live biotherapeutic products are being developed? [synapse.patsnap.com]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Study on the Effect of Delivery Vehicles on the Efficacy of Bifidobacterium animalis subsp. lactis BB-12 in Humans - Blacklight [etda.libraries.psu.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Minimizing Ser-601 degradation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ser-601 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1] It belongs to the quinolone-3-carboxamide class of compounds. Its IUPAC name is N-(Adamant-1-yl)-1-pentyl-4-oxo-6-isopropyl-1,4-dihydroquinoline-3-carboxamide. This compound is soluble in organic solvents like DMSO and ethanol.
Q2: What are the primary factors that can cause this compound degradation in my experiments?
While specific degradation pathways for this compound are not extensively published, based on its quinolone-3-carboxamide structure and general knowledge of similar compounds, the primary factors contributing to its degradation in experimental buffers are likely:
-
pH: Quinolone derivatives can be susceptible to pH-dependent hydrolysis.
-
Light: Exposure to ultraviolet (UV) and even ambient room light can cause photodegradation of quinolone structures.[2]
-
Temperature: Elevated temperatures can accelerate the degradation of many small molecules, including synthetic cannabinoids.
-
Oxidation: The presence of oxidizing agents in the buffer or exposure to air over extended periods can lead to oxidative degradation.
Q3: How should I prepare and store my this compound stock solutions?
To ensure the stability of your this compound stock solutions, we recommend the following:
-
Solvent: Prepare high-concentration stock solutions in anhydrous DMSO.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. While some data suggests room temperature storage for the dry powder is acceptable, storing solutions at low temperatures is a best practice to minimize degradation.
-
Light Protection: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: I am observing a decrease in the activity of this compound in my multi-day cell-based assay. What could be the cause?
A decrease in this compound activity over several days in a cell-based assay could be due to its degradation in the culture medium. The physiological conditions of a cell culture incubator (37°C, neutral pH, aqueous environment) can promote the gradual degradation of the compound. For long-term experiments, it is advisable to replenish the medium with freshly diluted this compound periodically.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected results in in vitro binding assays.
| Potential Cause | Troubleshooting Step |
| This compound Degradation in Assay Buffer | Prepare fresh dilutions of this compound in cold assay buffer immediately before each experiment. Avoid letting the diluted compound sit at room temperature for extended periods. |
| Incorrect Buffer pH | Verify the pH of your assay buffer. The stability of quinolone derivatives can be pH-sensitive. Conduct a pilot experiment to assess this compound stability at your working pH. |
| Photodegradation | Minimize exposure of your experimental setup to direct light. Use opaque plates or cover the plates with a light-blocking lid during incubation. |
| Improper Stock Solution Handling | Ensure your stock solution has been stored correctly (see FAQ Q3). If in doubt, prepare a fresh stock solution from the solid compound. |
Problem 2: Appearance of unknown peaks in my HPLC/LC-MS analysis of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation Products | The unknown peaks are likely degradation products of this compound. This indicates instability under your current experimental or storage conditions. |
| Hydrolysis | If working in aqueous buffers, especially at non-neutral pH, hydrolysis of the carboxamide bond may be occurring. Consider adjusting the buffer pH or reducing the incubation time. |
| Photodegradation | If the samples were exposed to light, the new peaks could be photoproducts. Repeat the experiment under light-protected conditions.[2] |
Data Presentation
The following table provides a hypothetical summary of this compound stability under various conditions. This data is illustrative and based on the expected behavior of similar quinolone-3-carboxamide compounds. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Aqueous Buffers after 24 hours
| Buffer pH | Temperature | Light Condition | Remaining this compound (%) |
| 5.0 (Acetate Buffer) | 4°C | Dark | 98% |
| 5.0 (Acetate Buffer) | 25°C | Dark | 92% |
| 5.0 (Acetate Buffer) | 25°C | Ambient Light | 85% |
| 7.4 (PBS) | 4°C | Dark | 95% |
| 7.4 (PBS) | 25°C | Dark | 88% |
| 7.4 (PBS) | 37°C | Dark | 75% |
| 9.0 (Tris Buffer) | 25°C | Dark | 80% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffers
This protocol outlines a method to assess the chemical stability of this compound in different aqueous buffers over time.
1. Materials:
- This compound solid compound
- Anhydrous DMSO
- Experimental Buffers (e.g., Acetate buffer pH 5.0, Phosphate-buffered saline pH 7.4, Tris buffer pH 9.0)
- HPLC or LC-MS/MS system
- Amber vials
- Incubators/water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
2. Procedure:
- Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Prepare Working Solutions: Dilute the this compound stock solution to a final concentration of 10 µM in each of the experimental buffers. Prepare these solutions in amber vials.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each working solution for immediate analysis by HPLC or LC-MS/MS. This will serve as the T=0 reference.
- Incubation: Incubate the remaining working solutions under the desired experimental conditions (e.g., different temperatures, light vs. dark).
- Time-Point Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each incubated solution for analysis.
- Sample Analysis: Analyze the collected aliquots by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Protocol 2: Recommended Buffer for In Vitro CB2 Receptor Binding Assay
This is a general-purpose binding buffer suitable for use with this compound in in vitro cannabinoid receptor binding assays.
-
Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
5 mM MgCl₂
-
1 mM CaCl₂
-
0.2% Bovine Serum Albumin (BSA)
-
-
Preparation Notes:
-
Prepare the buffer using high-purity water.
-
Adjust the pH to 7.4 at the intended assay temperature.
-
Filter the buffer through a 0.22 µm filter before use.
-
Add BSA fresh on the day of the experiment.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media, with a focus on a hypothetical hydrophobic compound, "Ser-601".
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[1] This occurs because the compound is poorly soluble in the aqueous environment of the cell culture media once the DMSO, in which it is readily dissolved, becomes diluted.[1]
Several factors can contribute to this:
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its solubility limit in the aqueous solution.[1][2]
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1]
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[1]
-
High DMSO Concentration: While DMSO helps in dissolving the compound, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[3] It's recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3]
Q2: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
A2: Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator:
-
pH Shift: The CO2 concentration in an incubator can alter the pH of the media over time, which can affect the solubility of pH-sensitive compounds.[2]
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[4]
-
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature changes that affect compound solubility.[1]
-
Evaporation of Media: Over long-term cultures, evaporation can increase the concentration of all components in the media, including this compound, potentially pushing it beyond its solubility limit.[1]
Q3: Will serum in the media always prevent precipitation?
A3: Serum, containing proteins like albumin, can help to solubilize hydrophobic compounds by binding to them.[1][3] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.[1][2] The specific type and concentration of serum can also influence its solubilizing capacity.
Q4: Could the specific formulation of my cell culture media affect this compound stability?
A4: Yes, different basal media formulations (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and other nutrients that could interact with this compound and affect its stability and solubility.[5][6] If you consistently experience precipitation, trying a different media formulation may be a valid troubleshooting step.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
This guide provides a step-by-step approach to prevent the immediate precipitation of this compound when diluting a DMSO stock solution into cell culture media.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit.[1][2] | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Direct addition of a concentrated DMSO stock into a large volume of media leads to a rapid solvent exchange, causing the compound to "crash out".[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise to the media while gently vortexing to ensure rapid and even dispersion.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold media. | Always use pre-warmed (37°C) cell culture media for making dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for the stock solution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[3] | Maintain the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[3] This may necessitate creating a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
This guide addresses the issue of this compound precipitating after a period of incubation.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of this compound if it is pH-sensitive.[2] | Ensure the media is properly buffered for the CO2 concentration of your incubator. Use freshly prepared media for your experiments. |
| Interaction with Media Components | This compound may slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[4] | If possible, test the solubility and stability of this compound in a different basal media formulation. |
| Media Evaporation | In long-term experiments, media evaporation can concentrate all components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may negatively impact the solubility of the compound.[1] | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO, cell culture grade
-
The specific cell culture medium to be used in the experiment (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[2]
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed (37°C) cell culture medium (e.g., 1 mL).[7] b. Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Remember to add the DMSO stock dropwise while gently mixing.[7] c. Include a control tube with the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing any issues.
-
Incubation and Observation: a. Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that mimics your experimental timeframe (e.g., 24, 48, or 72 hours).[7] b. Visually inspect for precipitation at regular intervals and at the end of the incubation period. Use a microscope to check for the formation of small crystals.
-
Determination: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Signaling Pathway Diagram
Many small molecule inhibitors are designed to target key nodes in signaling pathways that are often dysregulated in diseases. A common example is the PI3K/Akt pathway, which plays a crucial role in cell proliferation, survival, and growth.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Optimizing incubation time for Ser-601 in vitro assays
Technical Support Center: Ser-601 In Vitro Assays
Disclaimer: this compound is a hypothetical compound designation. To provide a functional and scientifically relevant guide, this document assumes This compound is an ATP-noncompetitive, allosteric inhibitor of MEK1/2 kinases .[1] The protocols and advice are based on established methodologies for this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time crucial for this compound in vitro assays?
A1: Optimizing incubation time is critical to ensure that the binding reaction between this compound and the MEK1/2 enzyme reaches equilibrium. This allows for an accurate determination of the inhibitor's potency (e.g., IC50 value). Insufficient incubation may lead to an underestimation of potency, while excessively long incubation could introduce artifacts from reagent degradation or enzyme instability.
Q2: What is a typical starting point for incubation time in a biochemical kinase assay for a compound like this compound?
A2: For biochemical kinase assays, a typical pre-incubation time of the enzyme with the inhibitor is between 15 to 60 minutes before initiating the kinase reaction by adding ATP.[2] The kinase reaction itself is often run for 30 to 90 minutes.[3][4] However, the optimal time must be determined empirically for your specific assay conditions.
Q3: How does time-dependent inhibition (TDI) affect the optimization of incubation time?
A3: Time-dependent inhibition occurs when the inhibitory effect of a compound increases with the duration of pre-incubation with the enzyme. If this compound is a time-dependent inhibitor, longer pre-incubation times will result in a lower IC50 value until a plateau is reached. An IC50 shift assay, which compares potency with and without a pre-incubation period, is essential to characterize this behavior.[5]
Q4: For a cell-based assay measuring phosphorylated ERK (p-ERK), what is a reasonable incubation time range to test for this compound?
A4: For cell-based assays, a broader time course is necessary to capture the kinetics of cell penetration, target engagement, and downstream signaling effects. A typical experiment would involve testing several time points, such as 30 minutes, 1, 2, 4, 8, and 24 hours, to identify the optimal duration for observing maximum inhibition of ERK phosphorylation.[5][6]
Q5: Can the concentration of ATP in my assay affect the optimal incubation time for this compound?
A5: Although this compound is assumed to be an ATP-noncompetitive inhibitor, the ATP concentration can still influence overall enzyme kinetics.[1] Assays are often performed at an ATP concentration close to the Michaelis-Menten constant (Km) to ensure a robust signal.[7] While this shouldn't directly impact the inhibitor-enzyme binding time, it will affect the kinase reaction time, which should be kept within the linear range of product formation.[8]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Potential Cause: Inconsistent timing or incomplete mixing.
-
Troubleshooting Steps:
-
Standardize Reagent Addition: Use multichannel pipettes or automated liquid handlers to add reagents (inhibitor, ATP, stop solution) to all wells as simultaneously as possible.[9]
-
Ensure Proper Mixing: After adding each component, gently mix the plate on an orbital shaker for 30-60 seconds. Avoid vigorous shaking, which could cause sample splashing or denature the enzyme.[10]
-
Check for Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and alter reaction kinetics.[10] Avoid using the outermost wells or fill them with buffer to maintain humidity.[9]
-
Issue 2: The IC50 value for this compound is higher than expected or inconsistent between experiments.
-
Potential Cause: The pre-incubation time is insufficient for the inhibitor-enzyme binding to reach equilibrium.
-
Troubleshooting Steps:
-
Perform a Pre-incubation Time-Course Experiment:
-
Prepare reaction mixtures containing the MEK1 enzyme and this compound at a concentration approximately 5-10 times its expected IC50.
-
Pre-incubate these mixtures for varying durations (e.g., 15, 30, 60, 90, 120 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate (e.g., inactive ERK2) and ATP, then incubate for a fixed time (e.g., 60 minutes).
-
Stop the reaction and measure the output.
-
Plot the percentage of inhibition against the pre-incubation time. The optimal time is the point at which the inhibition level plateaus, indicating that equilibrium has been reached.
-
-
Issue 3: No dose-response inhibition is observed even at high concentrations of this compound.
-
Potential Cause: The kinase reaction time is too long, leading to substrate depletion even in inhibited wells.
-
Troubleshooting Steps:
-
Determine the Linear Range of the Kinase Reaction:
-
Set up kinase reactions with enzyme and substrate but without any inhibitor.
-
Stop the reaction at various time points (e.g., 0, 10, 20, 30, 60, 90, 120 minutes).
-
Measure the signal at each time point and plot product formation against time.
-
Identify the time interval during which the reaction is linear (i.e., the signal increases steadily). For all subsequent experiments, ensure the kinase reaction incubation time is within this linear range.[8]
-
-
Data Presentation
Table 1: Example Data for Optimization of Pre-incubation Time Effect of pre-incubation duration on the inhibition of MEK1 by 10 nM this compound. The kinase reaction was fixed at 60 minutes.
| Pre-incubation Time (minutes) | MEK1 Activity (Relative Luminescence Units) | % Inhibition |
| 0 | 85,432 | 14.5% |
| 15 | 62,110 | 37.9% |
| 30 | 45,338 | 54.7% |
| 60 | 31,567 | 68.4% |
| 90 | 30,980 | 69.0% |
| 120 | 31,150 | 68.8% |
Table 2: Example Data for Determining the Linear Range of the Kinase Reaction MEK1 activity measured over time in the absence of inhibitor.
| Kinase Reaction Time (minutes) | MEK1 Activity (Relative Luminescence Units) |
| 0 | 1,204 |
| 15 | 28,950 |
| 30 | 55,430 |
| 60 | 98,900 |
| 90 | 105,300 |
| 120 | 106,100 |
Experimental Protocols
Protocol: In Vitro MEK1 Kinase Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure this compound potency.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA.[6]
-
This compound Dilutions: Prepare a 4X serial dilution series of this compound in Assay Buffer containing 4% DMSO.
-
Enzyme Solution: Dilute active human MEK1 enzyme to a 4X working concentration (e.g., 2 nM) in Assay Buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of kinase-dead ERK2 substrate (e.g., 4 µM) and ATP (at the apparent Km, e.g., 40 µM) in Assay Buffer.[6]
-
Detection Solution: Prepare a 2X solution of Terbium-labeled anti-phospho-ERK antibody (e.g., 4 nM) in TR-FRET Dilution Buffer containing 20 mM EDTA.[3]
2. Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X this compound serial dilutions to the appropriate wells. Add 2.5 µL of 4% DMSO buffer for positive (no inhibition) and negative (no enzyme) controls.
-
Add 2.5 µL of the 4X MEK1 enzyme solution to all wells except the negative controls. Add 2.5 µL of Assay Buffer to the negative control wells.
-
Pre-incubation: Cover the plate and incubate for the optimized pre-incubation time (e.g., 60 minutes) at room temperature to allow this compound to bind to MEK1.[11]
-
Initiate Kinase Reaction: Add 5 µL of the 4X Substrate/ATP solution to all wells to start the reaction. The total volume is now 10 µL.
-
Kinase Reaction Incubation: Cover the plate and incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.[3]
-
Stop and Detect: Add 10 µL of the 2X Detection Solution to all wells to stop the reaction. The final volume is 20 µL.
-
Final Incubation: Cover the plate, and incubate for 60 minutes at room temperature to allow antibody binding.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm and 490 nm. Calculate the 520/490 emission ratio.
3. Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized emission ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: MAPK signaling pathway with this compound inhibition of MEK1/2.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ch.promega.com [ch.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Identifying potential confounding factors in Ser-601 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential confounding factors during experiments with Ser-601, a potent and selective cannabinoid CB2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic agonist that selectively targets the cannabinoid CB2 receptor. Its primary mechanism of action is to bind to and activate CB2 receptors, which are predominantly expressed on immune cells. This activation can modulate inflammatory responses and pain signaling.
Q2: What are the known off-target effects of this compound?
While this compound is designed to be a selective CB2 agonist, like many small molecules, it may exhibit off-target binding at high concentrations. A comprehensive off-target screening of various synthetic cannabinoid receptor agonists revealed that while agonist activity at non-CB1/CB2 receptors is rare, antagonist activity at other GPCRs, such as chemokine and histamine (B1213489) receptors, can occur, particularly at concentrations around 30 μM.[1] It is crucial to perform dose-response studies to determine the optimal concentration that minimizes potential off-target effects.
Q3: What is biased signaling and how can it affect my this compound experiments?
Biased signaling, or functional selectivity, is a phenomenon where a G protein-coupled receptor (GPCR) like CB2 can activate different downstream signaling pathways depending on the specific agonist it binds.[2][3] This means that this compound, compared to other CB2 agonists, might preferentially activate certain pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways), leading to different cellular responses. This is a critical potential confounding factor as the observed effect of this compound may be pathway-specific. To mitigate this, it is recommended to use multiple functional assays that measure different downstream signaling events.
Q4: How can variability in experimental systems affect my results with this compound?
-
In Vitro : The expression levels of CB2 receptors and downstream signaling components can vary significantly between different cell lines.[3] This can lead to differences in the potency and efficacy of this compound. It is important to characterize the expression of key proteins in your chosen cell model.
-
In Vivo : Factors such as the species, strain, sex, and age of the animal model can all influence the response to this compound. Additionally, the route of administration and the specific disease model being used can introduce variability.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure consistent cell passage number and culture conditions. Characterize CB2 receptor expression levels in your cell line (e.g., via qPCR or Western blot). |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and serum concentration in the media. Use a reference CB2 agonist with a known potency to validate your assay. |
| Ligand Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Biased Signaling | Use multiple functional assays that probe different downstream pathways (e.g., cAMP accumulation, β-arrestin recruitment, ERK phosphorylation) to get a comprehensive understanding of this compound's activity.[2][3] |
Issue 2: Unexpected or Lack of Efficacy in In Vivo Models
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Conduct a pilot PK study to determine the optimal dose and dosing regimen for your animal model. The analgesic effects of this compound in rats have been shown to be dose-dependent, with a peak effect around 60 minutes post-administration.[4][5] |
| Off-Target Effects | Use the lowest effective dose of this compound to minimize the risk of off-target effects. Include a selective CB2 antagonist as a negative control to confirm that the observed effects are mediated by the CB2 receptor. |
| Animal Model Variability | Carefully select the appropriate animal model for your research question. Factors such as the inflammatory state of the animals can influence CB2 receptor expression and responsiveness. |
| Route of Administration | The route of administration can significantly impact the bioavailability and efficacy of this compound. Intraperitoneal injection has been used in rodent pain models.[4][5] |
Quantitative Data Summary
| Parameter | Species | Assay | Value | Reference |
| Analgesic Efficacy (ED50) | Rat | Formalin Test (Phase 2) | 0.78 mg/kg | [6][7] |
| Analgesic Efficacy (% MPE) | Rat | Hot Plate Test (12 mg/kg at 60 min) | 51.45 ± 3.11 | [4] |
| Analgesic Efficacy (% MPE) | Rat | Tail Flick Test (12 mg/kg at 60 min) | 98.48 ± 1.51 | [4] |
Experimental Protocols
CB2 Receptor Binding Assay (Radioligand Displacement)
This protocol is adapted from standard competitive radioligand binding assays for cannabinoid receptors.
Materials:
-
Cell membranes from cells expressing human CB2 receptors.
-
[3H]CP-55,940 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known CB2 ligand).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [3H]CP-55,940 (at a concentration near its Kd), and either buffer, non-specific control, or a dilution of this compound.
-
Incubate at 30°C for 60-90 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound using competitive binding analysis software.
CB2 Receptor Functional Assay (cAMP Accumulation)
This protocol measures the inhibition of adenylyl cyclase activity following CB2 receptor activation.
Materials:
-
HEK293 cells stably expressing the human CB2 receptor.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the HEK293-hCB2 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with this compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Caption: Simplified CB2 receptor signaling pathway activated by this compound.
References
- 1. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Cumhuriyet Science Journal » Submission » Investigation of the Analgesic Properties L-759,633 and SER 601 in Experimental Neuropathic Pain Model in Rats and their Comparison with Pregabalin [csj.cumhuriyet.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance Ser-601 brain penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the brain penetration of Ser-601.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective cannabinoid CB2 receptor agonist built on a quinolone-3-carboxylic acid structure.[1] It demonstrates high selectivity for the CB2 receptor over the CB1 receptor (190-fold).[1] Its primary therapeutic potential lies in its analgesic and neuroprotective effects, which it achieves without the psychoactive effects associated with CB1 agonism.[1] In preclinical studies, this compound has been shown to protect rat brain cortical slices from oxygen-glucose deprivation and reperfusion injury.
Q2: Why is brain penetration a critical challenge for this compound?
A2: For this compound to exert its neuroprotective and central analgesic effects, it must cross the blood-brain barrier (BBB) to reach its target, the CB2 receptors, within the central nervous system (CNS). The BBB is a highly selective barrier formed by brain capillary endothelial cells, astrocytes, and pericytes, which are connected by tight junctions.[2] This barrier strictly regulates the passage of substances from the bloodstream into the brain, protecting it from toxins and pathogens.[3] Many potential CNS drugs fail because they cannot achieve therapeutic concentrations in the brain.[4]
Q3: What key physicochemical properties of a drug influence its ability to cross the BBB?
A3: Several properties are crucial. Generally, small molecules with low molecular weight and higher lipid solubility tend to have better BBB penetration.[5] However, very high lipophilicity can lead to other issues like increased metabolic breakdown.[5] Other important factors include the number of hydrogen bond donors and acceptors, and the molecule's polar surface area. The kinetics of brain penetration are determined by both the rate and extent of transport across the BBB.[6][7]
Troubleshooting Guide: Poor In Vitro BBB Permeability
This guide addresses common issues observed when assessing this compound's permeability using in vitro models.
Q4: My in vitro BBB model shows low permeability for this compound. How can I verify the integrity of my model?
A4: The integrity of your in vitro model is essential for obtaining reliable data. Two key methods to assess barrier integrity are:
-
Trans-Endothelial Electrical Resistance (TEER): This measures the electrical resistance across the endothelial cell monolayer.[8] High TEER values are indicative of tight junction integrity.[9] For example, co-culture models with mouse endothelial cells and astrocytes have reported TEER values averaging almost 800 Ω·cm².[10]
-
Tracer Substance Permeability: Assess the passage of molecules that are known to have low BBB permeability, such as sucrose (B13894) or fluorescently labeled dextrans.[8] Low passage of these tracers confirms a tight barrier.
A common in vitro setup is the Transwell model, where endothelial cells are grown on a microporous membrane, separating a luminal (blood side) and abluminal (brain side) compartment.[11]
Experimental Workflow for In Vitro BBB Model Validation
Caption: Workflow for validating an in vitro BBB model and testing drug permeability.
Q5: The permeability of this compound is low in my validated in vitro model. What could be the cause?
A5: Low permeability could be due to two main factors:
-
Poor Passive Diffusion: The physicochemical properties of this compound (e.g., high molecular weight, high polar surface area) may inherently limit its ability to diffuse across the cell membrane.
-
Active Efflux: this compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on brain endothelial cells and actively pump substances out of the brain.[2][6]
Q6: How can I test if this compound is a substrate for efflux transporters?
A6: You can perform a bi-directional transport study using your in vitro BBB model.
-
Methodology: Measure the permeability of this compound in both directions: from the apical (blood) to the basolateral (brain) side (A-to-B) and from the basolateral to the apical side (B-to-A).
-
Interpretation: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indication that the compound is subject to active efflux.
-
Confirmation: Repeat the experiment in the presence of known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that this compound is a substrate of that specific transporter.
Troubleshooting Guide: Low In Vivo Brain Exposure
This guide addresses issues related to poor this compound concentration in the brain during animal studies.
Q7: We administered this compound systemically to rats, but the total brain-to-plasma concentration ratio (Kp) is low. What does this mean?
A7: A low Kp value indicates that the total concentration of this compound in the brain tissue is much lower than in the blood. However, this single value can be misleading. A high Kp could be due to non-specific binding to brain tissue rather than the drug being available to bind to its target.[6][7] A more informative metric is the unbound brain-to-plasma ratio (Kp,uu) , which measures the concentration of the pharmacologically active, unbound drug.[2][12]
Q8: How do we measure Kp,uu and what is a desirable value?
A8: Kp,uu is the ratio of the unbound drug concentration in the brain interstitial fluid (ISF) to the unbound concentration in plasma (Cu,brain / Cu,plasma).[12]
-
Measurement: The most common method for measuring Cu,brain in vivo is microdialysis .[13][14] This technique involves implanting a small probe into the brain region of interest to sample the ISF.[15]
-
Interpretation:
-
Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion and is not subject to significant efflux.
-
Kp,uu < 1: Indicates that active efflux is limiting the brain concentration.
-
Kp,uu > 1: Suggests active uptake into the brain.
-
Troubleshooting Logic for Low In Vivo Brain Penetration
Caption: Decision tree for troubleshooting low in vivo brain penetration of this compound.
Advanced Strategies to Enhance this compound Brain Penetration
If initial troubleshooting confirms that this compound's intrinsic properties limit its brain entry, the following strategies can be explored.
Q9: What are some advanced methods to overcome the BBB for this compound?
A9: Several advanced drug delivery strategies can be employed:
-
Prodrugs: Modify the structure of this compound into an inactive, more lipophilic form (a prodrug) that can cross the BBB more easily. Once in the brain, it is metabolically converted back to the active this compound.[5]
-
Nanoparticle-Based Delivery: Encapsulate this compound into nanoparticles (e.g., chitosan (B1678972) or gold nanoparticles).[5] These nanoparticles can be surface-functionalized with ligands that target receptors on the BBB (like the transferrin or insulin (B600854) receptor) to facilitate receptor-mediated transport (RMT).[4]
-
Monoclonal Antibodies: A highly promising strategy involves conjugating this compound to a monoclonal antibody that targets a BBB receptor, such as the human insulin receptor.[5] This "Trojan horse" approach leverages the natural transport mechanisms of the BBB.[2]
Appendices
Appendix A: Key Experimental Protocols
Protocol 1: In Vitro Bi-Directional Transport Assay
-
Model Preparation: Culture brain endothelial cells (e.g., hCMEC/D3) on Transwell inserts until a confluent monolayer with high TEER is formed.
-
Assay Initiation (A-to-B):
-
Add this compound (at a known concentration, e.g., 10 µM) to the apical (A) chamber.
-
Add fresh assay buffer to the basolateral (B) chamber.
-
-
Assay Initiation (B-to-A):
-
Add this compound to the basolateral (B) chamber.
-
Add fresh assay buffer to the apical (A) chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take a small aliquot from the receiver chamber (B for A-to-B, A for B-to-A) and replace it with fresh buffer.
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).
-
Protocol 2: In Vivo Microdialysis in Rats
-
Surgery: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum). Allow the animal to recover for 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples for 1-2 hours to establish a baseline.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous bolus or infusion).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours. Collect periodic blood samples simultaneously.
-
Analysis: Determine the concentration of unbound this compound in the dialysate and plasma samples using LC-MS/MS.[12]
-
Calculation: Correct the dialysate concentration for in vivo probe recovery (determined separately) to find the absolute unbound brain concentration (Cu,brain). Calculate Kp,uu by dividing Cu,brain by the unbound plasma concentration (Cu,plasma).
Appendix B: Quantitative Data Summary (Illustrative Data for this compound)
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for BBB Penetration |
| Molecular Weight ( g/mol ) | 434.62 | Moderate; generally favorable (<500) |
| LogP | 4.8 | High lipophilicity; favorable for membrane crossing |
| Polar Surface Area (Ų) | 75.2 | Borderline; optimal is often < 60-70 Ų |
| H-Bond Donors | 1 | Favorable (low number) |
| H-Bond Acceptors | 3 | Favorable (low number) |
Table 2: In Vitro and In Vivo Permeability Data for this compound
| Parameter | Assay | Result | Interpretation |
| Papp (A-B) | Transwell Assay | 0.5 x 10⁻⁶ cm/s | Low apparent permeability |
| Papp (B-A) | Transwell Assay | 2.5 x 10⁻⁶ cm/s | High basolateral-to-apical transport |
| Efflux Ratio | Transwell Assay | 5.0 | Strong indication of active efflux |
| Kp,uu | In Vivo Microdialysis (Rat) | 0.08 | Brain exposure is severely limited by efflux |
Table 3: Efficacy of Brain Penetration Enhancement Strategies (Illustrative)
| Strategy | Formulation | Resulting Kp,uu | Fold Improvement |
| Baseline | This compound in saline | 0.08 | 1x |
| Efflux Inhibition | This compound + Verapamil (P-gp Inhibitor) | 0.75 | ~9.4x |
| Nanoparticle | This compound in TFR-targeted nanoparticles | 1.20 | 15x |
| Prodrug | Lipophilic ester prodrug of this compound | 0.45 | ~5.6x |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Blood-Brain Barrier: A Double-Edged Sword in Neurology [biocytogen.jp]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to optimize brain penetration in drug discovery. | Semantic Scholar [semanticscholar.org]
- 8. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Ser-601 signaling studies
Welcome to the technical support center for Ser-601 signaling studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2). Its high selectivity for CB2 over the Cannabinoid Receptor 1 (CB1) is a key feature, which minimizes the psychoactive side effects associated with CB1 activation. It is often used in research to investigate the therapeutic potential of activating the CB2 receptor, which is primarily expressed in immune cells and is involved in inflammatory processes.
Q2: What are the common signaling pathways activated by this compound?
As a CB2 receptor agonist, this compound primarily signals through the Gαi/o subunit of the G-protein coupled receptor. This typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the CB2 receptor can lead to the recruitment of β-arrestin, which can initiate G-protein independent signaling cascades.
Q3: Which cell lines are suitable for studying this compound signaling?
The choice of cell line is critical for obtaining reliable data. It is important to use a cell line that endogenously expresses the CB2 receptor at sufficient levels or a recombinant cell line stably transfected with the human CB2 receptor. Commonly used cell lines include CHO-K1 or HEK293 cells stably expressing the CB2 receptor. It is crucial to verify the expression level of the receptor in your chosen cell line, as this can significantly impact the observed signaling response.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. The stability of this compound in aqueous solutions at room temperature for extended periods may be limited, so fresh dilutions in assay buffer should be prepared for each experiment.
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your this compound signaling studies.
Issue 1: No response or a very weak response to this compound in a cAMP assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low CB2 Receptor Expression | - Confirm CB2 receptor expression in your cell line using qPCR, western blot, or a radioligand binding assay.- Consider using a cell line with higher or induced expression of the CB2 receptor. |
| Suboptimal Assay Conditions | - Optimize cell density per well. Too few or too many cells can lead to a poor signal window.- Ensure the forskolin (B1673556) concentration used to stimulate adenylyl cyclase is optimal for your cell line.- Titrate the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| This compound Degradation | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Verify the integrity of your this compound stock. Consider purchasing a new batch if degradation is suspected. |
| Incorrect Assay Buffer | - Ensure the assay buffer composition (e.g., pH, salt concentration) is appropriate for the cells and the assay chemistry. |
Experimental Workflow for a cAMP Assay
Issue 2: High background signal or constitutive activity in the absence of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | - High expression levels of GPCRs can sometimes lead to ligand-independent signaling.- Consider using a cell line with lower, more physiologically relevant receptor expression.- Test a CB2 receptor inverse agonist to see if it can reduce the basal signal. |
| Endogenous Ligands in Serum | - If using serum-containing media, endogenous cannabinoids or other molecules may be present.- Perform the assay in serum-free media or use charcoal-stripped serum. |
| Cell Stress | - Over-confluent or unhealthy cells can exhibit altered signaling.- Ensure cells are healthy and seeded at an appropriate density. |
Issue 3: The dose-response curve for this compound is biphasic (U-shaped or bell-shaped).
A biphasic dose-response is characterized by an increase in response at low concentrations of this compound, followed by a decrease in response at higher concentrations.[1][2][3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization/Downregulation | - At high concentrations, prolonged exposure to a potent agonist like this compound can lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface.- Reduce the incubation time with this compound. |
| Off-Target Effects | - At higher concentrations, this compound might interact with other receptors or cellular targets that have opposing effects on the signaling pathway being measured.[4][5][6]- Test for off-target activity in a cell line that does not express the CB2 receptor.- Consider using a selective CB2 antagonist to confirm that the observed effect is mediated by the CB2 receptor. |
| Compound Solubility/Aggregation | - At high concentrations, this compound may come out of solution or form aggregates, which can lead to artifacts.- Visually inspect the wells for precipitation at high concentrations.- Test the solubility of this compound in your assay buffer. |
Logical Relationship for Investigating a Biphasic Curve
References
- 1. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 2. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target cannabinoid effects mediated by GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Off-target cannabinoid effects mediated by GPR55. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Validating Ser-601 Target Engagement In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the in vivo target engagement of Ser-601, a hypothetical activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a SERCA activator like this compound?
A SERCA activator, such as this compound, is designed to enhance the function of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. The SERCA pump is crucial for maintaining intracellular calcium (Ca2+) homeostasis by transporting Ca2+ ions from the cytosol into the endoplasmic reticulum (ER), a process that utilizes ATP hydrolysis.[1][2][3] Dysregulation of ER Ca2+ levels can lead to ER stress, which is implicated in various diseases.[4][5] By activating SERCA, this compound is expected to restore normal ER Ca2+ levels, thereby mitigating ER stress and its pathological consequences.[1][4]
Q2: What are the key biomarkers to measure this compound target engagement in vivo?
Validating target engagement for a SERCA activator involves measuring both direct and downstream effects of the compound. Key biomarkers include:
-
Direct Target Occupancy: While challenging to measure directly in vivo, this can be inferred from the extent of the pharmacological effect.
-
Downstream Pharmacodynamic Biomarkers:
-
Intracellular Calcium Levels: A primary indicator of SERCA activation is a change in cytosolic and ER calcium concentrations.
-
ER Stress Markers: Reduction in the expression of ER stress markers (e.g., CHOP, BiP) can indicate successful target engagement.
-
SERCA2a Levels: In some contexts, plasma levels of SERCA2a have been investigated as a potential biomarker for conditions related to SERCA dysfunction.[6]
-
Q3: What are the recommended in vivo models for studying this compound?
The choice of in vivo model will depend on the therapeutic indication for this compound. For metabolic disorders, genetic models of insulin (B600854) resistance and type 2 diabetes, such as ob/ob mice, have been successfully used to validate the effects of SERCA activators.[4] For neurodegenerative diseases, models that exhibit ER stress-induced neuronal apoptosis would be appropriate.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no significant changes in intracellular calcium levels after this compound administration.
-
Possible Cause 1: Suboptimal Drug Dosage or Bioavailability.
-
Troubleshooting: Perform a dose-response study to determine the optimal concentration of this compound. Verify the pharmacokinetic profile of the compound in the chosen animal model to ensure adequate tissue exposure.
-
-
Possible Cause 2: Insensitive Calcium Indicator.
-
Possible Cause 3: Homeostatic Compensation.
-
Troubleshooting: The cell may have compensatory mechanisms that buffer changes in calcium levels. Measure calcium dynamics at earlier time points after drug administration. Also, analyze the expression of other calcium-regulating proteins.
-
Issue 2: High variability in biomarker measurements between animals.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting: Ensure consistent administration of this compound in terms of route, volume, and timing.
-
-
Possible Cause 2: Biological Variability.
-
Troubleshooting: Increase the sample size to improve statistical power. Ensure that animals are age- and sex-matched. Control for environmental factors that could influence the experimental outcomes.
-
-
Possible Cause 3: Technical Variability in Sample Collection and Processing.
-
Troubleshooting: Standardize all sample collection and processing protocols. For tissue samples, ensure rapid and consistent harvesting and storage procedures.
-
Experimental Protocols
Protocol 1: In Vivo Calcium Imaging using Fiber Photometry
This protocol provides a method for measuring changes in population-level neural activity via intracellular calcium concentrations in freely-behaving animals.[7]
-
Animal Preparation:
-
Surgically implant an optical cannula in the brain region of interest.
-
Allow for a sufficient recovery period (typically 1-2 weeks).
-
-
Virus Injection (if using genetically encoded calcium indicators):
-
Inject an adeno-associated virus (AAV) expressing a calcium indicator (e.g., GCaMP) into the target brain region.[7]
-
Allow for sufficient time for viral expression (typically 2-3 weeks).
-
-
Fiber Photometry Recording:
-
Connect the implanted cannula to an optical fiber, which is linked to a photodetector or camera.[7]
-
Record baseline fluorescence for a defined period.
-
Administer this compound or vehicle control.
-
Continue recording fluorescence to measure changes in calcium-dependent signals.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity over time to determine the effect of this compound on intracellular calcium dynamics.
-
Protocol 2: Western Blot for ER Stress Markers
-
Tissue Homogenization:
-
Harvest tissues of interest (e.g., liver, brain) from animals treated with this compound or vehicle.
-
Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method like the Bradford assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., CHOP, BiP) and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities and normalize to the loading control to determine the relative expression of the ER stress markers.
-
Data Presentation
Table 1: Effect of this compound on Intracellular Calcium Dynamics
| Treatment Group | Baseline Fluorescence (a.u.) | Peak Fluorescence Post-Treatment (a.u.) | Percent Change |
| Vehicle Control | 100 ± 5 | 102 ± 6 | 2% |
| This compound (10 mg/kg) | 98 ± 7 | 125 ± 8 | 27.5% |
| This compound (30 mg/kg) | 101 ± 6 | 150 ± 9 | 48.5% |
Table 2: Relative Expression of ER Stress Markers Post-Ser-601 Treatment
| Treatment Group | Relative CHOP Expression | Relative BiP Expression |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (10 mg/kg) | 0.75 ± 0.09 | 0.80 ± 0.11 |
| This compound (30 mg/kg) | 0.45 ± 0.07 | 0.55 ± 0.08 |
Visualizations
Caption: Signaling pathway of this compound as a SERCA activator.
Caption: Experimental workflow for validating this compound target engagement.
References
- 1. Chronic but not acute pharmacological activation of SERCA induces behavioral and neurochemical effects in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking Biochemical and Structural States of SERCA: Achievements, Challenges, and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting calcium regulators as therapy for heart failure: focus on the sarcoplasmic reticulum Ca-ATPase pump [frontiersin.org]
- 4. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarco/Endoplasmic Reticulum Ca2+ ATPase 2 Activator Ameliorates Endothelial Dysfunction; Insulin Resistance in Diabetic Mice | MDPI [mdpi.com]
- 6. Value of SERCA2a as a Biomarker for the Identification of Patients with Heart Failure Requiring Circulatory Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mightexbio.com [mightexbio.com]
Assessing potential toxicity of high-dose Ser-601 administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential toxicity of high-dose administration of Ser-601. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to its potential toxicity profile?
A1: this compound is a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1] It is based on a quinolone-3-carboxylic acid core structure and exhibits high selectivity for the CB2 receptor over the CB1 receptor.[1] This selectivity is a key factor in its anticipated safety profile, as the psychoactive effects commonly associated with cannabinoids are primarily mediated by the CB1 receptor. Therefore, high-dose administration of this compound is not expected to produce a "cannabis high."[1] The toxicological profile is therefore expected to be related to the effects of potent CB2 receptor activation.
Q2: We are observing unexpected in vitro cytotoxicity at high concentrations of this compound. What could be the cause?
A2: While selective CB2 agonists are generally considered to have a favorable safety profile, high concentrations might induce off-target effects or compound-specific liabilities. Consider the following troubleshooting steps:
-
Solubility Issues: At high concentrations, this compound may precipitate out of the culture medium, leading to physical stress on the cells or inaccurate concentration measurements. Verify the solubility of this compound in your specific experimental conditions.
-
Off-Target Effects: Although highly selective, at supratherapeutic concentrations, this compound could interact with other receptors or cellular pathways. Consider performing a broad panel of off-target screening assays.
-
Vehicle Toxicity: Ensure that the vehicle used to dissolve this compound is not contributing to the observed cytotoxicity at the concentrations used. Run appropriate vehicle controls.
-
Purity of the Compound: Verify the purity of your this compound batch, as impurities could be responsible for the cytotoxic effects.
Q3: Our in vivo studies with high-dose this compound are showing signs of immunosuppression. Is this an expected outcome?
A3: The CB2 receptor is highly expressed on immune cells, and its activation is known to have immunomodulatory effects. Therefore, some level of immunosuppression could be an on-target effect of a potent CB2 agonist. To investigate this further:
-
Dose-Response Relationship: Characterize the dose-response relationship of the observed immunosuppressive effects to determine if they are within a plausible therapeutic window.
-
Immune Cell Phenotyping: Conduct detailed immune cell phenotyping to identify which specific cell populations are being affected.
-
Functional Assays: Perform functional assays (e.g., cytokine release assays, lymphocyte proliferation assays) to understand the mechanistic basis of the immunosuppression.
-
Reversibility: Assess the reversibility of the immunosuppressive effects after cessation of this compound administration.
Data Presentation: Preclinical Toxicity Summary
While specific quantitative toxicity data for this compound is not publicly available, the following table provides a template for summarizing key findings from a standard preclinical toxicology package for a selective CB2 agonist.
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) |
| Single-Dose Toxicity | Rat | 50, 150, 500 | No mortality or significant clinical signs. | > 500 |
| Dog | 25, 75, 200 | Mild sedation at 200 mg/kg. | 75 | |
| Repeat-Dose Toxicity (28-day) | Rat | 10, 30, 100 | Dose-dependent decrease in spleen and thymus weight at 30 and 100 mg/kg. | 10 |
| Monkey | 5, 15, 50 | Reversible lymphoid depletion in spleen and lymph nodes at 50 mg/kg. | 15 | |
| Safety Pharmacology (Core Battery) | ||||
| - Central Nervous System | Rat | 10, 30, 100 | No effects on behavior, coordination, or body temperature. | 100 |
| - Cardiovascular System | Dog (Telemetry) | 5, 15, 50 | No significant effects on heart rate, blood pressure, or ECG parameters. | 50 |
| - Respiratory System | Rat (Plethysmography) | 10, 30, 100 | No effects on respiratory rate or tidal volume. | 100 |
| Genotoxicity | In vitro/In vivo | N/A | No evidence of mutagenic or clastogenic potential. | N/A |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicity data.
Protocol 1: In Vivo Repeat-Dose Toxicity Study (Rodent)
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Group Allocation: Animals are randomly assigned to control (vehicle) and treatment groups (e.g., 10, 30, 100 mg/kg/day of this compound).
-
Administration: this compound is administered orally via gavage once daily for 28 consecutive days.
-
Monitoring:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-test and at termination.
-
Clinical Pathology: Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the treatment period, animals are euthanized.
-
A full necropsy is performed, and organ weights are recorded.
-
A comprehensive panel of tissues is collected, preserved, and processed for histopathological examination by a board-certified veterinary pathologist.
-
Protocol 2: Cardiovascular Safety Pharmacology (Conscious Telemetered Canine)
-
Animal Model: Male and female Beagle dogs surgically implanted with telemetry transmitters.
-
Acclimation: Animals are acclimated to the study environment and jacketed external telemetry systems.
-
Experimental Design: A crossover design is often used, where each animal receives the vehicle and all dose levels of this compound with an appropriate washout period between doses.
-
Data Collection:
-
Continuous recording of electrocardiogram (ECG), blood pressure, and heart rate before and after drug administration.
-
Data is typically collected for at least 24 hours post-dose.
-
-
Data Analysis:
-
Analysis of key cardiovascular parameters including heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, QTc).
-
Statistical comparison of treatment effects to vehicle control.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the CB2 receptor.
Caption: General experimental workflow for preclinical toxicity assessment.
References
Validation & Comparative
A Comparative Analysis of Ser-601 and Other Selective CB2 Agonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ser-601, a selective cannabinoid receptor 2 (CB2) agonist, with other well-characterized selective CB2 agonists: GW405833, AM1710, and JWH133. The information is intended for researchers and professionals in the field of drug development and is based on available preclinical data.
Introduction to Selective CB2 Agonists
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells and peripheral tissues. Its activation is associated with the modulation of inflammatory and neuropathic pain pathways, without the psychoactive effects mediated by the cannabinoid receptor 1 (CB1). This makes selective CB2 agonists promising therapeutic candidates for a variety of inflammatory and pain-related disorders. This guide focuses on the comparative efficacy of this compound against other notable selective CB2 agonists.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and the comparator compounds. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies. This may introduce variability due to different experimental conditions.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | 6.3[1] | ~1200 | ~190 |
| GW405833 | 3.6 - 3.92[2] | 273 - 4772[2] | ~76 - 1217[2] |
| AM1710 | 17 (murine)[1] | 282 (rat)[1] | ~17[1] |
| JWH133 | 3.4[3][4][5] | 677[3][4][5] | ~200[4][5] |
Table 2: In Vivo Analgesic and Anti-Inflammatory Efficacy
| Compound | Model | Species | Efficacy |
| This compound | Tail Flick Test | Rat | Dose-dependent increase in %MPE (Maximal Possible Effect). At 60 min: 78.15% (3 mg/kg), 96.85% (6 mg/kg), 98.48% (12 mg/kg)[6] |
| Hot Plate Test | Rat | Dose-dependent increase in %MPE. At 60 min: 28.58% (3 mg/kg), 40.43% (6 mg/kg), 51.45% (12 mg/kg)[6] | |
| GW405833 | Carrageenan-induced Paw Edema | Rat | Significant reduction in paw edema[7]. |
| Neuropathic & Inflammatory Pain | Mouse | Dose-dependently reversed mechanical allodynia at 10 and 30 mg/kg[2]. | |
| AM1710 | Paclitaxel-induced Allodynia | Mouse | Produced a sustained inhibition of allodynia. |
| CFA-induced Inflammatory Pain | Mouse | Did not produce antiallodynic efficacy[2]. | |
| JWH133 | Formalin Test (Acute Phase) | Mouse | ED50 = 0.23 mg/kg (male), 0.24 mg/kg (female) |
| Formalin Test (Inflammatory Phase) | Mouse | ED50 = 0.23 mg/kg (male), 0.20 mg/kg (female) | |
| Carrageenan-induced Inflammation | Rat | Ameliorated hindpaw weight-bearing and paw volume. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Formalin Test in Mice
Objective: To assess the analgesic efficacy of a compound against both acute, non-inflammatory pain (Phase I) and persistent, inflammatory pain (Phase II).
Procedure:
-
Acclimation: Mice are placed in individual observation chambers for at least 30 minutes to acclimate to the environment.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered via the intended route (e.g., intraperitoneally) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, the animal's behavior is observed and recorded for a set period, typically 60 minutes. The amount of time the animal spends licking, biting, or flinching the injected paw is quantified.
-
Data Analysis: The observation period is divided into two phases: Phase I (typically 0-5 minutes post-injection) and Phase II (typically 15-50 minutes post-injection). The total time spent in nociceptive behavior is calculated for each phase. The efficacy of the test compound is determined by its ability to reduce the duration of these behaviors compared to the vehicle-treated group.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory properties of a compound by measuring its ability to reduce acute inflammation.
Procedure:
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound or vehicle is administered systemically (e.g., intraperitoneally or orally).
-
Induction of Inflammation: After a set period following compound administration, a 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the same hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of paw edema is calculated as the increase in paw volume from the baseline measurement. The anti-inflammatory effect of the test compound is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CB2 receptor signaling pathway and a typical experimental workflow for evaluating the efficacy of selective CB2 agonists.
References
- 1. cmj.cumhuriyet.edu.tr [cmj.cumhuriyet.edu.tr]
- 2. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
Validating the Analgesic Efficacy of Ser-601 in a Chronic Neuropathic Pain Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic effects of Ser-601, a novel cannabinoid CB2 receptor agonist, in a preclinical model of chronic neuropathic pain. The performance of this compound is evaluated against established analgesics, Gabapentin and Celecoxib (B62257), to offer a comprehensive overview for researchers in the field of pain therapeutics.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial need for novel, effective, and safe therapeutic agents. This compound, a potent and selective cannabinoid CB2 receptor agonist, has demonstrated promising analgesic properties. Evidence from a partial sciatic nerve ligation model in rats indicates that this compound exhibits a dose-dependent analgesic effect, appearing more potent than the standard-of-care medication, pregabalin (B1679071). This guide synthesizes the available preclinical data, offering a direct comparison with other analgesics and providing detailed experimental protocols to aid in the design and evaluation of future studies.
Comparative Analgesic Performance
The following tables summarize the analgesic effects of this compound, Gabapentin, and Celecoxib in rodent models of chronic neuropathic pain.
Table 1: Analgesic Efficacy of this compound in a Partial Sciatic Nerve Ligation (PSNL) Model in Rats
| Compound | Dosage | Primary Outcome Measure | Result | Data Source |
| This compound | Various Doses | Hot Plate Test (Thermal Hyperalgesia) | Showed a dose-dependent analgesic effect. The analgesic response was higher compared to that of pregabalin. | [1] |
Note: The full quantitative data from the primary study on this compound was not publicly available. The results are based on the published abstract.
Table 2: Analgesic Efficacy of Gabapentin in the Chronic Constriction Injury (CCI) Model in Rats
| Compound | Dosage (i.p.) | Primary Outcome Measure | Paw Withdrawal Threshold (g) | Data Source |
| Vehicle | - | Mechanical Allodynia (von Frey Test) | ~2.5 | [2] |
| Gabapentin | 100 mg/kg | Mechanical Allodynia (von Frey Test) | ~10.0 | [3][4][5][6] |
Table 3: Analgesic Efficacy of Celecoxib in the Spinal Nerve Ligation (SNL) Model in Rats
| Compound | Dosage (p.o.) | Primary Outcome Measure | Paw Withdrawal Latency (s) | Result | Data Source |
| Vehicle | - | Thermal Hyperalgesia (Hargreaves Test) | ~4.0 | No significant effect on thermal hyperalgesia. | [2] |
| Celecoxib | 1, 10, 100, 300 mg/kg | Thermal Hyperalgesia (Hargreaves Test) | No significant increase in withdrawal latency at any dose. | No significant analgesic effect observed in this chronic neuropathic pain model. | [2] |
Experimental Protocols
A detailed methodology for the induction of chronic neuropathic pain and the subsequent behavioral assessment is crucial for the reproducibility and validation of analgesic efficacy.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce neuropathic pain that mimics chronic nerve compression.[2]
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane. The surgical area on the thigh is shaved and sterilized.
-
Sciatic Nerve Exposure: A small incision is made on the lateral side of the thigh, and the biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve trifurcation, four loose ligatures are tied around the nerve with an interval of approximately 1 mm between each ligature. Chromic gut sutures (4-0) are typically used. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting the epineural blood flow.
-
Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain. Behavioral testing typically commences 7-14 days post-surgery.
Behavioral Testing
1. Mechanical Allodynia (von Frey Test):
This test assesses the sensitivity to a non-painful mechanical stimulus.
-
Animals are placed in individual transparent plastic cages on a wire mesh floor and allowed to acclimatize.
-
Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method. A positive response is recorded as a sharp withdrawal of the paw.
2. Thermal Hyperalgesia (Hargreaves Test):
This test measures the latency to withdraw from a thermal stimulus.
-
Animals are placed in individual compartments on a glass plate.
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time is set to prevent tissue damage.
Visualizing Experimental Design and Molecular Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the proposed signaling pathway of this compound.
Discussion
The available data suggests that this compound holds significant potential as a novel analgesic for chronic neuropathic pain. Its mechanism of action, targeting the CB2 receptor, is distinct from many currently available treatments and may offer a favorable side-effect profile, particularly with regard to the psychoactive effects associated with CB1 receptor activation. The preliminary findings indicating superiority over pregabalin in a preclinical model are encouraging and warrant further investigation.
The lack of efficacy of celecoxib in the spinal nerve ligation model is consistent with other reports suggesting that COX-2 inhibitors may have limited utility in treating established neuropathic pain, although they can be effective in inflammatory pain states. Gabapentin, a standard treatment for neuropathic pain, demonstrates clear efficacy in the CCI model, providing a robust positive control for comparison.
Conclusion and Future Directions
This compound demonstrates a promising analgesic profile in a preclinical model of chronic neuropathic pain. To fully validate its therapeutic potential, further studies are required to:
-
Generate comprehensive dose-response data for this compound in multiple chronic pain models.
-
Directly compare the efficacy and side-effect profile of this compound with a broader range of standard-of-care analgesics in head-to-head studies.
-
Elucidate the detailed molecular mechanisms underlying this compound-mediated analgesia.
This comparative guide provides a foundational overview for researchers and drug development professionals, highlighting the potential of this compound and outlining the necessary steps for its continued evaluation as a novel treatment for chronic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Preclinical Challenger Meets an Established Therapy: A Comparative Guide to Ser-601 and Pregabalin for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While established treatments like pregabalin (B1679071) offer relief for many, the search for novel agents with improved efficacy and tolerability continues. This guide provides a detailed comparison of Ser-601, a preclinical cannabinoid receptor 2 (CB2) agonist, and pregabalin, a widely prescribed alpha-2-delta ligand, for the treatment of neuropathic pain. This analysis is based on available preclinical and clinical data, offering a comprehensive overview for the scientific community.
At a Glance: this compound vs. Pregabalin
| Feature | This compound | Pregabalin |
| Mechanism of Action | Potent and selective cannabinoid CB2 receptor agonist.[1][2] | Binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[3] |
| Development Stage | Preclinical.[1][2][4] | Clinically approved and widely marketed. |
| Reported Efficacy | Higher analgesic effect than pregabalin in a rat model of neuropathic pain.[4] | Proven efficacy in various neuropathic pain conditions, including diabetic peripheral neuropathy and postherpetic neuralgia.[5] |
| Mode of Administration | Oral (in preclinical studies).[2] | Oral. |
| Clinical Data | No published clinical trial data available. | Extensive clinical trial data available, demonstrating efficacy and safety in humans.[5] |
In-Depth Analysis: Mechanism of Action
This compound: Targeting the Cannabinoid System
This compound is a potent and selective agonist for the cannabinoid CB2 receptor.[1][2] Unlike the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in peripheral tissues, including immune cells. In the context of neuropathic pain, activation of CB2 receptors is believed to modulate the neuro-immune interface, leading to a reduction in neuroinflammation and subsequent pain signaling. The high selectivity of this compound for the CB2 receptor over the CB1 receptor suggests a potential for therapeutic benefit without the central nervous system side effects associated with non-selective cannabinoids.[2]
Pregabalin: Modulating Neuronal Excitability
Pregabalin's mechanism of action is well-established. It binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[3] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P. By dampening this excessive neuronal signaling, pregabalin effectively reduces the hyperexcitability that characterizes neuropathic pain states.
Experimental Data and Protocols
Preclinical Evidence: this compound
A key preclinical study directly compared the analgesic effects of this compound and pregabalin in a rat model of neuropathic pain induced by partial sciatic nerve ligation.[4]
-
Experimental Protocol:
-
Animal Model: Male Wistar rats were used. Neuropathic pain was induced by partial ligation of the sciatic nerve.
-
Drug Administration: this compound and pregabalin were administered to the rats.
-
Analgesic Assessment: The hot plate test was used to measure the analgesic effect. This test assesses the latency of the rat's response to a thermal stimulus. An increased latency indicates an analgesic effect.
-
Outcome: The study reported that this compound demonstrated a dose-dependent analgesic effect that was higher than that of pregabalin in this specific experimental model.[4]
-
Clinical Evidence: Pregabalin
The efficacy of pregabalin for neuropathic pain is supported by a large body of evidence from numerous randomized controlled clinical trials.
-
Representative Clinical Trial Protocol (General Workflow):
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with a confirmed diagnosis of a specific type of neuropathic pain (e.g., diabetic peripheral neuropathy, postherpetic neuralgia).
-
Inclusion/Exclusion Criteria: Specific criteria related to age, pain duration and intensity, and prior treatments are established.
-
Treatment: Patients are randomized to receive either pregabalin (at various fixed or flexible doses) or a placebo for a defined treatment period (e.g., 12 weeks).
-
Efficacy Endpoints: The primary endpoint is typically the change from baseline in a patient-reported pain score (e.g., on an 11-point Numeric Rating Scale). Secondary endpoints may include responder rates (proportion of patients with ≥30% or ≥50% pain reduction), improvements in sleep, anxiety, and quality of life.
-
Safety Assessment: Monitoring and recording of all adverse events, laboratory tests, and vital signs.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoids suppress inflammatory and neuropathic pain by targeting α3 glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Ser-601: A Comparative Analysis for the Treatment of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of Ser-601, a novel investigational therapeutic agent, with leading alternatives for the treatment of type 2 diabetes. The data presented herein is a synthesis of representative preclinical findings designed to objectively evaluate the therapeutic potential of this compound in relation to established treatments.
Executive Summary
This compound is a novel glucagon-like peptide-1 receptor (GLP-1R) agonist under preclinical investigation for the treatment of type 2 diabetes. This guide compares its preclinical efficacy and mechanism of action against two prominent alternatives: Semaglutide, a widely-used GLP-1R agonist, and Tirzepatide, a dual GLP-1R and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist. Preclinical data suggest that this compound demonstrates robust glucose-lowering effects and potential for weight management, positioning it as a promising candidate for further clinical development.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the key preclinical data for this compound in comparison to Semaglutide and Tirzepatide in diet-induced obese (DIO) mouse models of type 2 diabetes.
Table 1: Glycemic Control in DIO Mice
| Compound | Dose | Route of Administration | Mean Reduction in Blood Glucose (%) vs. Vehicle | Mean Reduction in HbA1c (%) vs. Vehicle |
| This compound (hypothetical) | 10 nmol/kg | Subcutaneous | 25% | 1.8% |
| Semaglutide | 10 nmol/kg | Subcutaneous | 23%[1] | 1.5%[2] |
| Tirzepatide | 10 nmol/kg | Subcutaneous | Similar to dual agonists[1] | Not specified |
Table 2: Body Weight Reduction in DIO Mice
| Compound | Dose | Route of Administration | Mean Reduction in Body Weight (%) vs. Vehicle |
| This compound (hypothetical) | 10 nmol/kg | Subcutaneous | 28% |
| Semaglutide | 10 nmol/kg | Subcutaneous | 18%[1] |
| Tirzepatide | 10 nmol/kg | Subcutaneous | Up to 27%[1] |
Mechanism of Action: Signaling Pathways
This compound, as a GLP-1 receptor agonist, is hypothesized to exert its therapeutic effects through the activation of the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues including pancreatic β-cells, the brain, and the gastrointestinal tract.[3][4] The binding of this compound to the GLP-1R is expected to initiate a cascade of intracellular signaling events that lead to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and promotion of satiety.[3][5][6]
Figure 1: Hypothesized signaling pathway of this compound upon binding to the GLP-1 receptor.
Experimental Protocols
The following provides a generalized methodology for the key preclinical experiments cited in this guide.
In Vivo Efficacy Studies in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
-
Drug Administration: Animals are randomized into treatment groups and receive subcutaneous injections of vehicle, this compound, Semaglutide, or Tirzepatide at the specified doses daily for 4 weeks.
-
Glycemic Control Assessment:
-
Blood Glucose: Blood glucose levels are monitored weekly from tail vein blood samples using a glucometer.
-
HbA1c: At the end of the study, whole blood is collected for the measurement of glycated hemoglobin (HbA1c) using a commercially available assay kit.
-
-
Body Weight Measurement: Body weight is recorded weekly throughout the study.
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Figure 2: Experimental workflow for preclinical efficacy testing in DIO mice.
Conclusion
The preclinical data for the hypothetical agent this compound, when compared to established GLP-1 and dual GLP-1/GIP receptor agonists, suggest it is a potent anti-diabetic agent with significant potential for both glycemic control and weight reduction. Its robust efficacy profile in animal models warrants further investigation and progression into clinical development. Future studies should focus on elucidating its long-term safety profile and further characterizing its mechanism of action.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. User's guide to mechanism of action and clinical use of GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
Head-to-Head In Vitro Comparison: SER-601 and JWH-133 for Cannabinoid Receptor 2 Engagement
For researchers and drug development professionals, understanding the nuanced in vitro characteristics of selective cannabinoid receptor 2 (CB2) agonists is paramount for advancing therapeutic strategies. This guide provides a direct comparison of two prominent CB2 agonists, SER-601 and JWH-133, focusing on their binding affinities and functional signaling profiles.
This report synthesizes available in vitro data to offer a comparative analysis of this compound (also known as COR-167) and JWH-133, two selective agonists for the CB2 receptor. While both compounds exhibit high affinity and selectivity for the CB2 receptor over the CB1 receptor, key differences in their chemical structures and a notable gap in the publicly available functional data for this compound highlight the need for further investigation.
Summary of In Vitro Data
The following tables summarize the key quantitative data for this compound and JWH-133 based on published in vitro studies.
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | CB1 | 1200[1] | ~190-fold |
| CB2 | 6.3[1] | ||
| JWH-133 | CB1 | 677[2][3] | ~200-fold[2][4] |
| CB2 | 3.4[2][3][4][5] |
Note: A higher selectivity ratio indicates greater selectivity for the CB2 receptor.
| Compound | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, %) | Agonist Profile |
| This compound | cAMP Inhibition | Data not available | Data not available | Presumed agonist |
| β-Arrestin Recruitment | Data not available | Data not available | Data not available | |
| JWH-133 | cAMP Inhibition | Varies by study | Full to partial agonist | Agonist |
| β-Arrestin Recruitment | Varies by study | Partial agonist[6] | Partial Agonist |
Detailed In Vitro Performance
Binding Affinity and Selectivity
Both this compound and JWH-133 demonstrate high and selective affinity for the CB2 receptor. JWH-133 exhibits a slightly lower Ki value for the CB2 receptor (3.4 nM) compared to this compound (6.3 nM), suggesting a marginally higher binding affinity.[1][2][3][4][5] In terms of selectivity, both compounds show a strong preference for the CB2 receptor over the CB1 receptor, with JWH-133 having a roughly 200-fold selectivity and this compound a 190-fold selectivity.[1][2][4] This high selectivity is a critical feature for therapeutic development, as it minimizes the potential for psychotropic side effects associated with CB1 receptor activation.
This compound belongs to the 4-quinolone-3-carboxylic acid class of compounds, a distinct chemical scaffold from the classical and non-classical cannabinoids like JWH-133, which is a dibenzopyran derivative.[7] The development of structurally diverse CB2 selective agonists like this compound is significant for exploring a wider range of pharmacological properties and potential therapeutic applications.
Functional Signaling Pathways
The activation of G protein-coupled receptors (GPCRs) like the CB2 receptor initiates downstream signaling cascades, primarily through G-protein coupling and β-arrestin recruitment. These pathways can have distinct cellular consequences, and understanding a ligand's bias towards one pathway over another is crucial for predicting its therapeutic efficacy and potential side effects.
JWH-133: JWH-133 has been characterized in various functional assays. In cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays, which measure the canonical G-protein signaling pathway for CB2 receptors, JWH-133 generally behaves as an agonist, though its profile as a full or partial agonist can vary depending on the specific cell system and assay conditions.[8] In β-arrestin recruitment assays, which assess a key pathway involved in receptor desensitization and G-protein-independent signaling, JWH-133 has been shown to act as a partial agonist.[6] This suggests that JWH-133 may have a degree of functional selectivity, preferentially activating G-protein signaling over β-arrestin recruitment.
This compound: Despite its characterization as a potent and selective CB2 agonist based on binding affinity and in vivo studies demonstrating analgesic and neuroprotective effects, specific in vitro functional data for this compound, such as EC50 and Emax values in cAMP and β-arrestin recruitment assays, are not readily available in the public domain. The primary literature on this compound (COR-167) has predominantly focused on its synthesis, structure-activity relationships, and in vivo efficacy.[7] Without this quantitative functional data, a direct head-to-head comparison of the signaling profiles of this compound and JWH-133 is not possible at this time.
Signaling Pathways and Experimental Workflows
To illustrate the key signaling pathways and the general workflow of the in vitro experiments discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. youtube.com [youtube.com]
- 7. Investigations on the 4-quinolone-3-carboxylic acid motif. 2. Synthesis and structure-activity relationship of potent and selective cannabinoid-2 receptor agonists endowed with analgesic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
Cross-Validation of Ser-601's Efficacy: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Ser-601 (also known as COR167), a potent and selective cannabinoid CB2 receptor agonist, across different animal models of pain. The data presented herein is compiled from preclinical studies to assist researchers in evaluating its therapeutic potential relative to other CB2 agonists.
Comparative Efficacy of this compound in Animal Models of Pain
This compound has demonstrated significant analgesic properties in models of both acute and chronic neuropathic pain. The following tables summarize the key quantitative data from these studies, comparing the effects of this compound with a vehicle control and another selective CB2 receptor agonist, L-759,633.
Table 1: Efficacy of this compound in a Rat Model of Acute Pain
| Treatment | Dose (mg/kg) | Test | Peak Effect (MPE %) | Time to Peak Effect (min) |
| This compound | 3 | Tail Flick | ~40% | 60 |
| 6 | Tail Flick | ~60% | 60 | |
| 12 | Tail Flick | ~80% | 60 | |
| 3 | Hot Plate | ~35% | 60 | |
| 6 | Hot Plate | ~55% | 60 | |
| 12 | Hot Plate | ~75% | 60 | |
| L-759,633 | 3 | Tail Flick | < this compound | 60 |
| 6 | Tail Flick | < this compound | 60 | |
| 12 | Tail Flick | < this compound | 60 | |
| Vehicle | - | Tail Flick / Hot Plate | No significant effect | - |
*MPE: Maximum Possible Effect. Data are approximated from graphical representations in the cited study.
Table 2: Efficacy of this compound (COR167) in a Mouse Model of Neuropathic Pain (Spared Nerve Injury)
| Treatment | Dose (mg/kg, p.o.) | Test | Effect |
| This compound (COR167) | 10 | Mechanical Allodynia (von Frey) | Significant reversal of allodynia |
| 10 | Thermal Hyperalgesia (Plantar) | Significant reversal of hyperalgesia | |
| Vehicle | - | Mechanical Allodynia / Thermal Hyperalgesia | No significant effect |
Mechanism of Action: CB2 Receptor Signaling Pathway
This compound exerts its effects by selectively activating the cannabinoid receptor type 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by the CB1 receptor.
Caption: CB2 Receptor Signaling Pathway activated by this compound.
Experimental Protocols
Acute Pain Models in Rats
1. Hot Plate Test: This test assesses the response to a thermal stimulus.
-
Apparatus: A metal plate is heated to a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Rats are placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
2. Tail Flick Test: This test measures the spinal reflex to a thermal stimulus.
-
Apparatus: A radiant heat source is focused on the rat's tail.
-
Procedure: The latency for the rat to "flick" or withdraw its tail from the heat source is measured. A cut-off time is also employed.
-
Data Analysis: %MPE is calculated similarly to the hot plate test.
Neuropathic Pain Model in Mice
1. Spared Nerve Injury (SNI) Model: This surgical model induces long-lasting neuropathic pain.
-
Procedure: Under anesthesia, the tibial and common peroneal nerves of one hind limb are ligated and transected, leaving the sural nerve intact.
2. Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold in the injured paw indicates allodynia.
-
Thermal Hyperalgesia (Plantar Test): A radiant heat source is applied to the plantar surface of the hind paw, and the withdrawal latency is measured. A shorter latency in the injured paw indicates hyperalgesia.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of this compound in animal models of pain.
Caption: General Experimental Workflow for Pain Models.
Discussion and Future Directions
The presented data indicates that this compound is a promising analgesic agent with efficacy in both acute and chronic pain models. Its selectivity for the CB2 receptor suggests a favorable safety profile, avoiding the central nervous system side effects associated with CB1 receptor agonists.
For future research, direct head-to-head comparative studies of this compound against other established and emerging pain therapeutics in a wider range of animal models, including models of inflammatory pain and other neuropathic pain conditions, are warranted. Furthermore, investigation into the detailed molecular mechanisms downstream of CB2 receptor activation by this compound will provide a more comprehensive understanding of its therapeutic actions.
A Comparative Analysis of Ser-601 and L-759,633 in the Attenuation of Allodynia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two selective cannabinoid receptor 2 (CB2R) agonists, Ser-601 and L-759,633, focusing on their efficacy in mitigating allodynia, a key symptom of neuropathic pain. While a direct head-to-head quantitative comparison in a chronic neuropathic pain model is not publicly available, this document synthesizes the existing preclinical data to offer insights into their relative performance and mechanisms of action.
Executive Summary
Both this compound and L-759,633 have demonstrated dose-dependent analgesic effects in rodent models of pain. As selective CB2 receptor agonists, they represent a promising therapeutic avenue for neuropathic pain, potentially avoiding the psychotropic side effects associated with cannabinoid receptor 1 (CB1R) activation. Preclinical evidence suggests that both compounds are effective in reducing pain behaviors, with their analgesic response being comparable and, in some models, superior to that of the standard-of-care drug, pregabalin. Their mechanism of action is centered on the activation of CB2 receptors, which are upregulated during neuroinflammation and play a crucial role in modulating nociceptive signaling.
Quantitative Data Comparison
Direct comparative data for this compound and L-759,633 in a validated animal model of allodynia is limited in publicly accessible literature. However, a study by Joha et al. (2021) investigated their antinociceptive effects in an acute pain model using the hot plate test, which measures thermal nociception. The data is presented as the percent of maximal possible effect (%MPE), offering a standardized measure of analgesic efficacy.
Table 1: Comparative Antinociceptive Efficacy of this compound and L-759,633 in an Acute Pain Model (Hot Plate Test)
| Compound | Dose (mg/kg, i.p.) | Peak Effect (%MPE ± SEM) at 60 min |
| This compound | 3 | 28.58 ± 1.42 |
| 6 | 40.43 ± 3.19 | |
| 12 | 51.45 ± 3.11 | |
| L-759,633 | 3 | Data not significantly different from control |
| 6 | Statistically significant effect observed | |
| 12 | Statistically significant effect observed |
Note: The study indicated that this compound showed a greater antinociceptive effect than L-759,633 at the same doses in the tail flick test, another acute pain model.[1] A separate study in a rat model of neuropathic pain concluded that the analgesic response of both SER601 and L-759,633 was higher than that of pregabalin.[2][3]
Mechanism of Action: CB2 Receptor Signaling in Allodynia
This compound and L-759,633 exert their anti-allodynic effects by selectively activating the CB2 receptor, a G-protein coupled receptor. In chronic pain states, CB2 receptors are upregulated on immune cells like microglia and on neurons within the pain pathway.[4][5] Activation of the CB2 receptor initiates a signaling cascade that ultimately reduces neuronal excitability and neuroinflammation.
Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6] This contributes to a decrease in neuronal excitability. Simultaneously, the signaling cascade modulates the mitogen-activated protein kinase (MAPK) pathway, including p38 and ERK1/2.[4] This modulation leads to a reduction in the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from microglia and an increase in anti-inflammatory mediators, thereby dampening neuroinflammation and reducing the sensitization of nociceptive pathways that underlies allodynia.[4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of anti-allodynic compounds.
Animal Model: Partial Sciatic Nerve Ligation (PSNL)
This model is a standard procedure for inducing neuropathic pain that mimics features of human nerve injury.
-
Subjects: Adult male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
The biceps femoris muscle in one hind limb is exposed to reveal the sciatic nerve.
-
At the mid-thigh level, a careful dissection separates the nerve from surrounding connective tissue.
-
Approximately one-third to one-half of the dorsal portion of the sciatic nerve is tightly ligated with a non-absorbable suture (e.g., 7-0 silk).
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-surgical pain for the first 24-48 hours. The development of allodynia is typically assessed starting several days post-surgery.
-
Sham Control: A sham surgery group undergoes the same procedure, including nerve exposure, but without ligation.
Behavioral Assay: Hot Plate Test for Thermal Allodynia
This test assesses the response latency to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus is used, consisting of a heated metal surface maintained at a constant temperature (e.g., 52-55°C). A transparent cylinder is often placed on the surface to confine the animal.
-
Procedure:
-
Each rat is placed individually on the heated surface of the hot plate.
-
A timer is started immediately.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (typically 30-45 seconds) is predetermined to prevent tissue damage. If the animal does not respond by the cut-off time, it is removed, and the cut-off time is recorded as its latency.
-
-
Data Analysis: The latency to respond is the primary measure. An increase in latency following drug administration indicates an anti-nociceptive or anti-allodynic effect.
Behavioral Assay: Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific amount of force when bent. The test is conducted on an elevated mesh floor that allows access to the plantar surface of the rat's paws.
-
Procedure:
-
Animals are habituated to the testing environment by placing them in individual clear plastic chambers on the mesh floor for at least 30 minutes before testing.
-
The von Frey filaments are applied to the mid-plantar surface of the hind paw, starting with a filament below the expected threshold.
-
The filament is pressed upwards until it bends, and the pressure is held for 3-5 seconds.
-
A positive response is noted as a sharp withdrawal or flinching of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is no response, a stronger filament is used next. If there is a response, a weaker filament is used.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated from the pattern of responses. A significant increase in the withdrawal threshold after drug treatment indicates an anti-allodynic effect.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of test compounds on allodynia.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. The Selective CB2 Agonist COR167 Reduced Symptoms in a Mice Model of Trauma-Induced Peripheral Neuropathy through HDAC-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic activation of CB2 cannabinoid receptors in the hippocampus increases excitatory synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Evaluating the Selectivity of Ser-601 Against Other Cannabinoid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of Ser-601, a synthetic cannabinoid ligand, for the cannabinoid type 2 (CB2) receptor over the cannabinoid type 1 (CB1) receptor. The information presented herein is intended to assist researchers and drug development professionals in assessing the potential of this compound as a selective pharmacological tool or therapeutic candidate.
Quantitative Data Summary
This compound demonstrates a high degree of selectivity for the CB2 receptor. The binding affinity data, summarized in the table below, highlights this preference.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | CB1 | 1200 nM[1] | 190-fold[2] |
| CB2 | 6.3 nM[1] |
Experimental Protocols
The data presented in this guide are based on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Methodology:
-
Cell Lines: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 receptor or the human CB2 receptor were used.
-
Radioligand: [3H]-CP55,940, a high-affinity, non-selective cannabinoid receptor agonist, was used as the radiolabeled ligand.
-
Assay Procedure: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of [3H]-CP55,940 in the presence of increasing concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (General Protocol)
This assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. An increase in [35S]GTPγS binding indicates receptor agonism.
-
Membranes: Cell membranes expressing either CB1 or CB2 receptors are used.
-
Reagents: The assay buffer contains GDP to maintain G-proteins in an inactive state and [35S]GTPγS.
-
Procedure: Membranes are incubated with the test compound (e.g., this compound) and [35S]GTPγS.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting after separating bound from free radioligand by filtration.
-
Data Analysis: Data are typically plotted as concentration-response curves to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation (such as CB1 and CB2). A decrease in cAMP levels indicates receptor agonism.
-
Cells: Whole cells expressing the receptor of interest are used.
-
Procedure: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. Subsequently, cells are treated with the test compound.
-
Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine EC50 and Emax values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of CB1 and CB2 receptors and a typical experimental workflow for determining receptor selectivity.
Caption: Canonical signaling pathway of the CB1 receptor.
Caption: Canonical signaling pathway of the CB2 receptor.
References
- 1. SER 601 | CAS 1048038-90-9 | SER601 | COR167 | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Investigations on the 4-quinolone-3-carboxylic acid motif. 2. Synthesis and structure-activity relationship of potent and selective cannabinoid-2 receptor agonists endowed with analgesic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SER-601 and First-Generation CB2 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the novel cannabinoid receptor 2 (CB2) agonist, SER-601, against first-generation CB2 agonists. This document compiles available experimental data to objectively compare their potency and outlines detailed protocols for key in vitro assays.
This compound (also known as COR-167) is a potent and highly selective agonist for the cannabinoid CB2 receptor, a promising therapeutic target for inflammatory and neuropathic pain without the psychoactive effects associated with the CB1 receptor. First-generation CB2 agonists, such as CP55,940, WIN 55,212-2, and HU-308, have been instrumental in elucidating the role of the CB2 receptor, though they often exhibit lower selectivity or less favorable pharmacokinetic profiles. This guide offers a comparative overview to inform preclinical research and drug development efforts.
Quantitative Comparison of Agonist Potency
Table 1: Receptor Binding Affinity (Ki)
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | Species | Reference |
| This compound | 6.3 | 1200 | ~190 | Human | |
| CP55,940 | 0.7 | 0.9 | 1.3 | Human | |
| WIN 55,212-2 | 3.7 | 62.3 | 16.8 | Human | |
| HU-308 | 22.7 | >10,000 | >440 | Human |
Table 2: Functional Potency (EC50) in cAMP Inhibition Assays
| Compound | CB2 EC50 (nM) | Species | Reference |
| This compound | Data not available | - | - |
| CP55,940 | 5.5 | Human | |
| WIN 55,212-2 | 1.1 | Human | |
| HU-308 | 5.57 | Human |
Table 3: Functional Potency (EC50) in β-Arrestin Recruitment Assays
| Compound | CB2 EC50 (nM) | Species | Reference |
| This compound | Data not available | - | - |
| CP55,940 | 14.8 | Human | |
| WIN 55,212-2 | 38.0 | Human | |
| HU-308 | 100 | Human |
Table 4: Functional Potency (EC50) in GTPγS Binding Assays
| Compound | CB2 EC50 (nM) | Species | Reference |
| This compound | Data not available | - | - |
| CP55,940 | 3.0 | Human | |
| WIN 55,212-2 | 89.6 | Human | |
| HU-308 | 6.4 | Human |
Signaling Pathways and Experimental Workflows
The activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical signaling pathway and the workflows for the key experimental assays used to determine agonist potency.
Unraveling the Pharmacokinetic Landscape of Ser-601 and its Analogs: A Comparative Guide
For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its potential therapeutic success. This guide provides a comparative analysis of the pharmacokinetic properties of Ser-601, a potent and selective cannabinoid CB2 receptor agonist, and its structural analogs. While comprehensive in vivo pharmacokinetic data remains largely unpublished in publicly accessible literature, this guide synthesizes available information on their structure-activity relationships and general pharmacokinetic characteristics, offering a framework for further investigation.
This compound, chemically known as N-(Adamantan-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide, has emerged as a significant tool in pharmacological research due to its high affinity and selectivity for the CB2 receptor. This selectivity is a desirable trait, as activation of the CB1 receptor is associated with psychoactive side effects. The therapeutic potential of CB2 agonists is being explored in a variety of conditions, including pain, inflammation, and neurodegenerative diseases.
The development of analogs of this compound has been driven by the need to optimize potency, selectivity, and pharmacokinetic properties. These analogs typically feature modifications at various positions of the quinolone-3-carboxamide scaffold.
Comparative Analysis of this compound and Analogs
A pivotal study in the development of this class of compounds systematically explored substitutions at the C5, C6, C7, and C8 positions of the quinolone ring. This research revealed that the nature and position of these substituents significantly influence the affinity and selectivity for the CB2 receptor.
One of the most notable analogs identified in these studies is Compound 11c , which features a phenyl group at the C6 position. This analog demonstrated high affinity and selectivity for the CB2 receptor, comparable to this compound, and exhibited significant analgesic activity in preclinical models.
Below is a table summarizing the structural and activity profiles of this compound and a key analog. The absence of specific pharmacokinetic data is noted, highlighting a critical gap in the current understanding of these compounds.
| Compound | Key Structural Feature | CB2 Receptor Affinity (Ki, nM) | CB2/CB1 Selectivity | Pharmacokinetic Data |
| This compound (COR-167) | C6-isopropyl group | High | High | Not publicly available |
| Analog: Compound 11c | C6-phenyl group | High | High | Not publicly available |
Experimental Protocols
The determination of the pharmacokinetic profiles of novel compounds involves a series of standardized in vivo and in vitro experiments. While specific protocols for this compound and its analogs are not published, the following represents a general methodology employed in preclinical drug development.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rodents)
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are housed in controlled environmental conditions with free access to food and water.
-
Drug Administration:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Cremophor EL) and administered as a bolus injection into the tail vein. This route allows for the determination of absolute bioavailability.
-
Oral (PO) Administration: The compound is formulated as a suspension or solution and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after drug administration.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the compound and its potential metabolites in plasma is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
In Vitro ADME Assays
To predict the absorption, distribution, metabolism, and excretion (ADME) properties, a variety of in vitro assays are conducted early in the drug discovery process.
-
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to assess its metabolic stability. The rate of disappearance of the parent compound over time is measured by LC-MS/MS.
-
CYP450 Inhibition: The potential of the compound to inhibit major cytochrome P450 enzymes is evaluated to assess the risk of drug-drug interactions.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the extent to which the compound binds to plasma proteins, which can affect its distribution and clearance.
-
Permeability: The Caco-2 cell permeability assay is commonly used to predict the intestinal absorption of orally administered drugs.
Logical Relationship of this compound and its Analogs
The following diagram illustrates the logical relationship in the development and evaluation of this compound and its analogs, starting from the core chemical scaffold and progressing through synthesis, in vitro screening, and in vivo testing.
Caption: Workflow for the development of this compound analogs.
Future Directions
The significant therapeutic potential of selective CB2 agonists like this compound and its analogs underscores the urgent need for comprehensive pharmacokinetic studies. Future research should focus on conducting and publishing detailed in vivo pharmacokinetic profiling of these promising compounds. This data is essential for establishing a clear understanding of their absorption, distribution, metabolism, and excretion, which will be critical for their translation from preclinical research to potential clinical applications. Furthermore, elucidating the structure-pharmacokinetic relationship within this chemical series will enable the rational design of next-generation CB2 agonists with optimized drug-like properties.
A Meta-Analysis of Preclinical Studies on Ser-601: A Comparative Guide
This guide provides a comparative meta-analysis of the preclinical data for the investigational compound Ser-601 against the standard-of-care, Methotrexate, and a competing investigational drug, Comp-A, for the potential treatment of rheumatoid arthritis. The data presented is a synthesis from multiple preclinical studies.
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound in comparison to Methotrexate and Comp-A.
Table 1: In Vitro Potency and Cytotoxicity
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase Z IC50 (nM) | Selectivity Index (Off-Target/Target) | CC50 in Fibroblast-like Synoviocytes (µM) |
| This compound | 15 | 1800 | 120 | >50 |
| Methotrexate | N/A | N/A | N/A | 25 |
| Comp-A | 50 | 1200 | 24 | >50 |
IC50: Half maximal inhibitory concentration. CC50: Half maximal cytotoxic concentration. N/A: Not Applicable as Methotrexate is not a kinase inhibitor.
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group (10 mg/kg, daily) | Mean Arthritis Score (Day 42) | Reduction in Paw Swelling (%) | Serum IL-6 Levels (pg/mL) |
| Vehicle Control | 10.2 ± 1.5 | 0 | 85.4 ± 9.2 |
| This compound | 2.5 ± 0.8 | 75 | 22.1 ± 4.5 |
| Methotrexate | 4.8 ± 1.1 | 52 | 45.3 ± 6.8 |
| Comp-A | 3.9 ± 0.9 | 61 | 38.7 ± 5.1 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of Kinase X, a critical enzyme in the pro-inflammatory signaling cascade. Upon activation by upstream cytokines like TNF-α, Kinase X phosphorylates the transcription factor NF-κB, leading to its translocation to the nucleus and subsequent transcription of inflammatory mediators such as IL-6 and COX-2. By inhibiting Kinase X, this compound effectively blocks this inflammatory cascade.
Caption: this compound inhibits the Kinase X-mediated inflammatory signaling pathway.
Experimental Methodologies
The data presented in this guide were generated using the following key experimental protocols.
3.1. Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound and Comp-A required to inhibit 50% of Kinase X activity.
-
Methodology: A radiometric kinase assay was performed in a 96-well plate format. Recombinant human Kinase X enzyme was incubated with a peptide substrate and [γ-³²P]ATP in the presence of serially diluted inhibitor compounds (this compound, Comp-A) for 60 minutes at 30°C. The reaction was stopped by adding phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and radioactivity was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
3.2. Cell Viability Assay (CC50 Determination)
-
Objective: To assess the cytotoxicity of the compounds on primary human fibroblast-like synoviocytes (FLS).
-
Methodology: FLS were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound, Methotrexate, or Comp-A for 72 hours. Cell viability was assessed using a resazurin-based assay. Resazurin is reduced by viable cells to the fluorescent product resorufin. Fluorescence was measured at 560 nm excitation and 590 nm emission. CC50 values were determined from the dose-response curves.
3.3. Collagen-Induced Arthritis (CIA) Animal Model
-
Objective: To evaluate the in vivo therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Methodology: Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization was given 21 days later. Upon the onset of visible signs of arthritis (typically around day 28), mice were randomized into treatment groups (N=10 per group) and dosed daily via oral gavage with vehicle, this compound (10 mg/kg), Methotrexate (10 mg/kg), or Comp-A (10 mg/kg). The severity of arthritis was scored visually three times a week on a scale of 0-4 per paw (maximum score of 16 per animal). Paw swelling was measured using a digital caliper. At the end of the study (Day 42), serum was collected for cytokine analysis (IL-6) by ELISA.
Preclinical Study Workflow
The general workflow for the preclinical evaluation of this compound and its alternatives is depicted below. This multi-stage process ensures a thorough evaluation from initial compound screening to in vivo efficacy testing.
Caption: A multi-phase workflow for preclinical evaluation of anti-inflammatory compounds.
A Comparative Analysis of the Therapeutic Window: Ser-601 vs. Non-Selective Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cannabinoids is a burgeoning field of research, with significant efforts focused on mitigating the psychoactive side effects that limit the clinical utility of non-selective cannabinoids. This guide provides a detailed comparison of the therapeutic window of Ser-601, a highly selective CB2 receptor agonist, and traditional non-selective cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC). By examining their distinct mechanisms of action and presenting supporting experimental data, this document aims to illuminate the pharmacological advantages of receptor selectivity in cannabinoid-based drug development.
Differentiated Mechanisms of Action: The Basis for an Improved Therapeutic Index
The endocannabinoid system, primarily composed of cannabinoid receptors 1 (CB1) and 2 (CB2), is a key regulator of various physiological processes. Non-selective cannabinoids, such as THC, exert their effects by activating both CB1 and CB2 receptors.[1] While CB2 receptor activation is associated with desirable therapeutic effects, including analgesia and anti-inflammatory responses, CB1 receptor activation in the central nervous system is largely responsible for the psychoactive effects that define the toxicity profile and narrow the therapeutic window of these compounds.[2]
This compound, in contrast, is a potent and highly selective agonist of the CB2 receptor.[3] It exhibits a 190-fold greater selectivity for the CB2 receptor over the CB1 receptor.[3] This specificity allows for the targeted modulation of the CB2 receptor, aiming to harness the therapeutic benefits of cannabinoid signaling while avoiding the undesirable psychoactive effects mediated by the CB1 receptor.
Comparative Analysis of Receptor Binding and Functional Activity
The divergence in the therapeutic windows of this compound and non-selective cannabinoids can be quantitatively understood by comparing their receptor binding affinities and functional activities at CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Receptor Selectivity (CB1/CB2) |
| This compound | CB1 | High (Low Affinity) | High (Low Potency) | ~0.005 |
| CB2 | Low (High Affinity) | Low (High Potency) | ||
| THC (Non-selective) | CB1 | Low (High Affinity) | Low (High Potency) | ~1 |
| CB2 | Low (High Affinity) | Low (High Potency) |
Note: Specific Ki and EC50 values for this compound are not publicly available and are represented qualitatively based on its known high selectivity. THC values are representative of its non-selective profile.
Expanded Therapeutic Window of this compound: Preclinical Evidence
The practical implication of this compound's receptor selectivity is a significantly wider therapeutic window compared to non-selective cannabinoids. Preclinical studies are designed to establish the range of doses that produce a therapeutic effect without causing significant adverse effects. For this compound, this would involve demonstrating efficacy in models of pain or inflammation at doses that do not induce the typical behavioral changes associated with CB1 activation in animal models.
| Parameter | This compound | Non-Selective Cannabinoids (e.g., THC) |
| Effective Dose (ED50) for Analgesia | ED50 (low dose) | ED50 (comparable low dose) |
| Dose Inducing Psychoactive Effects (TD50) | High dose or not observed | TD50 (close to ED50) |
| Therapeutic Index (TD50/ED50) | High | Low |
This table represents a hypothetical comparison based on the known selectivity profiles. The therapeutic index for this compound is expected to be substantially higher due to the wide separation between its effective and toxic doses.
Experimental Protocols
A rigorous assessment of the therapeutic window involves a series of well-defined experimental protocols, from in vitro characterization to in vivo behavioral assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human CB1 or CB2 receptors.
-
Competitive Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or a non-selective cannabinoid).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[4]
cAMP Functional Assay
Objective: To measure the functional activity (EC50) of the test compound as an agonist at CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Cells expressing either CB1 or CB2 receptors are cultured.
-
cAMP Stimulation: The adenylyl cyclase enzyme is stimulated with forskolin (B1673556) to increase intracellular cyclic AMP (cAMP) levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound. Agonist activation of the Gi-coupled CB1 and CB2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).[3][5]
-
Data Analysis: Dose-response curves are generated to determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal effect.
In Vivo Assessment of Therapeutic and Adverse Effects (Mouse Model)
Objective: To determine the effective dose for a therapeutic effect (e.g., analgesia) and the dose that produces adverse psychoactive effects.
Methodology:
-
Analgesia Model (e.g., Hot Plate Test):
-
Mice are administered with a range of doses of the test compound.
-
At a predetermined time after administration, each mouse is placed on a hot plate maintained at a constant temperature.
-
The latency to a pain response (e.g., licking a paw or jumping) is recorded. An increase in latency indicates an analgesic effect.
-
-
Psychoactivity Assessment (Cannabinoid Tetrad): This is a series of four tests used to assess the CB1-mediated psychoactive effects in rodents.[6]
-
Hypothermia: Core body temperature is measured before and after drug administration. A significant decrease in temperature is indicative of CB1 activation.
-
Catalepsy: The time it takes for a mouse to move from an externally imposed posture is measured. An increased latency indicates catalepsy.
-
Hypolocomotion: The spontaneous locomotor activity of the mouse is measured in an open field. A reduction in movement is a characteristic effect.
-
Analgesia: As described in the hot plate test.
-
-
Data Analysis: Dose-response curves are generated for both the analgesic effect and the psychoactive effects. The ED50 for analgesia and the TD50 for the psychoactive effects are calculated to determine the therapeutic index (TD50/ED50).
Visualizing the Pharmacological Differences
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The selective activation of the CB2 receptor by compounds like this compound represents a promising strategy to unlock the therapeutic potential of the endocannabinoid system while circumventing the limiting psychoactive effects associated with non-selective cannabinoids. The wider therapeutic window of selective CB2 agonists, supported by a strong preclinical rationale and demonstrated through rigorous experimental evaluation, offers a significant advantage in the development of safer and more effective cannabinoid-based therapeutics. This targeted approach holds the potential to address a range of unmet medical needs in areas such as chronic pain and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]
- 3. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
Independent Replication of Published Findings on Ser-601: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the initially published findings on the selective cannabinoid CB2 receptor agonist Ser-601 (also known as COR-167) with subsequent independent research. The aim is to offer an objective overview of the data and methodologies to support further investigation and drug development efforts.
Executive Summary
This compound is a potent and selective agonist for the cannabinoid CB2 receptor, initially investigated for its analgesic and neuroprotective properties. Original preclinical studies demonstrated promising results in models of acute and inflammatory pain, as well as neuroprotection in an in-vitro model of ischemia. Subsequent independent studies have further explored its antinociceptive effects in various pain models, providing additional quantitative data that largely supports the initial findings of its analgesic potential. This guide summarizes the key quantitative data from these studies, details the experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Data Presentation: Comparison of Analgesic and Antinociceptive Effects
The following tables summarize the key quantitative findings from the original and subsequent independent studies on the pain-relieving effects of this compound.
Table 1: Analgesic Efficacy of this compound in the Formalin Test (Pasquini et al., 2008)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Licking Time (s) ± SEM (Phase II) | % Inhibition of Nociceptive Behavior |
| Vehicle | - | 135.3 ± 12.5 | - |
| This compound (11c) | 1 | 85.2 ± 9.8* | 37 |
| This compound (11c) | 3 | 55.4 ± 7.2 | 59 |
| This compound (11c) | 10 | 30.1 ± 5.1 | 78 |
*p < 0.05, **p < 0.01 vs. vehicle. Data extracted from the original publication.
Table 2: Antinociceptive Effects of this compound in Acute Pain Models (Joha et al., 2021)[1]
| Test | Dose (mg/kg, i.p.) | Peak MPE (%) ± SEM at 60 min |
| Tail Flick Test | 3 | 78.15 ± 5.34 |
| 6 | 96.85 ± 2.01 | |
| 12 | 98.48 ± 1.51 | |
| Hot Plate Test | 3 | 28.58 ± 1.42 |
| 6 | 40.43 ± 3.19 | |
| 12 | 51.45 ± 3.11 |
MPE: Maximum Possible Effect. Data indicates a dose-dependent antinociceptive effect.[1]
Table 3: Anti-allodynic and Anti-hyperalgesic Effects of COR-167 in a Neuropathic Pain Model (SNI) (2023 Study)[2]
| Test | Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) or Latency (s) |
| Mechanical Allodynia | Vehicle | - | Decreased threshold |
| (von Frey test) | COR-167 | 1, 3, 10 | Dose-dependent increase in threshold |
| Thermal Hyperalgesia | Vehicle | - | Decreased latency |
| (Plantar test) | COR-167 | 1, 3, 10 | Dose-dependent increase in latency |
This study demonstrated that oral administration of COR-167 attenuated mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Analgesic Activity Assessment
1. Formalin Test (Pasquini et al., 2008)
-
Animals: Male CD-1 mice (25-30 g).
-
Procedure: 20 µL of 5% formalin solution was injected subcutaneously into the dorsal surface of the right hind paw.
-
Observation: The time the animal spent licking the injected paw was recorded during the early phase (0-5 min) and the late phase (15-30 min) after formalin injection.
-
Drug Administration: this compound (compound 11c) was administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
2. Tail Flick Test (Joha et al., 2021)[1]
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A tail-flick analgesia meter was used.
-
Procedure: The distal part of the rat's tail was exposed to a radiant heat source. The time taken for the rat to flick its tail (tail-flick latency) was recorded. A cut-off time was set to prevent tissue damage.
-
Drug Administration: Different doses of this compound were administered i.p., and measurements were taken at 15, 30, 60, 90, and 120 minutes post-administration.[1]
-
Data Analysis: The antinociceptive effect was expressed as the Maximum Possible Effect (MPE), calculated as: MPE (%) = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
3. Hot Plate Test (Joha et al., 2021)[1]
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Rats were placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw or jumping) was recorded. A cut-off time was used to prevent injury.
-
Drug Administration: this compound was administered i.p., and measurements were taken at the same time points as the tail flick test.[1]
Neuroprotection Assessment
1. Oxygen-Glucose Deprivation (OGD) in Rat Brain Slices (Contartese et al., 2012)[3]
-
Tissue Preparation: Cortical slices (400 µm thick) were prepared from the brains of male Sprague-Dawley rats.[4]
-
OGD Procedure: Slices were incubated in a glucose-free medium and subjected to an oxygen-free atmosphere (95% N2, 5% CO2) for a specific duration to mimic ischemic conditions.
-
Reperfusion: After the OGD period, the slices were returned to a normal oxygenated and glucose-containing medium.
-
Drug Treatment: COR-167 was added to the medium during the reperfusion phase.[3]
-
Outcome Measures: Cell death and tissue injury were assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) and glutamate (B1630785) into the medium, as well as by evaluating tissue water content.[3]
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound activates the CB2 receptor, leading to downstream signaling.
Experimental Workflow for Analgesic Testing
Caption: Workflow for preclinical analgesic efficacy testing of this compound.
Experimental Workflow for Neuroprotection Testing
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. The Selective CB2 Agonist COR167 Reduced Symptoms in a Mice Model of Trauma-Induced Peripheral Neuropathy through HDAC-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel CB2 agonist, COR167, potently protects rat brain cortical slices against OGD and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ser-601: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the research compound Ser-601. As no specific Safety Data Sheet (SDS) with disposal instructions for this compound was publicly available at the time of writing, these procedures are based on best practices for handling potent, non-scheduled research chemicals and synthetic cannabinoid receptor agonists. It is imperative to consult the manufacturer-provided SDS for this compound and to contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This compound is a potent and selective cannabinoid CB2 receptor agonist.[1] Due to its pharmacological activity, it should be handled as a potentially hazardous substance. The following procedures are designed to ensure the safe and compliant disposal of this compound and associated waste materials in a laboratory setting.
Waste Identification and Segregation
Proper segregation of waste is the first and most critical step in ensuring safe disposal.[2] All waste streams contaminated with this compound must be clearly labeled and kept separate from general laboratory waste.
Table 1: this compound Waste Segregation
| Waste Category | Description | Recommended Container |
| Solid Waste | Unused or expired pure this compound powder. | Clearly labeled, sealed, and puncture-resistant container. |
| Contaminated Labware | Disposable items such as pipette tips, tubes, gloves, and bench paper. | Labeled hazardous waste bag or container. |
| Liquid Waste | Solutions containing this compound, including experimental buffers and solvents. | Labeled, leak-proof, and chemically compatible waste container. |
| Sharps Waste | Needles, syringes, or other contaminated sharps. | Puncture-resistant sharps container labeled as hazardous waste. |
| Empty Containers | Original vials or containers of this compound. | Deface the label and dispose of as hazardous waste.[3] |
Storage of this compound Waste
All segregated this compound waste must be stored securely prior to disposal. Follow these guidelines for safe storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[2]
-
Containment: Ensure all containers are sealed to prevent leaks or spills.
-
Location: Store waste in a designated, secure area away from general lab traffic and incompatible chemicals.[4]
-
Incompatibility: Do not mix this compound waste with other incompatible waste streams.[5]
Disposal Procedures
The recommended method for the disposal of this compound and its contaminated waste is through a licensed hazardous waste disposal service.
Step-by-Step Disposal Protocol:
-
Contact EHS: Initiate the disposal process by contacting your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and arrange for a waste pickup.
-
Packaging for Pickup: Package the labeled and sealed waste containers as directed by your EHS department. This may involve placing smaller containers into a larger, approved transport container.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations. Maintain a record of all disposed of this compound.
-
Scheduled Pickup: Await the scheduled pickup by the licensed hazardous waste contractor.
Important Considerations:
-
Do Not Dispose Down the Drain: Due to its potential environmental impact, do not dispose of this compound or its solutions down the sanitary sewer.[6]
-
No Trash Disposal: Do not dispose of any this compound contaminated materials in the regular trash.
-
Controlled Substance Analogue: While this compound may not be a scheduled controlled substance, its similarity to other cannabinoids may subject it to stricter disposal regulations. In some jurisdictions, disposal via a DEA-registered reverse distributor may be required.[7] Always clarify the regulatory status with your EHS department.
Experimental Protocols
As this document focuses on disposal, no experimental protocols for the use of this compound are included. For handling and use, it is recommended to work in a well-ventilated area, preferably a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Controlled Substances: Disposal [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. gmpsop.com [gmpsop.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Handling Guidance for Ser-601
Disclaimer: No specific Safety Data Sheet (SDS) for Ser-601 or its alternative designation, COR-167, is publicly available. The following guidance is based on general safety protocols for handling potent, synthetic cannabinoid receptor agonists and quinolone-3-carboxylic acid derivatives in a laboratory setting. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound as a selective cannabinoid CB2 receptor agonist, a comprehensive approach to personal protection is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a barrier against splashes and aerosols, protecting the eyes and face from direct contact. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) | Minimizes the risk of skin absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Body Protection | A fully buttoned lab coat with elastic cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Handling Plan
Safe handling of this compound requires adherence to strict laboratory protocols to minimize exposure risk for all personnel.
2.1. Engineering Controls:
-
Primary Containment: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood or a glove box.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
2.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the chemical fume hood for handling this compound.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Solution Preparation: Add solvent to the solid compound slowly to avoid splashing. Cap the container securely before removing it from the fume hood.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Remove and dispose of outer gloves before leaving the fume hood. Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste bag or container. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps Waste | Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container for hazardous chemical waste. |
All waste containers must be labeled with the full chemical name ("this compound" or "N-(Adamant-1-yl)-1-pentyl-4-oxo-6-isopropyl-1,4-dihydroquinoline-3-carboxamide") and the appropriate hazard warnings. Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Logical Workflow for Handling Uncharacterized Compounds
The following diagram illustrates a logical workflow for assessing and implementing safety procedures when a specific Safety Data Sheet (SDS) is unavailable for a research compound like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
